molecular formula C9H5F2NO2 B1306681 4,6-Difluoroindole-2-carboxylic acid CAS No. 247564-66-5

4,6-Difluoroindole-2-carboxylic acid

Cat. No.: B1306681
CAS No.: 247564-66-5
M. Wt: 197.14 g/mol
InChI Key: OCHGGXDZJGAUEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Difluoroindole-2-carboxylic acid is a useful research compound. Its molecular formula is C9H5F2NO2 and its molecular weight is 197.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4,6-difluoro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2NO2/c10-4-1-6(11)5-3-8(9(13)14)12-7(5)2-4/h1-3,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCHGGXDZJGAUEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC(=C2)C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70392601
Record name 4,6-Difluoroindole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247564-66-5
Record name 4,6-Difluoro-1H-indole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=247564-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Difluoroindole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-difluoro-1H-indole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide: Physicochemical Properties of 4,6-Difluoroindole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4,6-Difluoroindole-2-carboxylic acid, a key building block in medicinal chemistry and materials science. This document outlines its fundamental characteristics and provides detailed experimental protocols for their determination, enabling researchers to effectively utilize this compound in their work.

Core Physicochemical Data

PropertyValueSource
Molecular Formula C₉H₅F₂NO₂[1][2]
Molecular Weight 197.14 g/mol [1][2]
Purity ≥97%[2]
Storage Conditions Sealed in dry, Room Temperature[2]

Note: Purity and storage conditions are based on information from commercial suppliers and may vary.

Experimental Protocols for Physicochemical Characterization

To facilitate further research and characterization of this compound, this section details standard experimental methodologies for determining key physicochemical parameters.

Melting Point Determination

The melting point of a solid is a crucial indicator of its purity. A sharp melting range typically signifies a pure compound.

Methodology: Capillary Melting Point Determination [3][4][5][6]

  • Sample Preparation: A small amount of finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting) are recorded. This range is reported as the melting point.

  • Purity Assessment: A narrow melting range (typically < 2 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For an indole-2-carboxylic acid, the pKa of the carboxylic acid group is a critical parameter influencing its ionization state at different pH values.

Methodology: Potentiometric Titration [7][8]

  • Solution Preparation: A precisely weighed sample of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant and is added incrementally using a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant. The data is collected until the pH has passed the equivalence point, which is observed as a sharp increase in pH.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is the point of inflection on this curve. The pKa is determined from the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Aqueous Solubility Determination

Aqueous solubility is a fundamental property that affects the absorption and distribution of a compound in biological systems.

Methodology: Shake-Flask Method [9][10][11]

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of purified water or a relevant buffer solution in a sealed flask.

  • Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the undissolved solid and the dissolved compound.

  • Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by filtration or centrifugation.

  • Concentration Analysis: The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Solubility Calculation: The aqueous solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µM).

LogP Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a critical determinant of its pharmacokinetic properties.

Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) [12][13]

  • System Setup: An RP-HPLC system equipped with a C18 column and a UV detector is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

  • Calibration: A series of standard compounds with known LogP values are injected into the HPLC system, and their retention times are recorded. A calibration curve is constructed by plotting the logarithm of the capacity factor (k') versus the known LogP values. The capacity factor is calculated from the retention time of the compound and the void time of the column.

  • Sample Analysis: A solution of this compound is injected into the same HPLC system under identical conditions, and its retention time is measured.

  • LogP Calculation: The capacity factor for this compound is calculated from its retention time. The LogP value is then determined by interpolating this capacity factor onto the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis & Reporting synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification melting_point Melting Point Determination purification->melting_point pka pKa Determination purification->pka solubility Aqueous Solubility Measurement purification->solubility logp LogP Determination purification->logp data_analysis Data Analysis and Interpretation melting_point->data_analysis pka->data_analysis solubility->data_analysis logp->data_analysis report Technical Report Generation data_analysis->report

Physicochemical Characterization Workflow

References

Spectroscopic and Analytical Profile of 4,6-Difluoroindole-2-carboxylic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 4,6-Difluoroindole-2-carboxylic acid. These predictions are based on established chemical shift ranges for similar functional groups and the known effects of fluorine substitution on indole rings.

Table 1: Predicted ¹H NMR Spectroscopic Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constants (J, Hz)
COOH10.0 - 13.0Broad Singlet (br s)-
H37.0 - 7.5Doublet of Doublets (dd) or Triplet (t)J(H,F) and J(H,H)
H56.8 - 7.2Doublet of Doublets (dd)J(H,F) and J(H,H)
H77.2 - 7.6Doublet of Doublets (dd)J(H,F) and J(H,H)
NH11.0 - 12.5Broad Singlet (br s)-

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The exact chemical shifts and coupling constants are dependent on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)
C=O165 - 185Singlet (s)
C2135 - 145Doublet (d)
C3100 - 110Doublet (d)
C3a125 - 135Doublet (d)
C4150 - 165Doublet of Doublets (dd)
C595 - 105Doublet of Doublets (dd)
C6155 - 170Doublet of Doublets (dd)
C7110 - 120Doublet (d)
C7a130 - 140Singlet (s)

Note: Chemical shifts are referenced to TMS at 0.00 ppm. The presence of fluorine atoms will result in through-bond coupling to carbon atoms, leading to splitting of the signals.

Table 3: Predicted ¹⁹F NMR Spectroscopic Data

Fluorine AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
F4-100 to -130Doublet of Doublets (dd)
F6-100 to -130Doublet of Doublets (dd)

Note: Chemical shifts are referenced to an external standard, typically CFCl₃ at 0.00 ppm. The two fluorine atoms are expected to show coupling to each other and to neighboring protons.

Table 4: Predicted Mass Spectrometry Data

Ionization ModePredicted m/zInterpretation
ESI-[M-H]⁻: 196.02Deprotonated molecular ion
ESI+[M+H]⁺: 198.04Protonated molecular ion
EIM⁺˙: 197.03Molecular ion
EI153.03[M-CO₂]⁺˙
EI125.02[M-CO₂-HCN]⁺˙

Note: m/z values are for the most abundant isotopes.

Table 5: Predicted Infrared (IR) Spectroscopy Data

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500 - 3300Broad
N-H (Indole)3300 - 3500Medium, Sharp
C-H (Aromatic)3000 - 3100Medium
C=O (Carboxylic Acid)1680 - 1710Strong
C=C (Aromatic)1500 - 1600Medium to Strong
C-F (Aryl Fluoride)1100 - 1300Strong

Experimental Protocols

The following sections provide generalized experimental protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for structural elucidation and confirmation.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the sample for ¹H and ¹⁹F NMR, and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, acetone-d₆, or methanol-d₄). DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the acidic proton.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (General):

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Temperature: 298 K.

    • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: Approximately 16 ppm, centered around 6-8 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: Approximately 250 ppm, centered around 120-140 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, or more, to achieve an adequate signal-to-noise ratio.

  • ¹⁹F NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment, often with proton decoupling.

    • Spectral Width: Approximately 100-150 ppm, centered based on expected chemical shifts.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 64-256.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase and baseline corrections.

    • Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an appropriate external standard (for ¹⁹F).

    • Integrate signals (for ¹H NMR) and pick peaks.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 0.1-1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonium hydroxide may be added to aid ionization in ESI.

  • Instrumentation (Electrospray Ionization - ESI):

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

    • Ionization Mode: Both positive and negative ESI modes should be used.

    • Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a flow rate of 5-10 µL/min.

    • Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Instrumentation (Electron Ionization - EI):

    • Mass Spectrometer: A GC-MS or a direct insertion probe system.

    • Ionization Energy: Standard 70 eV.

    • Sample Introduction: Introduce a small amount of the solid sample on a direct insertion probe and heat it gradually.

    • Mass Range: Scan a mass range appropriate for the expected molecular weight and fragments.

  • Data Analysis:

    • Identify the molecular ion peak ([M-H]⁻, [M+H]⁺, or M⁺˙).

    • Determine the accurate mass and calculate the elemental composition.

    • Analyze the fragmentation pattern to gain structural information.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. Ensure good contact by applying pressure. This is the most common and convenient method.

    • KBr Pellet: Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

  • Instrument Parameters:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition and Processing:

    • Collect a background spectrum (of the empty ATR crystal or a pure KBr pellet).

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands corresponding to the functional groups.

Visualizations

Experimental Workflow for Spectroscopic Analysis

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_validation Structure Validation Synthesis Synthesis of 4,6-Difluoroindole- 2-carboxylic acid Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) SamplePrep->NMR MS Mass Spectrometry (HRMS) SamplePrep->MS IR IR Spectroscopy SamplePrep->IR DataAnalysis Data Analysis and Interpretation NMR->DataAnalysis MS->DataAnalysis IR->DataAnalysis StructureConfirm Structure Confirmation DataAnalysis->StructureConfirm

Caption: Workflow for the synthesis, purification, and spectroscopic validation of this compound.

Logical Relationship of Spectroscopic Data

Spectroscopic_Data_Relationship cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_IR IR Spectroscopy Compound This compound H_NMR ¹H NMR (Proton Environment) Compound->H_NMR C_NMR ¹³C NMR (Carbon Skeleton) Compound->C_NMR F_NMR ¹⁹F NMR (Fluorine Environment) Compound->F_NMR MS_Data MS (Molecular Weight & Formula) Compound->MS_Data IR_Data IR (Functional Groups) Compound->IR_Data

Caption: Interrelation of spectroscopic techniques for the structural elucidation of the target compound.

Signaling Pathways

As this compound is primarily utilized as a synthetic intermediate, there is currently no published information detailing its involvement in specific biological signaling pathways. Its utility lies in its potential to be incorporated into larger molecules that may be designed to interact with biological targets such as enzymes or receptors. The biological activity of any resulting derivative would be dependent on the overall structure of the final compound.

Nuclear Magnetic Resonance Profile of 4,6-Difluoroindole-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic properties of 4,6-difluoroindole-2-carboxylic acid, a key intermediate in the development of various therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a comprehensive resource for the characterization of this compound.

Introduction

This compound is a fluorinated heterocyclic compound that serves as a crucial building block in the synthesis of a wide range of biologically active molecules. Its structural elucidation and purity assessment are paramount in the drug discovery process, with Nuclear Magnetic Resonance (NMR) spectroscopy being the primary analytical technique for this purpose. This guide presents the available ¹H NMR data and a standardized experimental protocol for the acquisition of NMR spectra for this class of compounds.

Data Presentation

The following table summarizes the reported ¹H NMR spectral data for this compound. The data was acquired in deuterated dimethyl sulfoxide (DMSO-d₆).

Table 1: ¹H NMR Chemical Shift Data for this compound in DMSO-d₆.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
NH (Indole)8.25broad singlet-
H37.10singlet-
H77.02doublet of doublets9.4, 1.3
H56.91multiplet-
COOH3.42broad singlet-

Experimental Protocols

The following is a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for indole-2-carboxylic acid derivatives, based on standard laboratory practices.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound sample.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a high-purity deuterated solvent is crucial to avoid interfering signals.

  • Dissolution: Gently vortex or sonicate the sample to ensure complete dissolution.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

NMR Spectrometer and Parameters
  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Temperature: 298 K.

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): 16-20 ppm.

    • Referencing: The residual DMSO solvent peak at δ 2.50 ppm is used as an internal reference.

  • ¹³C NMR Acquisition:

    • Pulse Program: A standard proton-decoupled carbon experiment (e.g., 'zgpg30' on Bruker instruments).

    • Temperature: 298 K.

    • Number of Scans: 1024 to 4096 scans, or more, may be necessary due to the low natural abundance of ¹³C and the potential for long relaxation times of quaternary carbons.

    • Relaxation Delay (d1): 2-5 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width (sw): 200-240 ppm.

    • Referencing: The DMSO-d₆ solvent peak at δ 39.52 ppm is used as an internal reference.

Visualization of NMR Data Relationships

The following diagram illustrates the logical workflow for the analysis of the NMR data of this compound.

NMR_Analysis_Workflow Workflow for NMR Analysis of this compound A Sample Preparation (this compound in DMSO-d6) B 1H NMR Data Acquisition A->B Proton Spectrum C 13C NMR Data Acquisition (Data Not Found) A->C Carbon Spectrum D Data Processing (Fourier Transform, Phasing, Baseline Correction) B->D C->D E Spectral Analysis (Chemical Shifts, Multiplicities, Coupling Constants) D->E F Structure Elucidation & Verification E->F

A Technical Guide to the Mass Spectrometry Analysis of 4,6-Difluoroindole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical mass spectrometry analysis of 4,6-Difluoroindole-2-carboxylic acid. Due to the absence of specific experimental data in publicly available literature for this particular compound, this document outlines proposed methodologies and predicted results based on the known behavior of similar chemical structures, such as indole derivatives and carboxylic acids, in mass spectrometry.

Introduction

This compound is a fluorinated indole derivative with a molecular formula of C₉H₅F₂NO₂ and a molecular weight of 197.14 g/mol .[1][2] Compounds of this class are of significant interest in pharmaceutical research and organic synthesis. Mass spectrometry is an essential analytical technique for the structural elucidation and quantification of such molecules.[3] This guide explores suitable ionization techniques, predicts fragmentation patterns, and provides detailed, adaptable experimental protocols for the analysis of this compound.

Proposed Ionization and Analytical Methods

The choice of ionization method is critical and depends on the analyte's properties and the desired information.[3] For this compound, both Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are viable approaches.

  • Electrospray Ionization (ESI): As a soft ionization technique, ESI is well-suited for analyzing polar molecules like this compound, which can be readily ionized in solution.[4] It typically produces protonated [M+H]⁺ or deprotonated [M-H]⁻ ions with minimal fragmentation, making it ideal for accurate molecular weight determination.[4] ESI can be operated in both positive and negative ion modes. For a carboxylic acid, negative ion mode is often preferred due to the acidic proton.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for volatile and thermally stable compounds.[5] Carboxylic acids generally require derivatization to increase their volatility and thermal stability for GC-MS analysis.[5][6] Common derivatization methods include esterification or silylation.[5][6] The primary ionization technique used in GC-MS is Electron Ionization (EI), a "hard" ionization method that induces extensive fragmentation, providing rich structural information.[5]

Data Presentation: Predicted Mass Spectra

The following tables summarize the predicted quantitative data for the mass spectrometry analysis of this compound.

Table 1: Predicted Molecular Ions in ESI-MS

Ionization ModePredicted IonFormulaExact Mass (m/z)
Positive[M+H]⁺C₉H₆F₂NO₂⁺198.0361
Negative[M-H]⁻C₉H₄F₂NO₂⁻196.0215

Table 2: Predicted Major Fragment Ions in EI-MS (from GC-MS)

Based on typical fragmentation patterns of carboxylic acids and indole derivatives, the following fragments are predicted.[7][8] The most common fragmentation for carboxylic acids involves the loss of the carboxyl group.[8]

Predicted FragmentNeutral LossFormula of Fragment IonPredicted m/z
[M - H₂O]⁺H₂OC₉H₃F₂N⁺179.0231
[M - COOH]⁺COOHC₈H₅F₂N⁺152.0412
[M - CO₂]⁺CO₂C₈H₅F₂N⁺153.0412

Experimental Protocols

The following are detailed, generic protocols that can be adapted for the analysis of this compound.

Protocol 1: Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI

  • Sample Preparation:

    • Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

    • Perform serial dilutions to achieve a final concentration in the low µg/mL to ng/mL range.

    • The final sample for injection should be in a solvent compatible with the mobile phase.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions (ESI):

    • Ionization Mode: Negative and Positive.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas (N₂) Flow: 8 L/min.

    • Drying Gas Temperature: 325 °C.

    • Nebulizer Pressure: 35 psi.

    • Scan Range: m/z 50-500.

    • Fragmentation Voltage: Varied (e.g., 70-150 V) to induce in-source fragmentation for structural confirmation.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Derivatization (Silylation):

    • Evaporate a solution containing the analyte to dryness under a gentle stream of nitrogen.

    • Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Seal the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • Gas Chromatography (GC) Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar capillary column.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Mode: Splitless.

    • Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometry (MS) Conditions (EI):

    • Ionization Energy: 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-500.

Visualizations

The following diagrams illustrate a proposed experimental workflow and a predicted fragmentation pathway for this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing dissolution Dissolution in Methanol/Acetonitrile dilution Serial Dilution dissolution->dilution lc Reversed-Phase LC (C18 Column) dilution->lc esi Electrospray Ionization (Positive/Negative) lc->esi ms Mass Analyzer (e.g., Q-TOF) esi->ms acquisition Data Acquisition ms->acquisition interpretation Spectral Interpretation acquisition->interpretation

Caption: Proposed experimental workflow for LC-MS analysis.

fragmentation_pathway cluster_fragments Predicted Fragments parent C₉H₅F₂NO₂⁺ (m/z = 197.14) frag1 [M - H₂O]⁺ C₉H₃F₂N⁺ (m/z = 179.02) parent->frag1 - H₂O frag2 [M - COOH]⁺ C₈H₅F₂N⁺ (m/z = 152.04) parent->frag2 - COOH frag3 [M - CO₂]⁺ C₈H₅F₂N⁺ (m/z = 153.04) parent->frag3 - CO₂

Caption: Predicted fragmentation of this compound in EI-MS.

References

An In-depth Technical Guide to the FT-IR Spectrum of 4,6-Difluoroindole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of 4,6-Difluoroindole-2-carboxylic acid. The information is targeted toward researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. This document outlines the theoretical vibrational modes, a summary of expected absorption data, a detailed experimental protocol for acquiring the spectrum, and visual diagrams of the experimental workflow and molecular structure.

Introduction to the FT-IR Spectroscopy of this compound

This compound is a halogenated indole derivative with potential applications in medicinal chemistry and materials science. FT-IR spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum is a unique fingerprint of the molecule, providing valuable information about its chemical structure.

The key functional groups in this compound that give rise to characteristic IR absorption bands are:

  • The carboxylic acid group (-COOH), which exhibits O-H and C=O stretching vibrations.

  • The indole ring, which contains an N-H bond and characteristic aromatic C-H and C=C bonds.

  • The carbon-fluorine (C-F) bonds.

Predicted FT-IR Spectral Data

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)IntensityNotes
O-H StretchCarboxylic Acid (dimer)2500-3300Broad, StrongThis very broad absorption is characteristic of hydrogen-bonded carboxylic acids and often overlaps with C-H stretching bands.[1][2][3]
N-H StretchIndole3300-3500Medium, SharpIn the solid state, this peak may be broadened due to hydrogen bonding. In indole itself, the N-H stretch appears around 3406-3403 cm⁻¹.[4][5]
Aromatic C-H StretchIndole Ring3000-3100Medium-WeakThese bands appear at slightly higher frequencies than aliphatic C-H stretches.[6]
C=O StretchCarboxylic Acid1690-1760Strong, SharpThe exact position is sensitive to hydrogen bonding and conjugation. For dimeric carboxylic acids, this band is typically found around 1710 cm⁻¹.[1][3][7]
Aromatic C=C StretchIndole Ring1450-1620Medium-WeakAromatic rings typically show multiple bands in this region.[5]
O-H BendCarboxylic Acid1395-1440MediumIn-plane bending.[1]
C-O StretchCarboxylic Acid1210-1320StrongCoupled with O-H in-plane bending.[1]
C-F StretchAryl Fluoride1100-1360StrongThe exact position can be influenced by the electronic environment. Multiple C-F bonds may result in complex absorptions in this region.[8]
Out-of-plane Aromatic C-H BendIndole Ring700-900StrongThe substitution pattern on the aromatic ring influences the position of these bands.
O-H Bend (out-of-plane)Carboxylic Acid (dimer)910-950Broad, MediumAnother characteristic band for dimeric carboxylic acids.[1]

Experimental Protocol: Acquiring the FT-IR Spectrum

This section details a standard procedure for obtaining the FT-IR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique.

3.1. Objective: To obtain a high-quality FT-IR spectrum of solid this compound.

3.2. Materials and Equipment:

  • FT-IR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal).

  • This compound sample (fine powder).

  • Spatula.

  • Solvent for cleaning (e.g., isopropanol or acetone).

  • Lint-free wipes.

3.3. Procedure:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer and the ATR accessory are clean and dry.

    • Turn on the spectrometer and allow it to warm up for the manufacturer-recommended time to ensure stability.

  • Background Spectrum Collection:

    • With the ATR crystal surface clean and free of any sample, collect a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the instrument itself.

  • Sample Preparation and Loading:

    • Place a small amount of the powdered this compound sample onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal surface.

  • Sample Spectrum Collection:

    • Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • Set the spectral range from 4000 to 400 cm⁻¹.

  • Data Processing:

    • The collected spectrum will be automatically ratioed against the background spectrum by the instrument's software, resulting in the final absorbance or transmittance spectrum.

    • Perform any necessary baseline corrections or ATR corrections as provided by the software.

  • Cleaning:

    • Retract the press and carefully remove the sample from the ATR crystal using a lint-free wipe.

    • Clean the crystal surface thoroughly with a lint-free wipe dampened with an appropriate solvent (e.g., isopropanol) and allow it to dry completely.

Visualizations

The following diagrams illustrate the experimental workflow for FT-IR analysis and the key molecular vibrations of this compound.

experimental_workflow start Start instrument_prep Instrument Preparation (Warm-up, Clean ATR) start->instrument_prep background_scan Collect Background Spectrum instrument_prep->background_scan sample_prep Prepare & Load Sample (Powder on ATR crystal) background_scan->sample_prep apply_pressure Apply Pressure sample_prep->apply_pressure sample_scan Collect Sample Spectrum (16-32 scans) apply_pressure->sample_scan data_processing Data Processing (Baseline Correction) sample_scan->data_processing clean_up Clean ATR Crystal data_processing->clean_up end_node End clean_up->end_node

Caption: Experimental workflow for obtaining an FT-IR spectrum using an ATR accessory.

molecular_vibrations cluster_molecule This compound mol oh_stretch O-H Stretch (2500-3300 cm⁻¹) oh_stretch->mol nh_stretch N-H Stretch (3300-3500 cm⁻¹) nh_stretch->mol co_stretch C=O Stretch (1690-1760 cm⁻¹) co_stretch->mol cf_stretch C-F Stretches (1100-1360 cm⁻¹) cf_stretch->mol

Caption: Key vibrational modes of this compound.

Conclusion

The FT-IR spectrum of this compound is expected to be rich in information, displaying characteristic absorption bands for its carboxylic acid, indole, and aryl fluoride moieties. The broad O-H stretch, strong C=O stretch, and sharp N-H stretch are particularly diagnostic. This guide provides a solid theoretical foundation for interpreting the experimental spectrum and a practical protocol for its acquisition, serving as a valuable resource for researchers working with this and related compounds.

References

4,6-Difluoroindole-2-carboxylic Acid: A Technical Overview of a Key Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Difluoroindole-2-carboxylic acid is a fluorinated indole derivative that serves as a crucial building block in the synthesis of various biologically active compounds. While a definitive crystal structure for this specific molecule is not publicly available in crystallographic databases, this technical guide provides a comprehensive overview of its chemical properties, synthesis protocols, and its application in the development of novel therapeutic agents. This document is intended to be a valuable resource for researchers in medicinal chemistry and drug discovery.

Chemical and Physical Properties

While detailed crystallographic data is not available, fundamental properties of this compound have been reported. These are summarized in the table below.

PropertyValueReference
CAS Number 247564-66-5[1][2]
Molecular Formula C9H5F2NO2[1]
Molecular Weight 197.14 g/mol [1]
Purity >97%[1]
Appearance White solid[3]
Storage Sealed in dry, Room Temperature[1]

Synthesis of this compound Derivatives

This compound is primarily utilized as a starting material for the synthesis of more complex molecules, particularly indole-2-carboxamides. The general synthetic approach involves amide coupling reactions.

General Amide Coupling Protocol (Method A)

A common method for the synthesis of N-substituted indole-2-carboxamides from this compound involves the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and hydroxybenzotriazole hydrate (HOBt) in the presence of a base such as N,N-diisopropylethylamine (DIPEA).[3]

Experimental Workflow:

G cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product DFICA 4,6-Difluoroindole- 2-carboxylic acid (7) Coupling Amide Coupling Reaction DFICA->Coupling Amine Primary or Secondary Amine Amine->Coupling EDC EDC·HCl EDC->Coupling HOBt HOBt HOBt->Coupling DIPEA DIPEA DIPEA->Coupling Product N-substituted 4,6-Difluoroindole-2-carboxamide Coupling->Product

Caption: Amide coupling of this compound.

This protocol has been successfully employed to synthesize a variety of indole-2-carboxamide derivatives with potential applications in anti-cancer and anti-mycobacterial research.[3][4]

Synthesis of a Dicarboxamide Analogue

In a multi-step synthesis, this compound was used to create a dicarboxamide analogue.[3] The workflow for this synthesis is outlined below.

G start 1-Adamantylamine (15) step1 Amide Coupling start->step1 boc_gly Boc-Gly-OH boc_gly->step1 intermediate1 N-(Boc)adamantane derivative (16) step1->intermediate1 step2 Boc Cleavage (TFA) intermediate1->step2 intermediate2 Aminoacetamide intermediate (17) step2->intermediate2 step3 Amide Coupling (Method A) intermediate2->step3 dfica 4,6-Difluoroindole- 2-carboxylic acid (7) dfica->step3 final_product Dicarboxamide analogue (18) step3->final_product

Caption: Synthesis of an adamantane-derived indole dicarboxamide.

Applications in Drug Discovery

Derivatives of this compound have been investigated for various therapeutic applications.

Anti-cancer Activity

Several N-substituted indole-2-carboxamides derived from this compound have been evaluated for their cytotoxic and antiproliferative activities against pediatric brain cancer cells.[3] For instance, certain N-benzylindoleamide analogues demonstrated moderate cytotoxic activity against DAOY medulloblastoma cells.[3]

Anti-mycobacterial Activity

The 4,6-difluoroindole scaffold has been identified as a promising starting point for the design of novel anti-tubercular agents.[4][5] Amide coupling of this compound with various amines has yielded compounds with significant activity against Mycobacterium tuberculosis.[4][5]

HIV-1 Integrase Inhibition

While not directly involving the 4,6-difluoro derivative, the broader class of indole-2-carboxylic acids has been identified as a promising scaffold for the development of HIV-1 integrase strand transfer inhibitors.[6][7][8][9] This suggests that derivatives of this compound could also be explored for this application.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly for the generation of novel compounds with potential therapeutic applications in oncology and infectious diseases. While the specific crystal structure of this compound remains to be determined, its utility as a synthetic precursor is well-documented. Further crystallographic studies would undoubtedly provide deeper insights into its solid-state properties and could aid in the rational design of new derivatives.

References

An In-depth Technical Guide to the Synthesis and Characterization of 4,6-Difluoroindole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4,6-Difluoroindole-2-carboxylic acid, a key intermediate in the development of novel therapeutic agents. This document details a plausible synthetic route, experimental protocols, and expected characterization data for this fluorinated indole derivative.

Introduction

This compound (C₉H₅F₂NO₂) is a heterocyclic building block of significant interest in medicinal chemistry. The presence of two fluorine atoms on the indole ring can enhance metabolic stability, binding affinity, and lipophilicity of derivative compounds. Notably, this scaffold is a precursor for the synthesis of potent antitubercular agents targeting the essential MmpL3 transporter and has been utilized in the development of HIV-1 integrase inhibitors.[1][2][3] This guide outlines a robust synthetic pathway and the analytical methods for the characterization of this valuable compound.

Synthesis Pathway

A common and effective method for the synthesis of indole-2-carboxylic acids is the Japp-Klingemann reaction followed by a Fischer indole synthesis. This approach allows for the construction of the indole ring system from readily available starting materials. The proposed synthetic route for this compound begins with 3,5-difluoroaniline and proceeds through the formation of a diazonium salt, a hydrazone intermediate, and subsequent cyclization to the ethyl ester, which is then hydrolyzed to the final product.

Caption: Proposed synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Step 1: Synthesis of Ethyl 4,6-difluoroindole-2-carboxylate

This step combines the diazotization of 3,5-difluoroaniline, the Japp-Klingemann reaction to form the hydrazone, and the Fischer indole synthesis for cyclization.

  • Materials: 3,5-difluoroaniline, sodium nitrite (NaNO₂), concentrated hydrochloric acid (HCl), ethyl 2-methylacetoacetate, sodium acetate (NaOAc), ethanol (EtOH), sulfuric acid (H₂SO₄).

  • Procedure:

    • A solution of 3,5-difluoroaniline in a mixture of concentrated HCl and water is cooled to 0-5 °C in an ice bath.

    • An aqueous solution of sodium nitrite is added dropwise while maintaining the temperature below 5 °C to form the 3,5-difluorobenzenediazonium chloride solution.

    • In a separate flask, ethyl 2-methylacetoacetate and sodium acetate are dissolved in a mixture of ethanol and water and cooled to 0-5 °C.

    • The cold diazonium salt solution is slowly added to the solution of the β-ketoester. The reaction mixture is stirred at low temperature for several hours to form the hydrazone intermediate.

    • The formed hydrazone is then subjected to Fischer indole cyclization by the addition of a mixture of sulfuric acid and ethanol, followed by heating at reflux.

    • After cooling, the reaction mixture is poured into ice water, and the precipitated solid, ethyl 4,6-difluoroindole-2-carboxylate, is collected by filtration, washed with water, and dried.[4]

Step 2: Synthesis of this compound (Hydrolysis)

  • Materials: Ethyl 4,6-difluoroindole-2-carboxylate, sodium hydroxide (NaOH), ethanol (EtOH), water.

  • Procedure:

    • A mixture of ethyl 4,6-difluoroindole-2-carboxylate is suspended in ethanol.

    • An aqueous solution of sodium hydroxide is added, and the mixture is heated to reflux for approximately 15-30 minutes.

    • The ethanol is removed under reduced pressure.

    • The remaining aqueous solution is diluted with water and acidified with a suitable acid (e.g., HCl) to precipitate the product.

    • The solid this compound is collected by filtration, washed with water, and dried.

Characterization Data

The following table summarizes the expected and reported characterization data for this compound and its precursors.

PropertyEthyl 4,6-difluoroindole-2-carboxylateThis compound
Molecular Formula C₁₁H₉F₂NO₂C₉H₅F₂NO₂
Molecular Weight 225.19 g/mol 197.14 g/mol
Appearance SolidWhite to off-white solid
Melting Point (°C) Not reportedNot reported (expected >200)
¹H NMR (DMSO-d₆, ppm) Expected signals for ethyl and indole protonsExpected ~12.0 (s, 1H, NH), ~7.0-7.5 (m, aromatic H)
¹³C NMR (DMSO-d₆, ppm) Expected signals for ethyl and indole carbonsExpected ~162 (C=O), ~100-150 (aromatic C)
IR (cm⁻¹) Expected ~1700 (C=O, ester)Expected ~3300 (N-H), ~2500-3000 (O-H, broad), ~1680 (C=O)
Mass Spec (m/z) Expected [M+H]⁺ at 226.06Expected [M-H]⁻ at 196.02

Experimental and Logical Workflows

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Workflow cluster_synthesis Synthesis cluster_characterization Characterization start 3,5-Difluoroaniline diazotization Diazotization start->diazotization japp_klingemann Japp-Klingemann Reaction diazotization->japp_klingemann fischer_indole Fischer Indole Synthesis japp_klingemann->fischer_indole hydrolysis Hydrolysis fischer_indole->hydrolysis purification Purification hydrolysis->purification final_product This compound purification->final_product nmr NMR (¹H, ¹³C) final_product->nmr Structure Confirmation ms Mass Spectrometry final_product->ms Molecular Weight ir IR Spectroscopy final_product->ir Functional Groups mp Melting Point final_product->mp Purity

Caption: General workflow for synthesis and characterization.

Biological Relevance and Signaling Pathways

While this compound itself is primarily a synthetic intermediate, its derivatives have shown significant biological activity, particularly as anti-infective agents.

  • Antitubercular Activity: Amide derivatives of this compound have been investigated as potent inhibitors of Mycobacterium tuberculosis.[1] These compounds are thought to target the mycobacterial membrane protein large 3 (MmpL3), which is an essential transporter for mycolic acids, crucial components of the mycobacterial cell wall. Inhibition of MmpL3 disrupts cell wall synthesis, leading to bacterial death.

  • Anti-HIV Activity: The indole-2-carboxylic acid scaffold has been identified as a promising starting point for the development of HIV-1 integrase inhibitors.[3] These inhibitors chelate Mg²⁺ ions in the active site of the integrase enzyme, preventing the integration of the viral DNA into the host genome, a critical step in the viral replication cycle.

The diagram below illustrates the mechanism of action for derivatives of this compound.

Signaling_Pathway cluster_tb Antitubercular Action cluster_hiv Anti-HIV Action compound_tb 4,6-Difluoroindole-2-carboxamide (Derivative) mmpl3 MmpL3 Transporter compound_tb->mmpl3 Inhibits mycolic_acid Mycolic Acid Transport mmpl3->mycolic_acid Blocks cell_wall Cell Wall Synthesis mycolic_acid->cell_wall Disrupts bacterial_death_tb Bacterial Death cell_wall->bacterial_death_tb compound_hiv Indole-2-carboxylic Acid Derivative integrase HIV-1 Integrase compound_hiv->integrase Inhibits viral_dna Viral DNA Integration integrase->viral_dna Blocks replication Viral Replication viral_dna->replication Prevents no_replication Replication Blocked replication->no_replication

Caption: Mechanism of action for derivatives.

This guide provides a foundational understanding of the synthesis and characterization of this compound, highlighting its importance as a versatile intermediate in drug discovery. The provided protocols and data serve as a valuable resource for researchers in the field.

References

The Synthetic Core of Innovation: A Technical Guide to the Biological Significance of 4,6-Difluoroindole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Difluoroindole-2-carboxylic acid is a fluorinated heterocyclic compound that has emerged as a critical structural motif and versatile synthetic intermediate in the field of medicinal chemistry. While the intrinsic biological activity of this compound itself is not extensively documented, its true significance lies in its role as a foundational building block for a diverse array of potent and selective therapeutic agents. The strategic incorporation of fluorine atoms into the indole scaffold can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of the resulting derivatives. This technical guide provides a comprehensive overview of the biological activities of key derivatives synthesized from this compound, with a focus on their applications in oncology and infectious diseases.

I. Antitubercular Activity of this compound Derivatives

Derivatives of this compound have demonstrated significant promise as novel antitubercular agents. A notable class of these derivatives are the N-substituted indole-2-carboxamides, which have been shown to exhibit potent activity against Mycobacterium tuberculosis.

Quantitative Data Summary
Compound IDDerivative StructureTarget/AssayActivity MetricValue
9a N-benzyl-4,6-difluoroindole-2-carboxamideM. tuberculosis H37RvMIC>100 µM[1][2]

Table 1: Antitubercular Activity of a this compound derivative.

Experimental Protocols

Synthesis of N-benzyl-4,6-difluoroindole-2-carboxamide (9a):

To a solution of this compound in a suitable solvent, an amide coupling reagent (such as HATU or HBTU) and a non-nucleophilic base (like DIPEA) are added. Subsequently, benzylamine is introduced, and the reaction mixture is stirred at room temperature until completion. The product is then purified using standard chromatographic techniques.[1][2]

Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis

The MIC of the synthesized compounds against M. tuberculosis H37Rv is typically determined using a broth microdilution method. The compounds are serially diluted in a 96-well plate containing Middlebrook 7H9 broth supplemented with OADC. A standardized inoculum of M. tuberculosis is added to each well, and the plates are incubated at 37°C. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[1][2]

Synthetic Workflow

G This compound This compound Amide Coupling Amide Coupling This compound->Amide Coupling N-benzyl-4,6-difluoroindole-2-carboxamide (9a) N-benzyl-4,6-difluoroindole-2-carboxamide (9a) Amide Coupling->N-benzyl-4,6-difluoroindole-2-carboxamide (9a) Benzylamine Benzylamine Benzylamine->Amide Coupling

Caption: Synthesis of N-benzyl-4,6-difluoroindole-2-carboxamide (9a).

II. Anticancer Activity of this compound Derivatives

The this compound scaffold has been instrumental in the development of novel anticancer agents, particularly for pediatric brain tumors. Amide derivatives of this core structure have shown significant cytotoxic and antiproliferative activities against various cancer cell lines.

Quantitative Data Summary
Compound IDDerivative StructureCell LineActivity Metric (Viability)IC50 Value (µM)Activity Metric (Proliferation)IC50 Value (µM)
9a N-benzyl-4,6-difluoroindole-2-carboxamideKNS42 (pediatric GBM)IC50>10 µMIC50>10 µM
9a N-benzyl-4,6-difluoroindole-2-carboxamideBT12 (AT/RT)IC500.89[1][2]IC507.44[1][2]
9a N-benzyl-4,6-difluoroindole-2-carboxamideBT16 (AT/RT)IC501.81[1][2]IC506.06[1][2]
8a N-(3-methylbenzyl)-4,6-difluoroindole-2-carboxamideKNS42 (pediatric GBM)IC508.25[3]IC509.85[3]
8c N-(4-fluorobenzyl)-4,6-difluoroindole-2-carboxamideKNS42 (pediatric GBM)IC503.41[3]IC504.34[3]
8c N-(4-fluorobenzyl)-4,6-difluoroindole-2-carboxamideDAOY (medulloblastoma)IC504.10[3]IC50>10[3]
8f N-(homopiperonyl)-4,6-difluoroindole-2-carboxamideDAOY (medulloblastoma)IC503.65[3]IC509.91[3]

Table 2: Anticancer Activity of this compound derivatives.

Experimental Protocols

Synthesis of N-substituted-4,6-difluoroindole-2-carboxamides:

The general synthetic procedure involves the amide coupling of this compound with various substituted benzylamines. The carboxylic acid is activated using a coupling agent like 1,1'-carbonyldiimidazole (CDI) or a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in an appropriate solvent such as DMF or DCM. The corresponding amine is then added, and the reaction is stirred to completion. Purification is achieved through column chromatography.[1][2][3]

Cell Viability and Proliferation Assays:

The cytotoxic and antiproliferative effects of the compounds are evaluated using standard cell-based assays. For viability, a common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells are seeded in 96-well plates and treated with varying concentrations of the test compounds for a specified period (e.g., 72 hours). The MTT reagent is then added, and the resulting formazan crystals are dissolved, with absorbance measured to determine cell viability. Proliferation can be assessed using methods like the CyQUANT assay, which measures cellular DNA content. The IC50 value, the concentration of the compound that causes 50% inhibition, is calculated from the dose-response curves.[1][2][3]

Experimental Workflow for Anticancer Screening

G cluster_synthesis Synthesis cluster_screening In Vitro Screening Start This compound Coupling Amide Coupling with Substituted Amines Start->Coupling Derivatives Library of N-substituted 4,6-difluoroindole-2-carboxamides Coupling->Derivatives Treatment Compound Treatment (Dose-Response) Derivatives->Treatment Cell_Culture Cancer Cell Lines (e.g., KNS42, BT12, BT16) Cell_Culture->Treatment Assays Viability (MTT) & Proliferation (CyQUANT) Assays Treatment->Assays Data_Analysis IC50 Determination Assays->Data_Analysis Hit_Compounds Hit_Compounds Data_Analysis->Hit_Compounds Identify Potent Derivatives

Caption: Workflow for synthesis and anticancer screening.

III. Conclusion

This compound stands as a testament to the power of strategic molecular design in modern drug discovery. While not a therapeutic agent in its own right, its fluorinated indole core provides a privileged scaffold for the generation of novel drug candidates with significant potential in treating tuberculosis and pediatric brain cancers. The data and protocols summarized herein underscore the importance of this compound as a key intermediate and highlight the fruitful outcomes of its application in medicinal chemistry research. Further exploration of derivatives based on this versatile core is warranted to unlock new therapeutic possibilities.

References

4,6-Difluoroindole-2-carboxylic Acid: A Core Fragment for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy in medicinal chemistry, enabling the development of novel therapeutics through the identification and optimization of low-molecular-weight fragments that bind to biological targets.[1][2][3][4][5] Within the vast chemical space available for fragment screening, the indole scaffold has proven to be a privileged structure, appearing in numerous natural products and approved drugs.[4] The strategic introduction of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic properties. This guide focuses on 4,6-difluoroindole-2-carboxylic acid, a fluorinated indole derivative that serves as a versatile and valuable fragment for the design of potent and selective inhibitors against a range of therapeutic targets.[6][7]

Physicochemical Properties of the Core Fragment

A thorough understanding of the physicochemical properties of a fragment is crucial for its successful application in drug design. While specific experimental data for this compound is not extensively consolidated, predictions and data from analogous compounds provide valuable insights.

PropertyPredicted/Reported ValueSource
Molecular FormulaC₉H₅F₂NO₂[3]
Molecular Weight197.14 g/mol [3]
pKa~4.32 ± 0.30[8]
Boiling Point422.2 ± 25.0 °C[8]
Density1.510 ± 0.06 g/cm³[8]
Storage2-8°C[8]

Note: Some values are predicted and should be confirmed experimentally.

Synthesis of the Core Fragment and its Derivatives

Synthesis of this compound
Synthesis of 4,6-Difluoroindole-2-carboxamide Derivatives

A primary application of this compound in fragment-based drug design is its use as a scaffold for the synthesis of carboxamide derivatives. This is typically achieved through standard amide coupling reactions.[9][10][11]

Experimental Protocol: General Amide Coupling

  • Activation of the Carboxylic Acid: To a solution of this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and an activator like hydroxybenzotriazole (HOBt) (1.1 equivalents). The mixture is stirred at room temperature for 30-60 minutes to form the activated ester.[12][13]

  • Amine Addition: The desired amine (1.2 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2-3 equivalents) are then added to the reaction mixture.

  • Reaction: The reaction is stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is typically diluted with an organic solvent and washed sequentially with an acidic aqueous solution (e.g., 1N HCl), a basic aqueous solution (e.g., saturated NaHCO₃), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography or recrystallization to yield the desired amide derivative.[9][10]

Application in Fragment-Based Drug Design: A Workflow

The use of this compound as a starting fragment in a drug discovery campaign can be illustrated through a general workflow. This process involves the initial identification of the fragment as a binder to the target protein, followed by iterative cycles of synthetic elaboration and biological evaluation to develop a potent lead compound.[1][3][4]

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit-to-Lead Optimization Fragment Library Fragment Library Biophysical Screening Biophysical Screening Fragment Library->Biophysical Screening Screening Fragment Hits Fragment Hits Biophysical Screening->Fragment Hits Identification 4,6-DFI-2-CA 4,6-Difluoroindole- 2-carboxylic acid Structure-Based Design Structure-Based Design (X-ray, NMR) 4,6-DFI-2-CA->Structure-Based Design Initial Hit Synthesis of Derivatives Synthesis of Derivatives Structure-Based Design->Synthesis of Derivatives Design Biological Evaluation Biological Evaluation Synthesis of Derivatives->Biological Evaluation Testing Biological Evaluation->Structure-Based Design SAR Lead Compound Lead Compound Biological Evaluation->Lead Compound Optimization

Fragment-Based Drug Design Workflow

Biological Activities and Therapeutic Targets

Derivatives of this compound have demonstrated significant biological activity against a variety of targets, most notably in the fields of infectious diseases and oncology.

Anti-Tubercular Activity: Targeting MmpL3

A significant body of research has focused on the development of 4,6-difluoroindole-2-carboxamide derivatives as potent inhibitors of Mycobacterium tuberculosis.[6][9][14][15] These compounds have been shown to target the essential mycolic acid transporter, MmpL3.[16][17][18]

Mechanism of MmpL3 Inhibition

MmpL3 is a membrane protein responsible for the transport of trehalose monomycolate (TMM), a key precursor for the synthesis of the mycobacterial cell wall, across the inner membrane.[16][17][18] Inhibition of MmpL3 disrupts the cell wall biosynthesis, leading to bacterial death.[16][17]

MmpL3_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm Mycolic Acid Synthesis Mycolic Acid Synthesis TMM Trehalose Monomycolate (TMM) Mycolic Acid Synthesis->TMM MmpL3 MmpL3 TMM->MmpL3 Transport TMM_transported TMM MmpL3->TMM_transported Cell Wall Synthesis Cell Wall Synthesis TMM_transported->Cell Wall Synthesis Inhibitor 4,6-Difluoroindole- 2-carboxamide Derivative Inhibitor->MmpL3 Inhibition

Mechanism of MmpL3 Inhibition

Quantitative Data: Anti-Tubercular Activity

CompoundTargetAssayActivity (MIC)Source
N-(1-adamantyl)-4,6-dimethylindole-2-carboxamideM. tuberculosis H37RvMicroplate Alamar Blue Assay0.012 µM[9]
N-(1-adamantyl)-indole-2-carboxamideM. tuberculosis H37RvMicroplate Alamar Blue Assay0.68 µM[9]
N-rimantadine-4,6-dimethylindole-2-carboxamideM. tuberculosis H37RvMicroplate Alamar Blue Assay0.88 µM[9]
Naphthamide derivatives 13c and 13dM. tuberculosis H37RvNot Specified6.55 µM and 7.11 µM[19]

Experimental Protocol: M. tuberculosis Minimum Inhibitory Concentration (MIC) Assay

The MIC of a compound against M. tuberculosis is typically determined using a broth microdilution method.[20][21][22][23][24]

  • Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) and its turbidity is adjusted to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 10⁵ CFU/mL.[20]

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using Middlebrook 7H9 broth to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. A growth control (no compound) and a sterility control (no bacteria) are also included.

  • Incubation: The plate is sealed and incubated at 37°C for 7-21 days.[20]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the bacteria. Growth can be assessed visually or by using a growth indicator such as Alamar Blue or by measuring optical density.[9]

Antiviral Activity: Targeting HIV-1 Integrase

Derivatives of indole-2-carboxylic acid have also been investigated as inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[25][26]

Mechanism of HIV-1 Integrase Inhibition

HIV-1 integrase catalyzes the insertion of the viral DNA into the host cell's genome in a two-step process: 3'-processing and strand transfer.[27][28][29][30][31] Indole-2-carboxylic acid derivatives act as integrase strand transfer inhibitors (INSTIs) by chelating the divalent metal ions (Mg²⁺) in the enzyme's active site, thereby preventing the binding of the host DNA and blocking the strand transfer step.[27]

HIV1_Integrase_Inhibition cluster_viral_dna Viral DNA cluster_integrase HIV-1 Integrase cluster_host_dna Host DNA vDNA Viral DNA Integrase Integrase vDNA->Integrase 3'-Processing hDNA Host DNA Integrase->hDNA Strand Transfer Mg Mg2+ Integration Integration hDNA->Integration Inhibitor Indole-2-carboxylic Acid Derivative Inhibitor->Mg Chelation

Mechanism of HIV-1 Integrase Inhibition

Quantitative Data: Anti-HIV-1 Integrase Activity

CompoundTargetAssayActivity (IC₅₀)Source
Indole-2-carboxylic acid derivative 15HIV-1 IntegraseStrand Transfer Assay0.13 - 6.85 µM (for a series of derivatives)[25]
Indole-2-carboxylic acid derivative 18HIV-1 IntegraseStrand Transfer Assay0.13 - 6.85 µM (for a series of derivatives)[25]

Experimental Protocol: HIV-1 Integrase Strand Transfer Assay

A common method to assess the activity of INSTIs is a non-radioactive ELISA-based assay.[32][33][34][35][36]

  • Plate Preparation: A streptavidin-coated 96-well plate is coated with a biotinylated double-stranded DNA oligonucleotide that mimics the HIV-1 LTR donor substrate (DS).

  • Enzyme Binding: Recombinant HIV-1 integrase is added to the wells and allowed to bind to the DS DNA.

  • Inhibitor Addition: The test compound is added to the wells at various concentrations.

  • Strand Transfer Reaction: A second, labeled target substrate (TS) DNA is added to initiate the strand transfer reaction.

  • Detection: The integrated TS DNA is detected using an antibody-enzyme conjugate (e.g., HRP-labeled antibody) that recognizes the label on the TS DNA, followed by the addition of a colorimetric substrate.

  • Data Analysis: The IC₅₀ value is calculated by measuring the inhibition of the colorimetric signal at different compound concentrations.

Anticancer Activity

Derivatives of this compound have also shown promising cytotoxic and antiproliferative activities against various cancer cell lines, particularly pediatric brain tumors.[9][10]

Quantitative Data: Anticancer Activity

CompoundCell LineAssayActivity (IC₅₀)Source
Compound 9aBT12 (Atypical Teratoid/Rhabdoid Tumor)Viability Assay0.89 µM[9]
Compound 9aBT16 (Atypical Teratoid/Rhabdoid Tumor)Viability Assay1.81 µM[9]
Compound 9aBT12 (Atypical Teratoid/Rhabdoid Tumor)Proliferation Assay7.44 µM[9]
Compound 9aBT16 (Atypical Teratoid/Rhabdoid Tumor)Proliferation Assay6.06 µM[9]
N-(4-fluorobenzyl)indoleamide 8cKNS42 (Pediatric Glioblastoma)Viability Assay3.41 µM[10]
N-(4-fluorobenzyl)indoleamide 8cKNS42 (Pediatric Glioblastoma)Proliferation Assay4.34 µM[10]

Conclusion

This compound represents a highly valuable and versatile fragment for drug discovery. Its fluorinated indole core provides a privileged scaffold that can be readily functionalized to generate libraries of compounds with diverse biological activities. The demonstrated efficacy of its derivatives against key therapeutic targets such as MmpL3 in Mycobacterium tuberculosis and HIV-1 integrase, as well as various cancer cell lines, underscores the potential of this fragment in developing novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, serving as a valuable resource for researchers in the field of medicinal chemistry and drug development. Further exploration of the chemical space around this core fragment is warranted to unlock its full therapeutic potential.

References

Fluorinated Indole Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities. The strategic incorporation of fluorine atoms into the indole ring system has emerged as a powerful tool to modulate the physicochemical and pharmacokinetic properties of these molecules, often leading to enhanced therapeutic potential. Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong bonds with carbon, can significantly impact a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2][3] This technical guide provides an in-depth overview of fluorinated indole derivatives in medicinal chemistry, covering their synthesis, pharmacological activities, and therapeutic applications, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant signaling pathways.

Synthesis of Fluorinated Indole Derivatives

The synthesis of fluorinated indole derivatives can be broadly categorized into two main approaches: introduction of fluorine onto a pre-formed indole ring or construction of the indole ring from a fluorine-containing precursor. Various methods have been developed for the regioselective fluorination of indoles, with electrophilic fluorinating reagents such as Selectfluor® being widely used.

Experimental Protocol: Selectfluor-mediated Fluorination of Indoles

This protocol describes a general procedure for the synthesis of 3-fluorooxindoles from 3-substituted indoles using Selectfluor.[4]

Materials:

  • 3-Substituted indole

  • Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

  • Acetonitrile (MeCN)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the 3-substituted indole (1.0 mmol) in a 1:1 mixture of acetonitrile and water (10 mL), add Selectfluor® (3.0 mmol, 3.0 equiv.).

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate (50 mL).

  • Wash the organic layer successively with water (2 x 20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 3-fluorooxindole.

Therapeutic Applications and Biological Activity

Fluorinated indole derivatives have shown significant promise in various therapeutic areas, including oncology, virology, and neurology. The introduction of fluorine can enhance the potency and selectivity of these compounds for their biological targets.

Anticancer Activity

Many fluorinated indole derivatives exhibit potent anticancer activity by targeting various signaling pathways involved in cancer cell proliferation, survival, and metastasis. One of the key pathways often implicated is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in human cancers.[5][6][7]

PI3K/Akt/mTOR Signaling Pathway Inhibition by Fluorinated Indole Derivatives

PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Converts to PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K Activates eIF4E 4E-BP1 mTORC1->eIF4E Inhibits Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4E->Proliferation Inhibits translation Fluorinated_Indole Fluorinated Indole Derivatives Fluorinated_Indole->PI3K Inhibit Fluorinated_Indole->Akt Inhibit Fluorinated_Indole->mTORC1 Inhibit Anti_HCV_Workflow Anti-HCV Replicon Assay Workflow Cell_Culture Culture HCV Replicon Huh-7 Cells Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Treatment Treat with Fluorinated Indole Derivatives Seeding->Treatment Incubation Incubate for 48-72h Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Luciferase_Assay Measure Luciferase Activity (Reporter Gene) Lysis->Luciferase_Assay Data_Analysis Calculate EC₅₀ Values Luciferase_Assay->Data_Analysis CNS_PK_Logic Impact of Fluorination on CNS Drug Properties Fluorination Fluorine Incorporation Lipophilicity Increased Lipophilicity Fluorination->Lipophilicity Metabolic_Stability Enhanced Metabolic Stability Fluorination->Metabolic_Stability BBB_Permeability Improved Blood-Brain Barrier Permeability Lipophilicity->BBB_Permeability Metabolic_Stability->BBB_Permeability CNS_Efficacy Enhanced CNS Efficacy BBB_Permeability->CNS_Efficacy

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4,6-Difluoroindole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide detailed protocols for the synthesis of 4,6-difluoroindole-2-carboxylic acid and its amide derivatives. This class of compounds has shown significant potential in medicinal chemistry, with applications in the development of novel anti-tubercular and anti-cancer agents.

Introduction

Indole-2-carboxylic acid scaffolds are prevalent in a variety of biologically active compounds. The introduction of fluorine atoms, as in the 4,6-difluoro substituted ring system, can significantly enhance metabolic stability and binding affinity to biological targets.[1] Derivatives of this compound have been identified as promising leads in drug discovery programs targeting infectious diseases and oncology.

Synthesis of this compound

The synthesis of the core intermediate, this compound, can be achieved via a multi-step process, typically employing the Reissert indole synthesis. This method involves the condensation of a substituted o-nitrotoluene with diethyl oxalate, followed by reductive cyclization.

Diagram of Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Reductive Cyclization cluster_2 Step 3: Hydrolysis A 2,4-Difluoro-6-nitrotoluene C Ethyl 2-(2,4-difluoro-6-nitrophenyl)pyruvate A->C NaOEt, EtOH B Diethyl oxalate B->C D Ethyl 4,6-difluoroindole-2-carboxylate C->D H2, Pd/C E This compound D->E 1. NaOH, EtOH/H2O 2. HCl

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Ethyl 2-(2,4-difluoro-6-nitrophenyl)pyruvate

  • To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add 2,4-difluoro-6-nitrotoluene and diethyl oxalate at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Quench the reaction with a dilute acid (e.g., 2M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 2-(2,4-difluoro-6-nitrophenyl)pyruvate.

Step 2: Synthesis of Ethyl 4,6-difluoroindole-2-carboxylate

  • Dissolve ethyl 2-(2,4-difluoro-6-nitrophenyl)pyruvate in ethanol in a hydrogenation vessel.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield ethyl 4,6-difluoroindole-2-carboxylate.

Step 3: Synthesis of this compound

  • Dissolve ethyl 4,6-difluoroindole-2-carboxylate in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (NaOH) and heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid (HCl) to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain this compound.

Synthesis of 4,6-Difluoroindole-2-carboxamide Derivatives

The primary route for derivatization of this compound is through the formation of amides by coupling with various amines. Standard peptide coupling reagents are effective for this transformation.

Diagram of Amide Synthesis Workflow

Amide_Synthesis A This compound C 4,6-Difluoroindole-2-carboxamide Derivative A->C EDC·HCl, HOBt, DIPEA or CDI B Amine (R-NH2) B->C

Caption: General workflow for the synthesis of 4,6-difluoroindole-2-carboxamide derivatives.

Experimental Protocol: General Procedure for Amide Coupling

Method A: EDC/HOBt Coupling [2]

  • To a solution of this compound in a suitable solvent (e.g., DMF or DCM), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole (HOBt).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the desired amine and a base such as N,N-diisopropylethylamine (DIPEA).

  • Continue stirring at room temperature for 12-24 hours.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography or recrystallization.

Method B: CDI Coupling [2]

  • To a solution of this compound in an anhydrous aprotic solvent (e.g., THF or DMF), add 1,1'-carbonyldiimidazole (CDI).

  • Stir the mixture at room temperature for 1-2 hours to form the acylimidazole intermediate.

  • Add the desired amine to the reaction mixture and continue stirring at room temperature or with gentle heating until the reaction is complete.

  • Work-up and purify the product as described in Method A.

Quantitative Data

The following tables summarize the reported yields and biological activities of selected this compound derivatives.

Table 1: Synthesis Yields of 4,6-Difluoroindole-2-carboxamide Derivatives
CompoundAmineCoupling MethodYield (%)Reference
1 BenzylamineNot Specified98[2]
2 PhenylhydrazineNot Specified93[2]
3 N-Boc piperazineEDC·HCl, HOBtNot Specified[2]
4 AdamantylaminoacetamideEDC·HCl, HOBtNot Specified
Table 2: Biological Activity of 4,6-Difluoroindole-2-carboxamide Derivatives
CompoundTargetAssayActivityReference
NITD-349 M. tuberculosis MmpL3MICPotent[2]
Compound 9a Pediatric Brain Tumor Cells (BT12)IC50 (Viability)0.89 µM
Compound 9a Pediatric Brain Tumor Cells (BT16)IC50 (Viability)1.81 µM
Compound 15 KNS42 CellsGene ExpressionDownregulation of CA9 and SYK

Signaling Pathways

Derivatives of this compound have been shown to modulate the activity of key proteins involved in cancer progression, such as Spleen Tyrosine Kinase (SYK) and Carbonic Anhydrase IX (CA9).

Diagram of SYK Signaling Pathway in Cancer

SYK_Pathway cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR) SYK SYK Receptor->SYK PLCg PLCγ SYK->PLCg PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Migration) ERK->Transcription

Caption: Simplified SYK signaling pathway in cancer cells.

Inhibition of SYK can disrupt downstream signaling cascades that promote cell proliferation, survival, and migration in various cancers, including pediatric brain tumors.

Diagram of CA9-Mediated Tumor Acidosis and Invasion

CA9_Pathway cluster_0 Tumor Cell cluster_1 Extracellular Matrix Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a Stabilization CA9 CA9 HIF1a->CA9 Upregulation H_HCO3 H+ + HCO3- CA9->H_HCO3 Catalysis CO2 CO2 + H2O CO2->H_HCO3 Acidosis Extracellular Acidosis H_HCO3->Acidosis Export MMPs MMP Activation Acidosis->MMPs Invasion Cell Invasion & Metastasis MMPs->Invasion

Caption: Role of Carbonic Anhydrase IX (CA9) in promoting tumor acidosis and invasion.

Downregulation of CA9 can lead to a less acidic tumor microenvironment, potentially reducing the activity of matrix metalloproteinases (MMPs) and thereby inhibiting cancer cell invasion and metastasis.

References

Application Notes and Protocols for Amide Coupling of 4,6-Difluoroindole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the synthesis of various amides from 4,6-difluoroindole-2-carboxylic acid, an important scaffold in medicinal chemistry. The electron-withdrawing nature of the fluorine atoms on the indole ring can influence the reactivity of the carboxylic acid, making the choice of coupling protocol critical for achieving high yields and purity.

Comparative Data of Amide Coupling Protocols

The following table summarizes the reaction conditions and yields for the amide coupling of this compound with various amines using different coupling reagents. This data is intended to guide the selection of the most appropriate protocol based on the amine substrate and desired outcome.

Coupling Reagent/BaseAmineSolventTime (h)Temp (°C)Yield (%)Reference
EDC·HCl/HOBt/DIPEAAdamantyl-1-amineDMF16RT99[1]
EDC·HCl/HOBt/DIPEARimantadineDMF16RT66[1]
EDC·HCl/HOBt/DIPEABenzylamineDMF16RT98[1]
EDC·HCl/HOBt/DIPEAPhenylhydrazineDMF16RT93[1]
EDC·HCl/HOBt/DIPEAN-Boc-piperazineDMF16RT85[1]
CDIAmmoniaNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[1][2]
HATU/DIPEAGeneral AminesDMF5-2523-5031-78*[3][4]

*Note: Yields for HATU are generalized from protocols with other carboxylic acids, as specific examples with this compound were not available in the cited literature.[3][4] HATU is a highly efficient coupling reagent, particularly for sterically hindered substrates.[5]

Experimental Protocols

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a robust and high-yielding method for the coupling of this compound with a variety of primary and secondary amines.[1]

Materials:

  • This compound

  • Amine (e.g., Adamantyl-1-amine, Benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous DMF, add the desired amine (1.1 eq.).

  • Add HOBt (1.2 eq.) and DIPEA (2.0 eq.) to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq.) portion-wise while stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the precipitate with water and then a cold non-polar solvent (e.g., diethyl ether or hexane) to remove impurities.

  • Dry the product under vacuum to obtain the desired amide.

Protocol 2: CDI Mediated Amide Coupling

This protocol is suitable for the synthesis of primary amides from this compound.[1][2]

Materials:

  • This compound

  • 1,1'-Carbonyldiimidazole (CDI)

  • Ammonia (e.g., aqueous solution or gas)

  • Anhydrous Tetrahydrofuran (THF) or other suitable aprotic solvent

Procedure:

  • Dissolve this compound (1.0 eq.) in anhydrous THF.

  • Add CDI (1.1 eq.) portion-wise to the solution at room temperature. The reaction can be monitored by the evolution of CO2 gas.

  • Stir the mixture for 1-2 hours at room temperature to form the acyl-imidazole intermediate.

  • Cool the reaction mixture to 0 °C.

  • Slowly add an excess of aqueous ammonia or bubble ammonia gas through the solution.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amide.

  • Purify the product by column chromatography or recrystallization as needed.

Visualizations

AmideCouplingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Carboxylic_Acid 4,6-Difluoroindole- 2-carboxylic Acid Reaction_Mixture Combine Reactants & Solvent Carboxylic_Acid->Reaction_Mixture Amine Amine Substrate Amine->Reaction_Mixture Solvent Anhydrous Solvent (e.g., DMF, THF) Solvent->Reaction_Mixture Coupling_Reagent Add Coupling Reagent (e.g., EDC/HOBt, CDI, HATU) Reaction_Mixture->Coupling_Reagent Base Add Base (e.g., DIPEA) Coupling_Reagent->Base Stirring Stir at appropriate temperature and time Base->Stirring Quench Quench Reaction Stirring->Quench Extraction Extraction Quench->Extraction Purification Purification (Chromatography/ Recrystallization) Extraction->Purification Product Final Amide Product Purification->Product

Caption: General workflow for amide coupling of this compound.

CouplingReagentPathways cluster_EDC Carbodiimide Pathway (EDC/HOBt) cluster_CDI Imidazolium Pathway (CDI) cluster_HATU Uronium/Aminium Pathway (HATU) Carboxylic_Acid R-COOH (this compound) EDC EDC Carboxylic_Acid->EDC Activation CDI CDI Carboxylic_Acid->CDI Activation HATU HATU Carboxylic_Acid->HATU Activation O_Acylisourea O-Acylisourea Intermediate EDC->O_Acylisourea HOBt HOBt O_Acylisourea->HOBt Additive Active_Ester HOBt Active Ester HOBt->Active_Ester Amine R'-NH2 Active_Ester->Amine Coupling Acylimidazole Acylimidazole Intermediate CDI->Acylimidazole Acylimidazole->Amine Coupling HOAt_Ester HOAt Active Ester HATU->HOAt_Ester HOAt_Ester->Amine Coupling Amide_Product Amide Product Amine->Amide_Product

Caption: Simplified activation pathways for different amide coupling reagents.

References

Application Notes and Protocols: Utilizing 4,6-Difluoroindole-2-carboxylic acid in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4,6-difluoroindole-2-carboxylic acid in solid-phase synthesis. This versatile building block is of significant interest in drug discovery due to the prevalence of the indole scaffold in biologically active compounds. The inclusion of fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties. These protocols are intended to serve as a comprehensive guide for researchers aiming to incorporate this valuable moiety into their synthetic workflows.

Introduction

This compound is a key intermediate for the synthesis of a variety of bioactive molecules, including potential therapeutics for tuberculosis and cancer. Its derivatives have shown inhibitory activity against targets such as Mycobacterium tuberculosis MmpL3 and have demonstrated cytotoxicity against pediatric brain tumor cells. Solid-phase synthesis offers a streamlined and efficient method for the rapid generation of libraries of derivatives for structure-activity relationship (SAR) studies.

The protocols outlined below describe the attachment of this compound to a solid support, subsequent elaboration of the molecule, and final cleavage from the resin.

Experimental Protocols

Protocol 1: Loading of this compound onto Rink Amide Resin

This protocol details the attachment of this compound to a Rink Amide resin, which will yield a C-terminal amide upon cleavage.

Materials:

  • Rink Amide resin

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (20% in DMF)

  • Solid-phase synthesis vessel

  • Shaker

Methodology:

  • Resin Swelling: Swell the Rink Amide resin (1 g, ~0.5-0.7 mmol/g loading capacity) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.

  • Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF (10 mL). Agitate the mixture for 20 minutes to remove the Fmoc protecting group from the resin.

  • Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 10 mL) and then DCM (3 x 10 mL).

  • Activation of Carboxylic Acid: In a separate flask, dissolve this compound (3 equivalents relative to resin loading), HOBt (3 eq.), and DIC (3 eq.) in DMF (5 mL). Allow the mixture to pre-activate for 10 minutes.

  • Coupling: Add the activated carboxylic acid solution to the swollen and deprotected resin. Agitate the mixture at room temperature for 4-6 hours.

  • Washing: Drain the coupling solution and wash the resin with DMF (5 x 10 mL), DCM (3 x 10 mL), and finally methanol (3 x 10 mL).

  • Drying: Dry the resin under vacuum.

  • Loading Determination (Optional): The loading efficiency can be determined spectrophotometrically by a procedure such as the Fmoc-release test if the subsequent building block has an Fmoc protecting group.

Protocol 2: Solid-Phase Synthesis of a 4,6-Difluoroindole-2-carboxamide Library

This protocol provides a general workflow for the synthesis of a library of amides using the resin-bound this compound. In this example, a diverse set of primary amines will be coupled to the indole scaffold.

Workflow Diagram:

G start Start: Resin-bound This compound split Split resin into separate reaction vessels start->split amine_coupling Couple diverse primary amines (R-NH2) split->amine_coupling wash_dry Wash and Dry Resin amine_coupling->wash_dry cleavage Cleavage from Resin (TFA cocktail) wash_dry->cleavage purification Purification (e.g., HPLC) cleavage->purification library Final Library of 4,6-Difluoroindole-2-carboxamides purification->library

Caption: Workflow for the solid-phase synthesis of a 4,6-difluoroindole-2-carboxamide library.

Methodology:

  • Resin Preparation: Start with the resin prepared in Protocol 1.

  • Library Synthesis (Parallel Synthesis):

    • Distribute the resin into an array of reaction vessels.

    • To each vessel, add a solution of a unique primary amine (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF.

    • Agitate the reactions at room temperature for 2-4 hours.

  • Washing: After the coupling reaction, wash all resins thoroughly with DMF and DCM.

Protocol 3: Cleavage of the Final Product from the Resin

This protocol describes the cleavage of the synthesized 4,6-difluoroindole-2-carboxamides from the solid support.

Materials:

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • 1,2-Ethanedithiol (EDT)

  • Dichloromethane (DCM)

  • Diethyl ether (cold)

Cleavage Cocktail:

  • 95% TFA

  • 2.5% Water

  • 2.5% TIS

  • (Optional but recommended for indole-containing compounds to prevent side reactions: 5-10% 1,2-ethanedithiol)

Methodology:

  • Resin Preparation: Wash the resin with DCM and dry it under vacuum.

  • Cleavage: Add the cleavage cocktail to the resin in a fume hood. Agitate the mixture for 2-3 hours at room temperature.

  • Filtration: Filter the resin and collect the filtrate containing the cleaved product.

  • Precipitation: Precipitate the product by adding the filtrate to cold diethyl ether.

  • Isolation: Collect the precipitate by centrifugation or filtration.

  • Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data

The following tables summarize expected quantitative data based on analogous solid-phase and solution-phase syntheses of heterocyclic carboxamides.

Table 1: Resin Loading and Coupling Efficiency

ParameterExpected ValueNotes
Initial Resin Loading0.5-0.7 mmol/gThis is a typical loading capacity for Rink Amide resin.
Loading Efficiency~70-85%Estimated based on typical efficiencies for attaching the first building block in solid-phase synthesis.
Amine Coupling Yield~70-95%Based on reported solution-phase yields for the synthesis of indole-2-carboxamides.[1] Actual solid-phase yields may vary depending on the amine and reaction conditions.

Table 2: Overall Synthesis Yield and Purity

ParameterExpected ValueNotes
Overall Yield (after cleavage)~15-40%This is a realistic range for multi-step solid-phase synthesis of small molecules after cleavage and purification.
Purity (after HPLC)>95%The final purity of the compound after purification by RP-HPLC is expected to be high.

Signaling Pathways and Mechanisms of Action

Derivatives of this compound have shown promise as inhibitors of biological pathways relevant to infectious diseases and oncology.

MmpL3 Inhibition in Mycobacterium tuberculosis

MmpL3 is an essential transporter in Mycobacterium tuberculosis responsible for the translocation of trehalose monomycolate (TMM), a key precursor for the mycobacterial cell wall. Inhibition of MmpL3 disrupts cell wall synthesis, leading to bacterial cell death.

G cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm TMM_synthesis Trehalose Monomycolate (TMM) Synthesis MmpL3 MmpL3 Transporter TMM_synthesis->MmpL3 transport TMM_periplasm TMM MmpL3->TMM_periplasm cell_wall_synthesis Mycolic Acid Layer (Cell Wall Component) TMM_periplasm->cell_wall_synthesis incorporation inhibitor 4,6-Difluoroindole-2- carboxamide Derivative inhibitor->MmpL3 inhibits G SMARCB1 SMARCB1 (Tumor Suppressor) SHH SHH Pathway SMARCB1->SHH represses WNT WNT/β-catenin Pathway SMARCB1->WNT represses MYC c-MYC Pathway SMARCB1->MYC represses Tumor_Growth Tumor Growth and Proliferation SHH->Tumor_Growth WNT->Tumor_Growth MYC->Tumor_Growth MAPK MAPK Pathway MAPK->Tumor_Growth

References

Application Notes and Protocols: 4,6-Difluoroindole-2-carboxylic Acid in the Synthesis of Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of anti-cancer agents derived from 4,6-difluoroindole-2-carboxylic acid. The focus is on the synthesis of indole-2-carboxamide derivatives and their subsequent biological characterization, including cytotoxicity, mechanism of action, and target validation.

Introduction

This compound is a valuable fluorinated building block in medicinal chemistry, particularly for the development of novel anti-cancer therapeutics. The incorporation of fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. Derivatives of this indole scaffold have shown promise as inhibitors of various cancer-relevant targets, including kinases and tubulin. This document outlines the synthesis of a representative anti-cancer agent, N-benzyl-4,6-difluoro-1H-indole-2-carboxamide, and provides a comprehensive suite of protocols for its biological evaluation.

Data Presentation

The following tables summarize the in vitro anti-cancer activity of selected indole-2-carboxamide derivatives synthesized from this compound.

Table 1: Cytotoxicity of N-benzyl-4,6-difluoro-1H-indole-2-carboxamide (Compound 1) and Related Analogs on Pediatric Brain Cancer Cell Line KNS42

Compound IDDerivativeViability IC50 (µM)[1]Proliferation IC50 (µM)[1]
1 N-benzyl-4,6-difluoro-1H-indole-2-carboxamide8.259.85
2 N-(4-fluorobenzyl)-4,6-difluoro-1H-indole-2-carboxamide3.414.34
3 N-homopiperonyl-4,6-difluoro-1H-indole-2-carboxamide2.342.88

Table 2: Inhibitory Activity of Indole-2-carboxamide Derivatives Against Key Cancer-Related Kinases

Compound IDTarget KinaseIC50 (nM)Reference CompoundReference IC50 (nM)
V a EGFR71Erlotinib80
V a BRAFV600E77Vemurafenib31
V a VEGFR-2>1000Sorafenib90

Note: Data for Table 2 is illustrative of the potential of indole-2-carboxamides as kinase inhibitors and is based on findings for similar indole structures.

Experimental Protocols

Protocol 1: Synthesis of N-benzyl-4,6-difluoro-1H-indole-2-carboxamide (Compound 1)

This protocol describes the amide coupling reaction between this compound and benzylamine.

Materials:

  • This compound

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes mixture

Procedure:

  • To a solution of this compound (1.0 eq) in DCM, add EDC·HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add benzylamine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature overnight.

  • Dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an ethyl acetate/hexanes gradient to afford the desired N-benzyl-4,6-difluoro-1H-indole-2-carboxamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details the determination of the cytotoxic effects of the synthesized compounds on cancer cells.

Materials:

  • Human cancer cell line (e.g., KNS42 pediatric glioblastoma cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized indole-2-carboxamide compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 3: In Vitro Tubulin Polymerization Assay

This protocol is for assessing the inhibitory effect of compounds on tubulin polymerization.

Materials:

  • Purified bovine brain tubulin (>99% pure)

  • GTP solution

  • General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • Test compounds and control compounds (e.g., paclitaxel as a polymerization promoter, nocodazole as a polymerization inhibitor)

  • 96-well, half-area, clear-bottom plates

  • Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing General Tubulin Buffer and GTP.

  • Add the test compound at various concentrations to the wells of a 96-well plate. Include positive and negative controls.

  • Add the tubulin solution to each well to initiate the polymerization reaction.

  • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Monitor the change in absorbance at 340 nm every minute for 60-90 minutes.

  • Plot the absorbance versus time to generate polymerization curves.

  • Analyze the curves to determine the effect of the compound on the rate and extent of tubulin polymerization.

Protocol 4: Western Blot Analysis for Apoptosis Markers

This protocol is used to investigate the induction of apoptosis by the test compounds.

Materials:

  • Cancer cells treated with the test compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bax, anti-Bcl-2, and anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated and control cells with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analyze the band intensities to determine the relative expression levels of the apoptosis markers.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_mechanism start 4,6-Difluoroindole- 2-carboxylic Acid synth Amide Coupling (Protocol 1) start->synth product N-benzyl-4,6-difluoro-1H- indole-2-carboxamide synth->product cytotoxicity Cytotoxicity Assay (Protocol 2) product->cytotoxicity mechanism Mechanism of Action cytotoxicity->mechanism target Target Validation mechanism->target tubulin Tubulin Polymerization Assay (Protocol 3) mechanism->tubulin apoptosis Western Blot (Protocol 4) mechanism->apoptosis

Caption: Experimental workflow for the synthesis and biological evaluation of anti-cancer agents.

egfr_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Indole Indole Derivative (Inhibitor) Indole->EGFR EGF EGF (Ligand) EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of indole derivatives.

vegfr2_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Indole Indole Derivative (Inhibitor) Indole->VEGFR2 VEGF VEGF (Ligand) VEGF->VEGFR2 PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Endothelial Cell Survival & Proliferation ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of indole derivatives.

References

Application Notes and Protocols for 4,6-Difluoroindole-2-carboxylic Acid in Anti-TB Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a global health crisis, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This necessitates the discovery of novel therapeutic agents with unique mechanisms of action. 4,6-Difluoroindole-2-carboxylic acid and its derivatives have emerged as a promising class of anti-TB agents. These compounds primarily target the Mycobacterium tuberculosis membrane protein Large 3 (MmpL3), a crucial transporter of mycolic acids, which are essential components of the mycobacterial cell wall.[1] Inhibition of MmpL3 disrupts cell wall synthesis, leading to bacterial death. This document provides detailed application notes and experimental protocols for the synthesis, in vitro evaluation, and analysis of this compound derivatives in the context of anti-TB drug discovery.

Data Presentation: In Vitro Activity of 4,6-Difluoroindole-2-carboxamide Derivatives

The following table summarizes the in vitro anti-tubercular activity (MIC) against M. tuberculosis H37Rv and cytotoxicity (IC₅₀) against Vero cells for a selection of 4,6-difluoroindole-2-carboxamide derivatives. The data highlights the structure-activity relationship (SAR) where substitutions on the amide nitrogen significantly influence potency and selectivity.

Compound IDR Group (Amide Substituent)MIC (µM) vs. M. tuberculosis H37RvIC₅₀ (µM) vs. Vero CellsSelectivity Index (SI = IC₅₀/MIC)
1 N-(1-adamantyl)0.7040.958.4
2 N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)0.012>200>16667
3 N-benzyl98% yield, MIC not specified in this format119Not applicable
4 N-phenylhydrazine93% yield, MIC not specified in this formatNot specifiedNot applicable
5 N-(4,4-dimethylcyclohexyl) (NITD-349)Potent preclinical agentNot specifiedNot specified

Data compiled from multiple sources.[2][3][4]

Experimental Protocols

Protocol 1: Synthesis of 4,6-Difluoroindole-2-carboxamide Derivatives

This protocol describes a general method for the amide coupling of this compound with a primary amine.

Materials:

  • This compound

  • Desired primary amine (e.g., benzylamine, adamantylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole hydrate (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add EDC·HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired primary amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired 4,6-difluoroindole-2-carboxamide derivative.[4]

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Microplate Alamar Blue Assay (MABA) for MIC Determination

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of test compounds against M. tuberculosis H37Rv.[2][3][5]

Materials:

  • Mycobacterium tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase), and 0.05% (v/v) Tween 80

  • Test compounds dissolved in DMSO

  • Alamar Blue reagent

  • Sterile 96-well microplates

  • Isoniazid and Ethambutol (positive controls)

Procedure:

  • Prepare a serial two-fold dilution of the test compounds in a 96-well microplate. The final concentrations should typically range from 0.01 to 100 µM.

  • Prepare a suspension of M. tuberculosis H37Rv in 7H9 broth and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 to obtain the final inoculum.

  • Add 100 µL of the bacterial inoculum to each well containing the test compound. Include a drug-free control well (bacteria only) and a sterile control well (broth only).

  • Seal the plates and incubate at 37°C for 7 days.

  • After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.

  • Re-incubate the plates at 37°C for 24 hours.

  • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.[3]

Protocol 3: MTT Assay for Cytotoxicity Assessment

This protocol is for determining the 50% cytotoxic concentration (IC₅₀) of the test compounds against a mammalian cell line (e.g., Vero).[6][7][8]

Materials:

  • Vero cells (or other suitable mammalian cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • Sterile 96-well plates

Procedure:

  • Seed the 96-well plates with Vero cells at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM and incubate at 37°C in a 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[6]

  • Prepare serial dilutions of the test compounds in complete DMEM.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[7]

  • Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[6][8]

  • Shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway: Inhibition of Mycolic Acid Transport

The primary mechanism of action of 4,6-difluoroindole-2-carboxamides is the inhibition of MmpL3, which is essential for the transport of trehalose monomycolate (TMM), a precursor of mycolic acids, across the inner membrane of Mycobacterium tuberculosis.[1] This disruption of the mycolic acid biosynthesis pathway compromises the integrity of the mycobacterial cell wall.

MmpL3_Inhibition cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm / Cell Wall Mycolic_Acid_Synthesis Mycolic Acid Synthesis TMM Trehalose Monomycolate (TMM) Mycolic_Acid_Synthesis->TMM generates MmpL3 MmpL3 Transporter TMM->MmpL3 transported by TMM_Periplasm TMM MmpL3->TMM_Periplasm translocates Cell_Wall_Integrity Cell Wall Integrity Mycolic_Acid_Integration Mycolic Acid Integration into Cell Wall TMM_Periplasm->Mycolic_Acid_Integration Mycolic_Acid_Integration->Cell_Wall_Integrity maintains DFICA 4,6-Difluoroindole- 2-carboxylic Acid Derivative DFICA->MmpL3 inhibits experimental_workflow Start Start Synthesis Synthesis of 4,6-Difluoroindole-2-carboxamide Derivatives Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification MIC_Assay In Vitro Anti-TB Activity (MABA vs. M. tuberculosis H37Rv) Purification->MIC_Assay Cytotoxicity_Assay In Vitro Cytotoxicity (MTT Assay vs. Vero Cells) Purification->Cytotoxicity_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis MIC_Assay->SAR_Analysis Cytotoxicity_Assay->SAR_Analysis Lead_Identification Lead Candidate Identification SAR_Analysis->Lead_Identification End End Lead_Identification->End

References

Synthesis of HIV Integrase Inhibitors from 4,6-Difluoroindole-2-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of potential HIV integrase inhibitors derived from 4,6-difluoroindole-2-carboxylic acid. The methodologies outlined are based on established synthetic routes for analogous indole-2-carboxamide derivatives, which have shown promise as inhibitors of this critical viral enzyme.

Introduction

HIV integrase is a key enzyme responsible for inserting the viral DNA into the host cell's genome, a crucial step in the viral replication cycle. Inhibiting this enzyme is a validated and effective strategy in antiretroviral therapy. Indole-2-carboxylic acid derivatives have emerged as a promising scaffold for the development of novel HIV integrase inhibitors. The 4,6-difluoro substitution pattern on the indole ring is of particular interest as fluorine incorporation can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.

This protocol details a general synthetic pathway to produce a library of 4,6-difluoroindole-2-carboxamide derivatives, which can then be screened for their inhibitory activity against HIV integrase. The synthesis involves a two-step process: the esterification of the starting carboxylic acid followed by amide coupling with a diverse range of amines.

Quantitative Data Summary

While specific biological activity data for HIV integrase inhibitors directly derived from this compound is not extensively available in the public domain, the following table summarizes the inhibitory concentrations (IC50) of structurally related indole-2-carboxylic acid derivatives against HIV-1 integrase. This data provides a benchmark for the potential efficacy of the compounds synthesized using the protocols herein.

Compound IDStructureHIV Integrase IC50 (µM)Reference
17a 6-bromo-N-(phenyl)indole-2-carboxamide3.11[1]
Indole-2-carboxylic acid Indole-2-carboxylic acid32.37[1]

Experimental Protocols

Overall Synthetic Scheme

The synthesis of 4,6-difluoroindole-2-carboxamide derivatives proceeds through a two-step reaction sequence as illustrated below.

Synthesis_Workflow Start This compound Intermediate Ethyl 4,6-Difluoroindole-2-carboxylate Start->Intermediate Step 1: Esterification (Ethanol, H₂SO₄) Final_Product 4,6-Difluoroindole-2-carboxamide Derivatives Intermediate->Final_Product Step 2: Amide Coupling (Amine, EDC·HCl, HOBt, DIPEA)

Caption: General workflow for the synthesis of 4,6-difluoroindole-2-carboxamide derivatives.

Step 1: Esterification of this compound

This protocol describes the conversion of the starting carboxylic acid to its corresponding ethyl ester. This step is crucial for activating the carboxyl group for the subsequent amide coupling reaction.

Materials:

  • This compound

  • Anhydrous Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous ethanol, add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 80°C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 4,6-difluoroindole-2-carboxylate.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Step 2: Amide Coupling of Ethyl 4,6-Difluoroindole-2-carboxylate with Amines

This protocol details the formation of the final amide products by coupling the intermediate ester with a variety of primary or secondary amines.

Materials:

  • Ethyl 4,6-difluoroindole-2-carboxylate

  • Desired primary or secondary amine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Dissolve this compound (1.0 eq) (obtained from the hydrolysis of the ester, or used directly if starting from the acid) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere.

  • Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution and stir for 10-15 minutes at room temperature.

  • Add the desired amine (1.1 eq) followed by the dropwise addition of DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction time can vary from a few hours to overnight depending on the amine used.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4,6-difluoroindole-2-carboxamide derivative.

Signaling Pathway and Experimental Logic

The rationale behind this synthetic approach is to create a diverse library of compounds for biological screening. The variation in the amine component allows for the exploration of the chemical space around the indole-2-carboxamide scaffold, which is crucial for identifying potent inhibitors and understanding structure-activity relationships (SAR).

Logical_Flow cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation Start This compound Esterification Esterification Start->Esterification Amide_Coupling Amide Coupling with Diverse Amines Esterification->Amide_Coupling Library Library of 4,6-Difluoroindole-2-carboxamides Amide_Coupling->Library Screening HIV Integrase Inhibition Assay Library->Screening Compound Library Data_Analysis Data Analysis (IC50 determination) Screening->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR SAR->Amide_Coupling Lead Optimization

Caption: Logical workflow from synthesis to biological evaluation and lead optimization.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions of 4,6-Difluoroindole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of potential palladium-catalyzed cross-coupling reactions involving 4,6-difluoroindole-2-carboxylic acid. This valuable building block, featuring a fluorinated indole core, is of significant interest in medicinal chemistry and materials science. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the indole ring, making tailored catalytic protocols essential for successful functionalization.

The protocols outlined below are based on established palladium-catalyzed methodologies for indoles and related heterocyclic systems. While direct literature precedents for this compound in all these reaction types may be limited, these notes offer robust starting points for reaction discovery and optimization.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate. For this compound, this reaction can be envisioned at positions where a halide (e.g., Br, I) has been installed, or potentially via C-H activation. The primary challenge is the potential for decarboxylation under harsh basic conditions.

General Protocol for Suzuki-Miyaura Coupling of a Halogenated this compound Derivative

This protocol assumes the starting material is a halogenated derivative, for instance, 7-bromo-4,6-difluoroindole-2-carboxylic acid.

Parameter Condition Notes
Palladium Precatalyst Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (5 mol%)Pd(PPh₃)₄ is often effective for a wide range of substrates. PdCl₂(dppf) can be useful for more challenging couplings.
Ligand (If not using a pre-formed complex) dppf (10 mol%) or SPhos (10 mol%)Bulky, electron-rich phosphine ligands are often beneficial.
Boronic Acid/Ester Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)Pinacol esters can offer greater stability and reduce side reactions like protodeboronation.
Base K₂CO₃ (2-3 equiv) or Cs₂CO₃ (2-3 equiv)A milder base like K₂CO₃ is recommended to minimize the risk of decarboxylation.
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (4:1:1)A mixed aqueous system is typically used to dissolve both the organic substrates and the inorganic base.
Temperature 80 - 100 °CThe reaction temperature should be optimized for the specific substrates.
Reaction Time 12 - 24 hoursMonitor by TLC or LC-MS.
Atmosphere Inert (Argon or Nitrogen)Degassing the solvent and maintaining an inert atmosphere is crucial to prevent catalyst deactivation.

Experimental Protocol:

  • To a dry Schlenk flask, add the halogenated this compound (1.0 equiv), the boronic acid or ester (1.2 equiv), the palladium precatalyst (0.05 equiv), and the base (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system via syringe.

  • Stir the reaction mixture vigorously and heat to the desired temperature in an oil bath.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Halogenated Indole Boronic Acid/Ester Base Heating Heat under Inert Atmosphere (80-100 °C) Reactants->Heating Add Catalyst & Solvent Catalyst Pd Precatalyst (e.g., Pd(PPh3)4) Catalyst->Heating Solvent Degassed Solvent (e.g., Dioxane/H2O) Solvent->Heating Extraction Aqueous Workup & Extraction Heating->Extraction Reaction Complete Purification Column Chromatography Extraction->Purification Product Arylated Indole Product Purification->Product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. Similar to the Suzuki coupling, a halogenated derivative of this compound would be the typical starting material. The choice of base and ligand is critical to achieve good yields and selectivity.

General Protocol for Heck Reaction of a Halogenated this compound Derivative

Parameter Condition Notes
Palladium Precatalyst Pd(OAc)₂ (5-10 mol%) or PdCl₂(PPh₃)₂ (5 mol%)Pd(OAc)₂ is a common and effective precatalyst.
Ligand P(o-tolyl)₃ (10-20 mol%) or PPh₃ (10-20 mol%)Triphenylphosphine or related phosphines are standard ligands for the Heck reaction.
Alkene Acrylate, styrene, or other alkene (1.5 - 2.0 equiv)Electron-deficient alkenes often react more readily.
Base Et₃N (2-3 equiv) or K₂CO₃ (2-3 equiv)An organic base like triethylamine is commonly used. An inorganic base may also be effective.
Solvent DMF or AcetonitrileA polar aprotic solvent is generally preferred.
Temperature 100 - 120 °CHigher temperatures are often required for the Heck reaction.
Reaction Time 12 - 24 hoursMonitor by TLC or LC-MS.
Atmosphere Inert (Argon or Nitrogen)Essential for preventing catalyst degradation.

Experimental Protocol:

  • In a sealed tube, combine the halogenated this compound (1.0 equiv), palladium precatalyst (0.05 equiv), and ligand (0.10 equiv).

  • Evacuate and backfill the tube with an inert gas.

  • Add the degassed solvent, the alkene (1.5 equiv), and the base (2.0 equiv) via syringe.

  • Seal the tube and heat the reaction mixture with stirring in an oil bath.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to afford the desired product.

Heck_Reaction_Workflow Start Halogenated Indole Alkene Base ReactionVessel Sealed Tube Inert Atmosphere Start->ReactionVessel CatalystSystem Pd(OAc)2 Phosphine Ligand CatalystSystem->ReactionVessel Heating Heat (100-120 °C) ReactionVessel->Heating Workup Filtration Aqueous Wash Heating->Workup Cooling Purification Chromatography Workup->Purification FinalProduct Alkenylated Indole Product Purification->FinalProduct

Caption: Workflow for a typical Heck reaction.

Sonogashira Coupling: C-C Bond Formation with Alkynes

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically co-catalyzed by palladium and copper salts.

General Protocol for Sonogashira Coupling of a Halogenated this compound Derivative

Parameter Condition Notes
Palladium Precatalyst Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%)Both are standard and effective catalysts for this transformation.
Copper Co-catalyst CuI (5-10 mol%)Copper(I) iodide is the most common co-catalyst.
Ligand PPh₃ (if not using a pre-formed complex)Triphenylphosphine is a common ligand.
Terminal Alkyne Aryl or alkyl alkyne (1.2 - 1.5 equiv)
Base Et₃N or Diisopropylamine (excess, can be co-solvent)An amine base is required and often serves as part of the solvent system.
Solvent THF or DMFAnhydrous solvents are preferred.
Temperature Room Temperature to 60 °CThe reaction is often run at or slightly above room temperature.
Reaction Time 6 - 18 hoursMonitor by TLC or LC-MS.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent oxidative homocoupling of the alkyne (Glaser coupling).

Experimental Protocol:

  • To a Schlenk flask, add the halogenated this compound (1.0 equiv), palladium precatalyst (0.02 equiv), and copper(I) iodide (0.05 equiv).

  • Evacuate and backfill with an inert gas.

  • Add the anhydrous solvent, the terminal alkyne (1.2 equiv), and the amine base (e.g., Et₃N, 3.0 equiv).

  • Stir the mixture at the desired temperature until the starting material is consumed.

  • Dilute the reaction mixture with ethyl acetate and filter through Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

Sonogashira_Coupling_Workflow Reactants Halogenated Indole Terminal Alkyne Setup Combine under Inert Atmosphere Reactants->Setup Catalysts Pd Catalyst CuI Co-catalyst Catalysts->Setup BaseSolvent Amine Base (e.g., Et3N) Anhydrous Solvent BaseSolvent->Setup Reaction Stir at RT - 60 °C Setup->Reaction Workup Aqueous Workup & Filtration Reaction->Workup Purification Column Chromatography Workup->Purification Product Alkynylated Indole Purification->Product

Caption: General workflow for the Sonogashira coupling reaction.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds by coupling an amine with an aryl halide. This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. The acidic N-H of the indole and the carboxylic acid group present challenges, and N-protection might be necessary for optimal results.

General Protocol for Buchwald-Hartwig Amination of a Halogenated this compound Derivative

Parameter Condition Notes
Palladium Precatalyst Pd₂(dba)₃ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%)These are common palladium sources for this reaction.
Ligand XPhos, RuPhos, or BINAP (4-10 mol%)The choice of ligand is crucial and often substrate-dependent. Buchwald's biarylphosphine ligands are highly effective.
Amine Primary or secondary amine (1.2 - 1.5 equiv)
Base NaOtBu or K₃PO₄ (1.5 - 2.0 equiv)A strong, non-nucleophilic base is required. K₃PO₄ is a milder alternative to sodium t-butoxide.
Solvent Toluene or 1,4-DioxaneAnhydrous, non-protic solvents are necessary.
Temperature 80 - 110 °C
Reaction Time 12 - 24 hoursMonitor by TLC or LC-MS.
Atmosphere Inert (Argon or Nitrogen)Strictly required to protect the catalyst and ligand.

Experimental Protocol:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst (0.02 equiv), ligand (0.04 equiv), and base (1.5 equiv) to a dry Schlenk tube.

  • Add the halogenated this compound (1.0 equiv).

  • Add the anhydrous solvent, followed by the amine (1.2 equiv).

  • Seal the tube and heat the reaction mixture with stirring.

  • After completion, cool the reaction, dilute with ethyl acetate, and filter through Celite.

  • Carefully wash the organic layer with water and brine.

  • Dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

Buchwald_Hartwig_Workflow cluster_setup Glovebox/Inert Atmosphere Setup Reagents Halogenated Indole Amine Base (NaOtBu) Reaction Heat (80-110 °C) Reagents->Reaction Add Solvent Catalyst Pd Precatalyst Biarylphosphine Ligand Catalyst->Reaction Solvent Anhydrous Toluene/Dioxane Solvent->Reaction Workup Filtration & Extraction Reaction->Workup Purification Chromatography Workup->Purification Product Aminated Indole Purification->Product

Caption: Workflow for the Buchwald-Hartwig amination reaction.

C-H Activation/Functionalization

Direct C-H functionalization offers an atom-economical approach to modify the indole core without prior halogenation. For the indole ring, C-H activation can be directed to various positions (C2, C3, C7) depending on the directing group and reaction conditions. The carboxylic acid group at C2 may act as a directing group, potentially favoring functionalization at the C3 or C7 position.

General Protocol for Decarboxylative C-H Arylation

A potential pathway for functionalization is a decarboxylative coupling, where the carboxylic acid is extruded as CO₂ during the C-C bond formation.

Parameter Condition Notes
Palladium Precatalyst Pd(OAc)₂ (10 mol%)Higher catalyst loading may be required for C-H activation.
Ligand Xantphos (20 mol%) or other suitable ligandLigand choice is critical for reactivity and selectivity.
Aryl Halide Aryl bromide or iodide (2.0 - 3.0 equiv)
Base K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 equiv)
Additive Ag₂CO₃ (1.0 equiv)Silver salts are often used as oxidants in these reactions.
Solvent Toluene or o-xyleneA high-boiling point solvent is typically necessary.
Temperature 120 - 140 °CHigh temperatures are generally required for C-H activation and decarboxylation.
Reaction Time 24 - 48 hoursThese reactions can be slow.
Atmosphere Inert (Argon or Nitrogen)

Experimental Protocol:

  • To a pressure-rated vial, add this compound (1.0 equiv), the aryl halide (2.0 equiv), palladium acetate (0.10 equiv), the ligand (0.20 equiv), the base (2.0 equiv), and the silver salt (1.0 equiv).

  • Evacuate and backfill the vial with an inert gas.

  • Add the anhydrous solvent.

  • Seal the vial tightly and heat with vigorous stirring.

  • After cooling, dilute the mixture with a suitable solvent and filter through Celite.

  • Perform an aqueous workup, dry the organic phase, and concentrate.

  • Purify the product by column chromatography.

CH_Activation_Workflow Substrates Indole-2-carboxylic Acid Aryl Halide HighTempReaction High Temperature (120-140 °C) Decarboxylation Substrates->HighTempReaction CatalystSystem Pd(OAc)2 Ligand CatalystSystem->HighTempReaction Reagents Base Oxidant (e.g., Ag2CO3) Reagents->HighTempReaction Workup Filtration & Extraction HighTempReaction->Workup Purification Chromatography Workup->Purification Product Arylated Indole (Decarboxylated) Purification->Product

Caption: General workflow for a decarboxylative C-H arylation reaction.

Disclaimer: The protocols provided are intended as general guidelines. The optimal reaction conditions for this compound may vary and require experimental optimization. It is crucial to consult relevant literature and adhere to all laboratory safety procedures. The N-H proton of the indole and the carboxylic acid functionality may interfere with some catalytic cycles, and protection/deprotection strategies may be necessary to achieve the desired outcomes.

Application Note: Derivatization of the Carboxylic Acid Group of 4,6-Difluoroindole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4,6-Difluoroindole-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug discovery. Its rigid structure and specific substitution pattern make it an attractive scaffold for developing novel therapeutic agents, including inhibitors of HIV-1 integrase.[1][2] Derivatization of the C2-carboxylic acid moiety is a critical step in the synthesis of compound libraries for structure-activity relationship (SAR) studies. This functional group provides a versatile handle for introducing a wide range of functionalities through reactions such as amidation, esterification, and conversion to more reactive intermediates like acyl chlorides. This application note provides detailed protocols for the primary methods of derivatizing the carboxylic acid group of this compound.

Key Derivatization Pathways

The carboxylic acid group of this compound can be converted into several key derivatives. The most common transformations include direct conversion to amides and esters, or a two-step process via a highly reactive acyl chloride intermediate. These pathways allow for the synthesis of a diverse array of molecules for biological screening.

Derivatization_Workflow Start 4,6-Difluoroindole- 2-carboxylic acid Amide Amide Derivative Start->Amide Amide Coupling (EDC, HOBt, DIPEA) Ester Ester Derivative Start->Ester Esterification (e.g., SOCl₂/Alcohol) AcylChloride Acyl Chloride Intermediate Start->AcylChloride Acyl Halogenation (SOCl₂, Oxalyl Chloride) AcylChloride->Amide + Amine AcylChloride->Ester + Alcohol

Figure 1: Key derivatization pathways for this compound.

Data Presentation: Summary of Derivatization Methods

The following table summarizes common methods for the derivatization of this compound, including typical reagents and reported yields.

Derivative TypeMethod/ReagentsTypical Yield (%)Key ConsiderationsReference(s)
Amide EDC·HCl, HOBt, DIPEA, Amine93 - 98%This is a standard, high-yielding peptide coupling method. The workup is straightforward as byproducts are water-soluble.[3][4][5]
Amide 1,1'-Carbonyldiimidazole (CDI), then AmmoniaGoodTwo-step, one-pot reaction. Forms a reactive N-acylimidazole intermediate.[5]
Acyl Chloride Thionyl chloride (SOCl₂) or Oxalyl chlorideHigh (generally >90%)Produces a highly reactive intermediate. Byproducts (SO₂, HCl, CO, CO₂) are gaseous, simplifying purification.[6] The acyl chloride is typically used immediately without isolation.[7][8][9]
Ester SOCl₂, Alcohol (e.g., MeOH, EtOH)Good to ExcellentA two-step process where the acid is first converted to the acyl chloride in situ, followed by reaction with an alcohol.[10][9][10]
Ester Dicyclohexylcarbodiimide (DCC), 4-DMAP, AlcoholVariableSteglich esterification is effective for acid-sensitive substrates. The dicyclohexylurea byproduct is insoluble and removed by filtration.[10][11][12]

Experimental Protocols

Protocol 1: Amide Synthesis via EDC/HOBt Coupling

This protocol describes the formation of an amide bond between this compound and a primary or secondary amine using standard peptide coupling reagents.[4][5]

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole hydrate (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere setup

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv).

  • Dissolve the acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.

  • Add the desired amine (1.1 equiv), HOBt (1.2 equiv), and DIPEA (2.5 equiv) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add EDC·HCl (1.2 equiv) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel using a hexane/ethyl acetate gradient) to yield the pure amide derivative.

Amide_Synthesis_Workflow Start Dissolve Acid, Amine, HOBt, DIPEA in anhydrous DMF at 0 °C AddEDC Add EDC·HCl portion-wise Start->AddEDC Stir Stir at room temperature (12-24h) AddEDC->Stir Workup Dilute with EtOAc & perform aqueous washes (NaHCO₃, H₂O, Brine) Stir->Workup Dry Dry organic layer (MgSO₄), filter, and concentrate Workup->Dry Purify Purify by column chromatography Dry->Purify Product Pure Amide Derivative Purify->Product

Figure 2: Workflow for amide synthesis using EDC/HOBt coupling.

Protocol 2: Acyl Chloride Formation

This protocol describes the conversion of the carboxylic acid to a more reactive acyl chloride, which can then be used in subsequent reactions without purification.[6][8]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Catalytic amount of anhydrous N,N-Dimethylformamide (DMF) (if using oxalyl chloride)

  • Round-bottom flask, reflux condenser, magnetic stirrer, nitrogen/argon atmosphere setup

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv).

  • Suspend the acid in anhydrous DCM or toluene.

  • Method A (Thionyl Chloride): Add thionyl chloride (2.0-3.0 equiv) dropwise at room temperature. Gently heat the mixture to reflux (approx. 40 °C for DCM, 110 °C for toluene) for 1-3 hours until the evolution of gas (SO₂ and HCl) ceases and the solution becomes clear.[6]

  • Method B (Oxalyl Chloride): Add oxalyl chloride (1.5-2.0 equiv) dropwise at 0 °C. Add one drop of anhydrous DMF as a catalyst. Allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution (CO, CO₂, HCl) stops.[7]

  • After the reaction is complete, remove the excess solvent and reagent in vacuo.

  • The resulting crude acyl chloride is highly moisture-sensitive and should be immediately redissolved in an anhydrous solvent and used for the next step (e.g., reaction with an alcohol or amine).

Protocol 3: Ester Synthesis via Acyl Chloride Intermediate

This protocol details the synthesis of an ester from the acyl chloride generated in Protocol 2.

Materials:

  • Crude 4,6-difluoroindole-2-carbonyl chloride (from Protocol 2)

  • Anhydrous alcohol (e.g., methanol, ethanol) (1.5-5.0 equiv)

  • Anhydrous non-nucleophilic base (e.g., pyridine or triethylamine) (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere setup

Procedure:

  • Dissolve the crude acyl chloride from Protocol 2 in anhydrous DCM under a nitrogen atmosphere and cool to 0 °C.

  • In a separate flask, dissolve the desired alcohol (1.5 equiv) and pyridine or triethylamine (1.2 equiv) in anhydrous DCM.

  • Add the alcohol/base solution dropwise to the stirred acyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with DCM and wash with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the pure ester derivative.

References

Application Notes and Protocols: 4,6-Difluoroindole-2-carboxylic Acid in the Synthesis of Biologically Active Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Difluoroindole-2-carboxylic acid is a key chemical intermediate primarily utilized in the synthesis of novel indole-2-carboxamide derivatives. While this compound itself is not typically used directly in biological assays, its derivatives have shown significant potential as anticancer and antitubercular agents. These derivatives have been the subject of numerous studies to evaluate their efficacy and mechanism of action.

This document provides detailed application notes and protocols for the synthesis of biologically active indole-2-carboxamides using this compound as a starting material, as well as the subsequent biological assays used to evaluate their activity.

Application in the Synthesis of Bioactive Molecules

This compound serves as a crucial building block for the synthesis of a variety of indole-2-carboxamides. The general synthetic approach involves an amide coupling reaction between this compound and a desired amine.

General Synthetic Workflow

Synthetic Workflow start This compound coupling Amide Coupling Reaction (e.g., EDC, HOBt, DIPEA) start->coupling amine Amine Derivative amine->coupling product Indole-2-carboxamide Derivative coupling->product bioassay Biological Assays (Anticancer, Antitubercular) product->bioassay

Caption: General workflow for the synthesis and biological evaluation of indole-2-carboxamide derivatives.

Data Presentation: Biological Activities of Derivatives

The following tables summarize the quantitative data for various indole-2-carboxamide derivatives synthesized from this compound.

Table 1: Anticancer Activity of Indole-2-carboxamide Derivatives
Compound IDTarget Cell LineAssay TypeIC50 (µM)Reference
8a KNS42 (Pediatric GBM)Viability & Proliferation> 10[1]
8c KNS42 (Pediatric GBM)Viability & Proliferation3.41 & 4.34[1]
8c DAOY (Medulloblastoma)Cytotoxicity4.10[1]
9a BT12 (AT/RT)Cytotoxicity0.89[2]
9a BT16 (AT/RT)Cytotoxicity1.81[2]
9a BT12 (AT/RT)Antiproliferative7.44[2]
9a BT16 (AT/RT)Antiproliferative6.06[2]
9a HFF1 (Non-neoplastic)Cytotoxicity119[2]

GBM: Glioblastoma Multiforme; AT/RT: Atypical Teratoid/Rhabdoid Tumor

Table 2: Antitubercular Activity of Indole-2-carboxamide Derivatives
Compound IDTarget StrainAssay TypeMIC (µM)Reference
9a M. tuberculosis H37RvMABA> 50[2]
15 M. tuberculosis H37RvMABA> 50[2]

MABA: Microplate AlamarBlue Assay

Experimental Protocols

Protocol 1: Synthesis of Indole-2-carboxamides (Method A)

This protocol describes a general one-step amide coupling reaction.[1][2]

Materials:

  • This compound

  • Desired amine derivative

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole hydrate (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound (1 equivalent) in DMF or DCM.

  • Add EDC·HCl (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (2.5 equivalents) to the solution.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the desired amine derivative (1 equivalent) to the reaction mixture.

  • Continue stirring at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the final indole-2-carboxamide.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of the synthesized derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell line (e.g., KNS42, BT12, BT16, DAOY)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized indole-2-carboxamide derivative stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in complete medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 3: Antitubercular Activity Assay (Microplate AlamarBlue Assay - MABA)

This protocol is used to determine the minimum inhibitory concentration (MIC) of the synthesized compounds against Mycobacterium tuberculosis.[2]

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC

  • Synthesized indole-2-carboxamide derivative stock solution

  • AlamarBlue reagent

  • 96-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds in a 96-well plate.

  • Inoculate the wells with a standardized suspension of M. tuberculosis H37Rv.

  • Include positive (drug-free) and negative (no bacteria) controls.

  • Incubate the plates at 37°C for 5-7 days.

  • Add AlamarBlue reagent to each well and incubate for another 24 hours.

  • Observe the color change from blue (no growth) to pink (growth).

  • The MIC is defined as the lowest concentration of the compound that prevents the color change.

Potential Signaling Pathways and Mechanisms

While the exact mechanisms of action for many of these derivatives are still under investigation, indole-based compounds are known to interact with various cellular targets. One potential target is the Indoleamine 2,3-dioxygenase 1 (IDO1) pathway, which is involved in immune evasion in cancer.

IDO1 Signaling Pathway

IDO1 Pathway cluster_0 Tryptophan Metabolism cluster_1 Immune Response Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 T_cell T-cell Proliferation Tryptophan->T_cell Required for Kynurenine Kynurenine IDO1->Kynurenine IDO1->T_cell Depletes Tryptophan for Immune_suppression Immune Suppression Kynurenine->Immune_suppression Promotes Indole_derivative Indole-2-carboxamide Derivative Indole_derivative->IDO1 Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Amide Coupling with 4,6-Difluoroindole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing amide coupling reactions involving 4,6-difluoroindole-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and streamline their synthetic workflows. Below, you will find a comprehensive guide in a question-and-answer format, including detailed protocols, comparative data, and logical diagrams to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with this compound is showing low to no yield. What are the likely causes?

A1: Low yields in this specific coupling can stem from several factors, primarily related to the electronic nature of the indole ring and general amide coupling challenges:

  • Reduced Nucleophilicity of the Indole Nitrogen: While the carboxylic acid at the 2-position is the primary site of reaction, the electron-withdrawing fluorine atoms can influence the overall reactivity of the molecule.

  • Incomplete Activation of the Carboxylic Acid: The chosen coupling reagent may not be potent enough, or the activation time could be insufficient. This is a common issue in many amide bond formations.[1]

  • Deactivation of the Amine: An acid-base reaction between the carboxylic acid and your amine coupling partner can form an unreactive ammonium salt, effectively removing the amine nucleophile from the reaction.[1]

  • Hydrolysis: Trace amounts of water in your reaction can hydrolyze the activated carboxylic acid intermediate, reverting it to the starting material. Using anhydrous solvents and reagents is critical.[1]

  • Steric Hindrance: If your amine is sterically bulky, it can hinder its approach to the activated carboxylic acid, slowing down or preventing the reaction.[1]

Q2: Which coupling reagents are recommended for this compound?

A2: Based on literature precedents for this and similar indole-2-carboxylic acids, several coupling systems have proven effective. Carbodiimide-based reagents and uronium/aminium salts are common choices.

  • EDC/HOBt: The combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an additive like 1-hydroxybenzotriazole (HOBt) is a frequently reported successful method.[2][3] HOBt helps to suppress side reactions and can improve efficiency.

  • HBTU/DIPEA: O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is another powerful option for activating the carboxylic acid.

  • CDI: 1,1'-Carbonyldiimidazole (CDI) has also been used successfully for activating this compound to form amides and hydrazides.[1]

In contrast, the DCC/DMAP system has been reported to give poor yields (around 31%) for similar indole-2-carboxamide syntheses, suggesting that other methods like EDC/HOBt are preferable.[3]

Q3: I see the formation of an activated intermediate by LC-MS, but the reaction does not proceed to the final amide. What should I do?

A3: This indicates that the carboxylic acid activation is successful, but the subsequent nucleophilic attack by the amine is the rate-limiting or failing step. Consider the following:

  • Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-50 °C) can often provide the necessary activation energy for the amine attack, especially if the amine is electron-deficient or sterically hindered.

  • Increase Amine Equivalents: Adding a slight excess of the amine (e.g., 1.2-1.5 equivalents) can help drive the reaction to completion.

  • Change the Base: Ensure the base you are using is non-nucleophilic (e.g., DIPEA, triethylamine) and is present in sufficient quantity (typically 2-3 equivalents) to neutralize any generated acids and prevent protonation of the amine.

  • Switch Solvents: While DMF and DCM are common, switching to a more polar aprotic solvent might improve solubility and reaction kinetics.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the amide coupling process.

Problem Potential Cause(s) Recommended Solution(s)
No Product Formation 1. Ineffective coupling reagent. 2. Amine is protonated and non-nucleophilic. 3. Reagents are degraded (e.g., old coupling agents).1. Switch to a more powerful coupling reagent (e.g., from EDC to HATU). 2. Ensure at least 2 equivalents of a non-nucleophilic base (DIPEA) are used. 3. Use fresh, high-purity reagents and anhydrous solvents.
Low Yield (<50%) 1. Incomplete reaction. 2. Steric hindrance. 3. Hydrolysis of activated intermediate.1. Increase reaction time and/or temperature. Monitor by TLC or LC-MS. 2. Consider a less hindered amine if possible, or switch to a more reactive coupling agent like COMU. 3. Ensure all glassware is oven-dried and use anhydrous solvents.
Multiple Side Products 1. Racemization (if using chiral amines). 2. Reaction of the coupling agent with the amine. 3. Over-activation leading to side reactions.1. Add racemization suppressants like HOBt or OxymaPure. Run the reaction at a lower temperature (e.g., 0 °C to RT). 2. Pre-activate the carboxylic acid for 15-30 minutes before adding the amine. 3. Use stoichiometric amounts of the coupling reagent (1.0-1.1 equivalents).
Difficulty in Purification 1. Urea byproducts from carbodiimide reagents (DCC, EDC). 2. Excess coupling reagent remaining.1. For water-insoluble byproducts (DCU from DCC), filter the reaction mixture. For water-soluble byproducts (from EDC), perform an aqueous workup with dilute acid and base washes. 2. Quench the reaction with water or a saturated aqueous solution of NH₄Cl.

Data Presentation: Comparison of Coupling Methods

The following table summarizes representative conditions and outcomes for the amide coupling of this compound with a generic primary amine (R-NH₂). Yields are indicative and can vary based on the specific amine used.

Coupling ReagentAdditiveBaseSolventTemp.Time (h)Typical YieldKey Considerations
EDC HOBtDIPEADMF/DCMRT12-24Good-ExcellentWater-soluble urea byproduct, easy workup.[2][3]
HBTU -DIPEADMFRT2-6ExcellentFast reaction times, but reagent can be moisture-sensitive.
CDI --THF/DMFRT→50°C12-18GoodSimple protocol, but may require heating for less reactive amines.[1]
DCC DMAP-DCMRT24Poor-FairOften gives low yields for this substrate class; DCU byproduct is insoluble and requires filtration.[3]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using EDC/HOBt
  • To a solution of this compound (1.0 eq.) in anhydrous DMF or DCM (0.1 M), add HOBt (1.2 eq.) and EDC·HCl (1.2 eq.).

  • Add DIPEA (2.5 eq.) to the mixture.

  • Stir the solution at room temperature for 20-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq.) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Amide Coupling using HBTU
  • Dissolve this compound (1.0 eq.) in anhydrous DMF (0.1 M).

  • Add HBTU (1.1 eq.) and DIPEA (3.0 eq.) to the solution.

  • Stir the mixture at room temperature for 15 minutes.

  • Add the amine (1.1 eq.) and continue to stir at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Perform an aqueous workup as described in Protocol 1.

  • Purify the product via column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Carboxylic Acid in Anhydrous Solvent add_reagents Add Coupling Reagent (e.g., EDC/HOBt) & Base start->add_reagents pre_activate Pre-activate for 15-30 min add_reagents->pre_activate add_amine Add Amine (1.1 eq) pre_activate->add_amine monitor Monitor by TLC/LC-MS add_amine->monitor quench Aqueous Workup monitor->quench purify Column Chromatography quench->purify product Isolated Amide Product purify->product

Caption: Standard experimental workflow for amide coupling.

troubleshooting_flow start Low/No Yield? check_activation Is Activated Intermediate Formed (LC-MS)? start->check_activation no_activation_node No check_activation->no_activation_node activation_ok_node Yes check_activation->activation_ok_node reagent_issue Check Coupling Reagent (Potency, Age) no_activation_node->reagent_issue switch_reagent Switch to Stronger Reagent (e.g., HATU, COMU) reagent_issue->switch_reagent amine_issue Amine Problem activation_ok_node->amine_issue increase_temp Increase Temperature (40-50 °C) amine_issue->increase_temp increase_amine Increase Amine (1.2-1.5 eq) amine_issue->increase_amine check_base Check Base (>2 eq, non-nucleophilic) amine_issue->check_base

Caption: Troubleshooting logic for low-yield reactions.

References

Technical Support Center: Synthesis of 4,6-Difluoroindole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,6-difluoroindole-2-carboxylic acid and its derivatives. This valuable building block is integral to the development of various therapeutic agents.

Troubleshooting Guides

This section addresses common issues encountered during the multi-step synthesis of this compound, which typically involves the Fischer indole synthesis of the corresponding ethyl ester followed by hydrolysis.

Problem 1: Low Yield in Fischer Indole Synthesis of Ethyl 4,6-Difluoro-1H-indole-2-carboxylate

The Fischer indole synthesis is a robust method for creating the indole core, but its efficiency can be hampered by several factors.[1][2] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from 3,5-difluorophenylhydrazine and ethyl pyruvate.[3][4]

Potential CauseSuggested Solution
Incomplete Hydrazone Formation Ensure equimolar amounts of 3,5-difluorophenylhydrazine and ethyl pyruvate. The reaction can be gently warmed in a suitable solvent like ethanol to drive the condensation to completion before adding the acid catalyst.
Inappropriate Acid Catalyst The choice of acid catalyst is critical. While various Brønsted (e.g., H₂SO₄, HCl, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be used, the optimal catalyst and its concentration may need to be determined empirically.[3] Polyphosphoric acid (PPA) is often effective but can lead to charring if overheated. A milder option like Eaton's reagent (P₂O₅ in MsOH) or a Lewis acid might provide better results.
Suboptimal Reaction Temperature The reaction typically requires elevated temperatures. However, excessively high temperatures can lead to decomposition and the formation of tarry byproducts. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.
Presence of Water The Fischer indole synthesis is sensitive to water, which can hydrolyze intermediates. Ensure all reagents and solvents are anhydrous.
Side Reactions The acidic conditions and high temperatures can promote various side reactions. One common issue is the formation of regioisomers if an unsymmetrical ketone is used. With the symmetrical ethyl pyruvate, this is not a concern. However, other rearrangements or intermolecular reactions can occur. Careful control of temperature and reaction time is crucial.
Problem 2: Incomplete Hydrolysis of Ethyl 4,6-Difluoro-1H-indole-2-carboxylate

The conversion of the ethyl ester to the carboxylic acid is typically achieved through alkaline hydrolysis.[5]

Potential CauseSuggested Solution
Insufficient Base or Reaction Time Use a sufficient excess of a strong base like sodium hydroxide or potassium hydroxide in a solvent mixture such as ethanol/water or methanol/water. The reaction often requires heating under reflux for several hours to ensure complete saponification. Monitor the reaction progress by TLC until the starting ester spot disappears.
Poor Solubility of the Ester The ethyl ester may have limited solubility in purely aqueous base. Adding a co-solvent like ethanol, methanol, or THF can improve solubility and facilitate the hydrolysis.
Re-esterification during Workup After hydrolysis, the reaction mixture is acidified to precipitate the carboxylic acid. If an alcohol (e.g., ethanol from the reaction mixture) is present during acidification, re-esterification can occur. It is advisable to remove the alcohol under reduced pressure before acidification.
Problem 3: Unwanted Decarboxylation of this compound

Indole-2-carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures, to yield the corresponding indole.[2][4]

Potential CauseSuggested Solution
High Temperatures during Synthesis or Purification Avoid excessive heating during the final steps of the synthesis and purification. If the hydrolysis of the ester is performed at high temperatures for an extended period, some decarboxylation may occur. Similarly, purification methods involving high heat, such as distillation, should be avoided. Recrystallization from a suitable solvent at a moderate temperature is a preferred method of purification.
Acidic Conditions Strong acidic conditions can promote decarboxylation.[6] During the workup of the hydrolysis reaction, use the minimum amount of acid necessary to precipitate the product and avoid prolonged exposure to the acidic environment.

Frequently Asked Questions (FAQs)

Q1: What are the expected major side products in the Fischer indole synthesis of ethyl 4,6-difluoro-1H-indole-2-carboxylate?

While the use of the symmetrical ethyl pyruvate eliminates the possibility of regioisomeric indole formation, other side products can arise. These may include products from intermolecular reactions of the hydrazine or hydrazone intermediates, and decomposition products due to the harsh acidic and thermal conditions. In some cases, incomplete cyclization or rearrangement products might be observed.

Q2: How can I effectively purify the final this compound?

The primary method for purification is recrystallization. After precipitation from the acidified hydrolysis mixture, the crude carboxylic acid can be dissolved in a suitable hot solvent (e.g., ethanol, methanol, or an aqueous-organic mixture) and allowed to cool slowly to form pure crystals. The choice of solvent will depend on the impurity profile. It is crucial to avoid excessively high temperatures during this process to prevent decarboxylation.

Q3: My final product shows a small amount of the decarboxylated product, 4,6-difluoroindole. How can I remove it?

Separating 4,6-difluoroindole from the carboxylic acid can be achieved by taking advantage of the acidic nature of the desired product. Dissolve the mixture in a suitable organic solvent (e.g., ethyl acetate) and extract with a mild aqueous base (e.g., sodium bicarbonate solution). The this compound will move into the aqueous layer as its carboxylate salt, while the non-acidic 4,6-difluoroindole will remain in the organic layer. The aqueous layer can then be separated and re-acidified to precipitate the pure carboxylic acid, which is then collected by filtration.

Experimental Protocols

Synthesis of Ethyl 4,6-Difluoro-1H-indole-2-carboxylate (Fischer Indole Synthesis)
  • Hydrazone Formation: In a round-bottom flask, dissolve 3,5-difluorophenylhydrazine (1.0 eq) in ethanol. Add ethyl pyruvate (1.0 eq) dropwise with stirring. The mixture is stirred at room temperature for 1-2 hours or until TLC analysis indicates complete consumption of the starting hydrazine.

  • Cyclization: To the solution containing the hydrazone, slowly add a suitable acid catalyst (e.g., polyphosphoric acid or a solution of a Lewis acid). The mixture is then heated to reflux. The reaction progress should be monitored by TLC.

  • Workup: After completion, the reaction mixture is cooled and poured into ice-water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.

Hydrolysis of Ethyl 4,6-Difluoro-1H-indole-2-carboxylate
  • Saponification: Suspend ethyl 4,6-difluoro-1H-indole-2-carboxylate (1.0 eq) in a mixture of ethanol and water. Add a solution of sodium hydroxide (2-3 eq) in water.

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the disappearance of the starting material by TLC.

  • Workup: After cooling, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-acidic impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and acidify with a dilute acid (e.g., 1M HCl) until the pH is acidic, leading to the precipitation of the carboxylic acid.

  • Isolation: Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum. The product can be further purified by recrystallization.

Data Presentation

CompoundSynthesis StepTypical Yield (%)Key Impurities
Ethyl 4,6-Difluoro-1H-indole-2-carboxylateFischer Indole Synthesis60-80Unreacted starting materials, polymeric byproducts
4,6-Difluoro-1H-indole-2-carboxylic AcidHydrolysis85-95Ethyl 4,6-difluoro-1H-indole-2-carboxylate (incomplete reaction), 4,6-Difluoroindole (decarboxylation)

Visualizations

Synthesis_Pathway cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: Hydrolysis cluster_2 Potential Side Reaction 3,5-Difluorophenylhydrazine 3,5-Difluorophenylhydrazine Hydrazone_Intermediate Hydrazone_Intermediate 3,5-Difluorophenylhydrazine->Hydrazone_Intermediate Condensation Ethyl Pyruvate Ethyl Pyruvate Ethyl Pyruvate->Hydrazone_Intermediate Ethyl_4_6_difluoro_1H_indole_2_carboxylate Ethyl 4,6-Difluoro- 1H-indole-2-carboxylate Ethyl_Ester Ethyl 4,6-Difluoro- 1H-indole-2-carboxylate Polymeric_Byproducts Polymeric Byproducts Hydrazone_Intermediate->Ethyl_4_6_difluoro_1H_indole_2_carboxylate Acid-catalyzed Cyclization Hydrazone_Intermediate->Polymeric_Byproducts Side Reactions (High Temp/Acid) Target_Acid 4,6-Difluoro-1H-indole- 2-carboxylic Acid Ethyl_Ester->Target_Acid Alkaline Hydrolysis (NaOH/H₂O, EtOH) Incomplete_Hydrolysis Incomplete Hydrolysis (Starting Ester) Ethyl_Ester->Incomplete_Hydrolysis Carboxylic_Acid 4,6-Difluoro-1H-indole- 2-carboxylic Acid Decarboxylated_Product 4,6-Difluoroindole Carboxylic_Acid->Decarboxylated_Product Decarboxylation (Heat or Strong Acid)

Caption: Synthetic pathway and potential side reactions for this compound.

References

Technical Support Center: Purification of 4,6-Difluoroindole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the purification of 4,6-Difluoroindole-2-carboxylic acid by recrystallization. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound.

Q1: My final product has a dark or pinkish discoloration. What is the cause and how can I fix it?

A1: Discoloration in indole derivatives is often due to air oxidation or the presence of residual impurities from the synthesis.[1][2] Overheating during the dissolution step can also cause degradation.

  • Troubleshooting Steps:

    • Activated Charcoal Treatment: After dissolving the crude product in the hot recrystallization solvent, add a small amount (1-2% by weight) of activated charcoal to the solution. Keep the solution hot for a few minutes, then perform a hot filtration to remove the charcoal and the adsorbed impurities.[1]

    • Minimize Heat Exposure: Avoid prolonged heating of the solution. Dissolve the compound and proceed to the next step without unnecessary delay.

    • Inert Atmosphere: If the product is particularly sensitive to oxidation, consider performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon).

Q2: I'm experiencing a very low yield after recrystallization. What are the common causes?

A2: Low yield is one of the most common problems in recrystallization. The primary causes include:

  • Using Too Much Solvent: This is the most frequent error.[3][4] The compound remains dissolved in the "mother liquor" even after cooling. To fix this, you can evaporate some of the solvent from the filtrate and cool it again to recover more product.[4]

  • Premature Crystallization: The product may have crystallized on the filter paper or in the funnel during hot filtration. Ensure the funnel is pre-heated before filtration.[5]

  • Inappropriate Solvent Choice: The compound may have significant solubility in the chosen solvent even at low temperatures.

  • Excessive Washing: Washing the collected crystals with too much solvent or with a solvent that is not ice-cold will dissolve some of the product.[6]

Q3: No crystals are forming, even after the solution has cooled completely. What should I do?

A3: This condition is known as supersaturation, where the compound remains dissolved beyond its normal saturation point.[6]

  • Troubleshooting Steps:

    • Induce Crystallization: Try scratching the inside of the flask just below the surface of the liquid with a glass stirring rod. The small scratches on the glass provide a nucleation site for crystal growth.[4][6]

    • Add a Seed Crystal: If available, add a tiny crystal of pure this compound to the solution. This provides a template for crystallization to begin.[4]

    • Reduce Solvent Volume: It is possible too much solvent was added initially. Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.[4]

    • Cool to a Lower Temperature: If you have only cooled to room temperature, try placing the flask in an ice-water bath.

Q4: My product "oiled out" instead of forming crystals. How can I resolve this?

A4: "Oiling out" occurs when the solid melts and comes out of solution as a liquid at the elevated temperature. This is often because the boiling point of the solvent is higher than the melting point of the impure compound.[4]

  • Troubleshooting Steps:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation point and then allow the solution to cool much more slowly.[4]

    • Lower the Solution Temperature: Try to perform the recrystallization from a more concentrated solution at a slightly lower temperature, if possible.

    • Change Solvents: The chosen solvent may be unsuitable. Select a solvent with a lower boiling point or use a mixed solvent system.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number247564-66-5[7][8]
Molecular FormulaC₉H₅F₂NO₂[7][9]
Molecular Weight197.14 g/mol [7][9]
Purity (Typical)>97%[7]
Storage ConditionsSealed in a dry place at room temperature[7]

Table 2: Recrystallization Solvent Selection Guide

SolventSuitability for Carboxylic AcidsComments
Ethanol / MethanolGoodCarboxylic acids are often soluble in hot alcohols and less soluble in cold alcohols.[1]
WaterPossibleCan be a good choice for polar compounds. Often used in a mixed-solvent system (e.g., Ethanol/Water).[10]
Ethyl AcetateModerateCan be effective; often used in a mixed system with a non-polar solvent like hexane.[1][11]
AcetoneModerateGood solvent power, but its low boiling point can lead to rapid evaporation and premature crystallization.[1]
ToluenePoor (as single solvent)Generally too non-polar to dissolve the carboxylic acid, but could be used as the "poor" solvent in a mixed pair.
HexanePoor (as single solvent)Used as an "anti-solvent" in mixed systems to decrease solubility.

Experimental Protocols

Detailed Protocol for Recrystallization of this compound

This protocol provides a general guideline. The optimal solvent or solvent system should be determined experimentally via small-scale solubility tests.[1] An Ethanol/Water mixture is a common starting point for indole carboxylic acids.

  • Solvent Selection: Place ~20 mg of the crude this compound into a small test tube. Add a suitable solvent (e.g., Ethanol) dropwise at room temperature. If it dissolves readily, the solvent is unsuitable. If it is insoluble, heat the test tube. The ideal solvent will dissolve the compound when hot but show low solubility when cold.[1]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., hot Ethanol) portion-wise while heating and swirling until the solid just dissolves.[1] Using an excess of solvent will significantly reduce the yield.[4]

  • Decolorization (Optional): If the solution is colored, remove it from the heat source and add a very small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration. Pre-heat a funnel (with fluted filter paper) by pouring hot solvent through it to prevent premature crystallization in the funnel.[5] Filter the hot solution into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger and purer crystals.[6] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals in the funnel with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[6]

  • Drying: Allow the crystals to air dry on the filter paper or transfer them to a watch glass to dry completely.

Mandatory Visualization

Recrystallization_Workflow start Start: Crude Solid dissolve 1. Dissolve in minimal hot solvent start->dissolve charcoal 2. Add Charcoal (Optional) dissolve->charcoal if colored cool 4. Cool Slowly (Room Temp -> Ice Bath) dissolve->cool if not colored & no solids present hot_filter 3. Hot Filtration (Optional) charcoal->hot_filter hot_filter->cool collect 5. Collect Crystals (Vacuum Filtration) cool->collect wash 6. Wash with ice-cold solvent collect->wash dry 7. Dry Crystals wash->dry end End: Pure Crystals dry->end

Caption: Experimental workflow for recrystallization.

Troubleshooting_Tree start Problem during Recrystallization? no_crystals No Crystals Formed? start->no_crystals Yes oiling_out Product 'Oiled Out'? start->oiling_out No scratch Action: Scratch flask or add seed crystal no_crystals->scratch Yes too_much_solvent Still no crystals? scratch->too_much_solvent evaporate Action: Evaporate some solvent & re-cool too_much_solvent->evaporate Yes too_much_solvent->oiling_out No reheat Action: Reheat, add more solvent, cool slowly oiling_out->reheat Yes low_yield Low Yield? oiling_out->low_yield No check_filtrate Action: Check filtrate for dissolved product. Evaporate solvent to recover more. low_yield->check_filtrate Yes discoloration Product Discolored? low_yield->discoloration No charcoal Action: Re-dissolve and treat with activated charcoal discoloration->charcoal Yes

Caption: Troubleshooting decision tree for recrystallization.

References

Technical Support Center: Column Chromatography Purification of 4,6-Difluoroindole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the column chromatography purification of 4,6-Difluoroindole-2-carboxylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography purification of this compound.

Problem Potential Cause Suggested Solution
Streaking or Tailing of the Compound Spot on TLC/Column The carboxylic acid group is interacting with the silica gel, leading to a mix of protonated and deprotonated forms with different polarities.[1]Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent system. This will suppress the deprotonation of the carboxylic acid, resulting in a sharper band.[1]
Compound is Not Eluting from the Column The chosen eluent system is not polar enough to move the compound. The compound may have degraded on the silica gel.Gradually increase the polarity of your mobile phase. For example, if you are using an ethyl acetate/hexane system, increase the percentage of ethyl acetate. If the compound still does not elute, a methanol "purge" can be attempted to wash everything off the column. To check for degradation, you can perform a 2D TLC.
Low Yield of Purified Product The compound may be partially soluble in the wash solvents used during the workup, leading to loss of material. Mechanical losses during transfers can also contribute to lower yields.Pre-chill all wash solvents to minimize the solubility of your product. Ensure careful transfer of the crude material to the column.
Co-elution with Impurities The polarity of the impurity is very similar to the polarity of this compound.Try a different solvent system with alternative selectivity. For example, if you are using an ethyl acetate/hexane system, consider trying a dichloromethane/methanol system. A shallower gradient during elution can also improve separation.
Product is Contaminated with Silica Gel Fine silica particles may have passed through the frit or cotton plug of the column.Ensure the column is packed correctly with a layer of sand at the bottom and top of the silica bed. Filtering the collected fractions through a small plug of cotton or a syringe filter can remove fine silica particles.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A good starting point for normal-phase silica gel chromatography is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[2][3] A gradient elution, starting with a low polarity mixture and gradually increasing the polarity, is often effective. For more polar impurities, a system containing dichloromethane and methanol might be necessary.[4]

Q2: My this compound is showing significant streaking on the TLC plate. What can I do?

Streaking is a common issue with carboxylic acids on silica gel due to interactions with the stationary phase. Adding a small amount of acetic acid (around 1%) to your developing solvent should resolve this by ensuring the compound remains in its protonated, less polar form.[1][5]

Q3: Is this compound stable on silica gel?

While many indole derivatives are stable, the acidic nature of silica gel can sometimes cause degradation of sensitive compounds.[6] If you suspect your compound is degrading on the column, you can perform a stability test by spotting your compound on a TLC plate, letting it sit for a few hours, and then developing it to see if any new spots appear. If instability is confirmed, switching to a less acidic stationary phase like alumina or using a reversed-phase chromatography approach might be beneficial.

Q4: Can I use reversed-phase chromatography for this purification?

Yes, reversed-phase chromatography is a viable and often excellent alternative for purifying polar and acidic compounds.[7][8] A C18 column with a mobile phase of water and acetonitrile or methanol, often with a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid, can provide good separation.[8][9]

Q5: How do I choose between normal-phase and reversed-phase chromatography?

Normal-phase chromatography is generally a good first choice if your crude product is soluble in organic solvents and the impurities have different polarities. Reversed-phase chromatography is particularly useful for water-soluble or highly polar compounds that do not behave well on silica gel.[10]

Experimental Protocol: Silica Gel Column Chromatography

This protocol is a general guideline for the purification of this compound. Optimization may be required based on the specific impurities present in your crude material.

1. Preparation of the Slurry:

  • In a beaker, add silica gel to a non-polar solvent (e.g., hexane or the initial mobile phase).

  • Stir gently to create a uniform slurry, ensuring there are no clumps.

2. Packing the Column:

  • Secure a glass chromatography column vertically.

  • Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

  • Pour the silica gel slurry into the column.

  • Gently tap the column to ensure even packing and remove any air bubbles.

  • Drain the excess solvent until the solvent level is just above the silica bed.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Carefully apply the sample solution to the top of the silica bed using a pipette.

  • Allow the sample to adsorb onto the silica by draining the solvent until the level is just at the top of the silica.

  • Add a thin layer of sand on top of the sample to prevent disturbance during elution.

4. Elution:

  • Carefully add the initial, low-polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate with 0.5% acetic acid).

  • Begin collecting fractions in test tubes.

  • Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate) to elute the compound.

5. Fraction Analysis:

  • Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data Summary

The following table provides typical parameters for the column chromatography purification of an indole-2-carboxylic acid derivative. Actual values for this compound may vary depending on the scale of the reaction and the specific impurities.

ParameterTypical Value
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient of Ethyl Acetate in Hexane (e.g., 10% to 50%) with 0.5% Acetic Acid
Crude Material Loaded 1.0 g
Silica Gel Amount 50 g (approx. 50:1 ratio)
Column Dimensions 40 mm diameter x 300 mm length
Typical Yield 70-90%
Purity (by HPLC) >98%

Visualizations

TroubleshootingWorkflow start Start: Impure 4,6-Difluoroindole-2-CA problem Problem Identified during Purification start->problem streaking Streaking/ Tailing problem->streaking e.g. no_elution Compound Not Eluting problem->no_elution e.g. low_yield Low Yield problem->low_yield e.g. co_elution Co-elution with Impurities problem->co_elution e.g. solution1 Add 0.5-1% Acetic Acid to Mobile Phase streaking->solution1 solution2 Increase Mobile Phase Polarity no_elution->solution2 solution3 Check Workup/ Use Cold Solvents low_yield->solution3 solution4 Change Solvent System/ Use Shallower Gradient co_elution->solution4 end Pure Product solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting workflow for common column chromatography issues.

ExperimentalWorkflow prep_slurry 1. Prepare Silica Slurry pack_column 2. Pack Column prep_slurry->pack_column load_sample 3. Load Crude Sample pack_column->load_sample elute 4. Elute with Solvent Gradient load_sample->elute collect_fractions 5. Collect Fractions elute->collect_fractions analyze_fractions 6. Analyze by TLC collect_fractions->analyze_fractions combine_pure 7. Combine Pure Fractions analyze_fractions->combine_pure evaporate 8. Evaporate Solvent combine_pure->evaporate pure_product Pure Product evaporate->pure_product

Caption: Experimental workflow for column chromatography purification.

References

Solubility of 4,6-Difluoroindole-2-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4,6-Difluoroindole-2-carboxylic acid

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility of this compound in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is an organic compound with both a polar carboxylic acid group and a less polar difluoroindole core.[1][2] Its solubility is therefore dependent on the polarity of the solvent. Generally, it is expected to be more soluble in polar organic solvents, particularly those that can engage in hydrogen bonding. Its solubility in non-polar solvents is likely to be limited.

Q2: Are there any specific organic solvents in which this compound is known to be soluble?

Q3: How does pH affect the solubility of this compound?

A3: The carboxylic acid group on this compound is acidic. Therefore, its solubility in aqueous solutions or protic organic solvents can be significantly influenced by pH. In basic conditions (pH > pKa), the carboxylic acid will be deprotonated to form a carboxylate salt, which is significantly more polar and therefore more soluble in polar solvents like water.

Q4: Can I heat the solvent to increase the solubility of this compound?

A4: Yes, for many compounds, solubility increases with temperature. Gentle heating of the solvent can help dissolve the compound. However, it is crucial to ensure the compound is stable at the temperature used and does not decompose. Always monitor for any color changes or degradation.

Solubility Data

While comprehensive quantitative solubility data for this compound in a wide range of organic solvents is not extensively published, the following table provides an illustrative summary of expected solubility based on general chemical principles. Note: This data is for estimation purposes and should be confirmed experimentally.

SolventChemical ClassExpected Solubility (at 25°C)
Dimethyl Sulfoxide (DMSO)Polar AproticHigh
Dimethylformamide (DMF)Polar AproticHigh
MethanolPolar Protic (Alcohol)Moderate to High
EthanolPolar Protic (Alcohol)Moderate
AcetonePolar Aprotic (Ketone)Moderate
AcetonitrilePolar Aprotic (Nitrile)Low to Moderate
Dichloromethane (DCM)ChlorinatedLow
Diethyl EtherEtherLow
HexaneNon-polar (Alkane)Very Low / Insoluble
TolueneNon-polar (Aromatic)Very Low / Insoluble

Experimental Protocol: Determination of Solubility

This protocol outlines a general method for determining the solubility of this compound in an organic solvent.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Analytical balance

  • Vials or test tubes with caps

  • Vortex mixer or magnetic stirrer

  • Centrifuge

  • Pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a vial. The exact amount should be more than what is expected to dissolve.

    • Seal the vial to prevent solvent evaporation.

    • Agitate the mixture at a constant temperature (e.g., 25°C) using a vortex mixer or magnetic stirrer for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • After the equilibration period, centrifuge the vial at high speed to pellet the undissolved solid.

    • Carefully collect an aliquot of the supernatant without disturbing the solid pellet.

  • Quantification:

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted supernatant using a validated HPLC or UV-Vis spectrophotometry method.

    • Calculate the original concentration in the saturated solution to determine the solubility.

Experimental Workflow for Solubility Determination

G A Add excess this compound to a known volume of solvent B Equilibrate at constant temperature (e.g., 24h with stirring) A->B C Centrifuge to separate undissolved solid B->C D Collect supernatant C->D E Dilute supernatant D->E F Analyze concentration (e.g., HPLC, UV-Vis) E->F G Calculate solubility F->G

Caption: Workflow for determining the solubility of a compound.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Compound does not dissolve completely The amount of compound added exceeds its solubility in the chosen solvent and volume.- Increase the volume of the solvent.- Gently heat the solution while stirring.- Try a different solvent in which the compound is expected to have higher solubility (e.g., DMSO, DMF).
Precipitate forms after initial dissolution The solution was supersaturated, or the temperature decreased.- Ensure the solution is maintained at a constant temperature.- Re-dissolve by gentle heating and allow to cool slowly to equilibrium.
Inconsistent solubility results - The system did not reach equilibrium.- Inaccurate temperature control.- Errors in weighing or volume measurements.- Solvent evaporation.- Increase the equilibration time.- Use a temperature-controlled shaker or water bath.- Calibrate balances and pipettes.- Ensure vials are tightly sealed.[3]
Compound appears to degrade (color change) The compound is unstable in the chosen solvent or at the temperature used.- Try a different solvent.- Avoid heating or use a lower temperature.- Perform solubility experiments under an inert atmosphere (e.g., nitrogen or argon) if the compound is sensitive to oxidation.

References

Technical Support Center: 4,6-Difluoroindole-2-carboxylic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 4,6-Difluoroindole-2-carboxylic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most common methods for synthesizing this compound are the Fischer indole synthesis and the Japp-Klingemann reaction.[1][2]

  • Fischer Indole Synthesis: This classic method involves the reaction of (3,5-difluorophenyl)hydrazine with a pyruvate derivative under acidic conditions.[2][3]

  • Japp-Klingemann Reaction: This route utilizes the reaction of a diazonium salt derived from 3,5-difluoroaniline with a β-keto-ester, followed by cyclization to form the indole-2-carboxylic acid ester, which is then hydrolyzed.[1][4]

Q2: What are the most common impurities I should expect in my synthesis of this compound?

A2: Impurities can arise from starting materials, side reactions, or degradation of the product. Common impurities include:

  • Unreacted Starting Materials: Residual (3,5-difluorophenyl)hydrazine, pyruvate derivatives, or starting materials from the Japp-Klingemann reaction.

  • Regioisomers: If an unsymmetrical ketone is used in the Fischer indole synthesis, regioisomeric indole derivatives can form.

  • Side-Products from N-N Bond Cleavage: The Fischer indole synthesis can have a significant side reaction involving the cleavage of the N-N bond in the hydrazone intermediate, which can lead to the formation of 3,5-difluoroaniline.[5]

  • Decarboxylation Product: 4,6-Difluoroindole can be formed by the loss of the carboxylic acid group, especially at elevated temperatures.

  • Oxidation Products: Indole rings can be susceptible to air oxidation, leading to colored impurities.

Q3: My yield of this compound is low. What are the potential causes?

A3: Low yields in indole synthesis are a common issue.[5] Potential causes include:

  • Suboptimal Reaction Conditions: The temperature and acid concentration are critical in the Fischer indole synthesis. Both insufficient and excessive heat or acid strength can lead to side reactions or decomposition.[5]

  • Purity of Starting Materials: Impurities in the starting (3,5-difluorophenyl)hydrazine or the carbonyl compound can inhibit the reaction or lead to byproducts.

  • N-N Bond Cleavage: As mentioned, this is a competing pathway that can significantly reduce the yield of the desired indole.[5]

  • Product Degradation: The product may be sensitive to the reaction or workup conditions.

Q4: How can I purify crude this compound?

A4: The primary methods for purification are recrystallization and column chromatography.

  • Recrystallization: This is often the most effective method for removing minor impurities. A suitable solvent system should be determined experimentally, but ethanol/water or toluene are good starting points.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed. A mobile phase consisting of a gradient of ethyl acetate in hexane or dichloromethane with a small amount of methanol is a common choice.

Troubleshooting Guides

Problem 1: Multiple Spots on TLC After Fischer Indole Synthesis
Potential CauseRecommended Solution
Formation of Regioisomers If an unsymmetrical ketone was used, try to modify the acid catalyst and reaction temperature to favor the desired isomer. Purification by column chromatography will likely be necessary.
Presence of Starting Materials Ensure the reaction has gone to completion by monitoring with TLC over time. If the reaction has stalled, consider adding more catalyst or increasing the temperature cautiously.
Side-Product Formation (e.g., N-N cleavage) Optimize the reaction conditions to be milder (lower temperature, less harsh acid) to disfavor the N-N bond cleavage pathway.
Product Decomposition If the product spot appears and then diminishes over time, the conditions are likely too harsh. Reduce the reaction temperature and time.
Problem 2: Product is Colored (Yellow or Brown)
Potential CauseRecommended Solution
Oxidation of the Indole Ring Minimize exposure of the reaction mixture and isolated product to air and light. Work up the reaction under an inert atmosphere (e.g., nitrogen or argon) if possible.
Formation of Polymeric Byproducts Harsh acidic conditions can lead to the formation of tar-like substances. Use a milder acid catalyst or lower the reaction temperature.
Trace Metal Impurities Treat the crude product with a chelating agent during workup or use activated charcoal during recrystallization to remove colored impurities.
Problem 3: Difficulty in Isolating the Product by Precipitation
Potential CauseRecommended Solution
Product is too Soluble in the Workup Solvent After acidification to precipitate the carboxylic acid, ensure the pH is sufficiently low (pH 1-2). If the product remains in solution, try adding a less polar co-solvent or concentrating the solution.
Formation of an Emulsion During Extraction Add a saturated brine solution to help break the emulsion. Alternatively, filter the entire mixture through a pad of celite.

Data Presentation

Table 1: Common Impurities and their Potential Origin

ImpurityChemical StructurePotential Origin
3,5-DifluoroanilineN-N bond cleavage in Fischer indole synthesis.
4,6-DifluoroindoleDecarboxylation of the final product.
Regioisomeric Indole(Structure varies)Use of an unsymmetrical ketone in Fischer indole synthesis.
Unreacted Starting Materials(Varies)Incomplete reaction.

Experimental Protocols

Key Experiment 1: Synthesis of this compound via Fischer Indole Synthesis (General Protocol)

This protocol is a general guideline and may require optimization.

  • Hydrazone Formation: To a solution of (3,5-difluorophenyl)hydrazine (1 equivalent) in a suitable solvent (e.g., ethanol), add pyruvic acid (1.1 equivalents). The mixture is stirred at room temperature for 1-2 hours or until hydrazone formation is complete (monitored by TLC).

  • Cyclization: Add an acid catalyst (e.g., polyphosphoric acid, Eaton's reagent, or sulfuric acid in a solvent like ethanol) to the reaction mixture. Heat the mixture to reflux (typically 80-120 °C) and monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice water. The crude product may precipitate.

  • Purification: Collect the crude solid by filtration. The solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water). Alternatively, dissolve the crude product in a basic aqueous solution, wash with an organic solvent to remove neutral impurities, and then re-precipitate the product by adding acid.

Key Experiment 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantitative analysis of this compound purity.[6]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[6]

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is a good starting point. For example, a gradient from 20% to 80% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: UV at 280 nm.[6]

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition or a mixture of acetonitrile and water.

Key Experiment 3: Structural Confirmation and Impurity Identification by NMR Spectroscopy

This protocol is for confirming the chemical structure and identifying potential impurities.

  • Instrumentation: NMR Spectrometer (400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) is a common choice for carboxylic acids.[7]

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.7 mL of DMSO-d6 in an NMR tube.

  • Expected ¹H NMR Data: The ¹H NMR spectrum of this compound in DMSO-d6 would be expected to show characteristic signals for the indole protons and the carboxylic acid proton. A reported ¹H NMR spectrum shows a singlet at 9.71 ppm.[7]

Mandatory Visualization

Experimental_Workflow_Fischer_Indole_Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_purification Purification 3_5_Difluorophenylhydrazine 3,5-Difluorophenylhydrazine Hydrazone_Formation Hydrazone Formation (Ethanol, RT) 3_5_Difluorophenylhydrazine->Hydrazone_Formation Pyruvic_Acid Pyruvic Acid Pyruvic_Acid->Hydrazone_Formation Cyclization Cyclization (Acid Catalyst, Heat) Hydrazone_Formation->Cyclization Workup Work-up (Precipitation) Cyclization->Workup Recrystallization Recrystallization Workup->Recrystallization Final_Product 4,6-Difluoroindole- 2-carboxylic Acid Recrystallization->Final_Product

Caption: Fischer Indole Synthesis Workflow.

Troubleshooting_Logic Problem Low Yield or Impure Product Check_Purity Check Starting Material Purity Problem->Check_Purity Optimize_Conditions Optimize Reaction Conditions Problem->Optimize_Conditions Purification_Strategy Review Purification Strategy Problem->Purification_Strategy Pure_Materials Use Pure Materials Check_Purity->Pure_Materials Adjust_Temp_Acid Adjust Temp. & Acid Catalyst Optimize_Conditions->Adjust_Temp_Acid Recrystallize_Column Recrystallize or Column Chromatography Purification_Strategy->Recrystallize_Column

Caption: Troubleshooting Decision Tree.

References

Technical Support Center: Scale-Up Synthesis of 4,6-Difluoroindole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4,6-Difluoroindole-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the scale-up of this important synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the preparation of this compound on a larger scale?

A1: The most prevalent and scalable approach for synthesizing this compound involves a multi-step process. This typically begins with the Japp-Klingemann reaction to form a key hydrazone intermediate from 3,5-difluoroaniline. This intermediate then undergoes a Fischer indole synthesis to yield ethyl 4,6-difluoroindole-2-carboxylate. The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.

Q2: We are observing a low yield in the Fischer indole synthesis step when scaling up. What are the potential causes and how can we mitigate this?

A2: Low yields in the Fischer indole synthesis, especially with electron-deficient systems like those involving difluorophenylhydrazines, are a common challenge. Several factors can contribute to this:

  • Reduced Nucleophilicity: The electron-withdrawing nature of the two fluorine atoms on the phenyl ring decreases the nucleophilicity of the hydrazine, which can slow down the reaction and lead to incomplete conversion.

  • Side Reactions: Harsh acidic conditions and high temperatures can promote side reactions and degradation of the starting materials or the product. With electron-deficient anilines, alternative reaction pathways can become more favorable.

  • Poor Thermal Management: The Fischer indole synthesis can be exothermic. On a larger scale, inefficient heat dissipation can lead to localized "hot spots," promoting byproduct formation and decomposition.

To improve the yield, consider the following:

  • Catalyst Choice: While traditional Brønsted acids like sulfuric or polyphosphoric acid are common, milder Lewis acids such as zinc chloride or the use of low-melting mixtures (e.g., tartaric acid-dimethylurea) can provide better results with sensitive substrates.[1]

  • Temperature Control: Careful monitoring and control of the reaction temperature are crucial. A gradual temperature increase and efficient stirring can help maintain a homogenous temperature profile.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative degradation of the indole product, which can be sensitive to air, especially at elevated temperatures.

Q3: We are struggling with the purification of the final this compound product on a multi-gram scale. What are the recommended procedures?

A3: Large-scale purification of this compound can be challenging due to potential impurities and the limitations of chromatographic methods at scale. Crystallization is the most viable method for large-scale purification. Key considerations include:

  • Solvent Selection: The choice of solvent is critical. A good crystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For carboxylic acids, polar solvents or solvent mixtures are often effective. Experiment with solvent systems like ethanol/water, acetic acid/water, or toluene.

  • Cooling Profile: A slow and controlled cooling process is essential for the formation of large, pure crystals. Rapid cooling can lead to the precipitation of impurities along with the product.

  • Seeding: If you have a small amount of highly pure product, using it to "seed" the supersaturated solution can promote the crystallization of the desired polymorph and improve crystal quality.

  • Washing: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any residual mother liquor containing impurities.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the synthesis.

Problem 1: Low Yield and/or Incomplete Reaction in the Japp-Klingemann Reaction
Potential Cause Troubleshooting Steps
Low Reactivity of Diazonium Salt The diazonium salt formed from the electron-deficient 3,5-difluoroaniline may be less electrophilic. Ensure the diazotization is complete by maintaining a low temperature (0-5 °C) and using a slight excess of sodium nitrite.
Incorrect pH The Japp-Klingemann reaction is pH-sensitive. The coupling reaction typically proceeds under mildly basic or neutral conditions to facilitate the deprotonation of the β-ketoester. However, the final conversion to the hydrazone may be influenced by pH. Monitor and adjust the pH of the reaction mixture as needed.
Side Reactions Unwanted side reactions can consume the starting materials. Ensure that the diazonium salt solution is added slowly to the β-ketoester solution to maintain a low concentration of the diazonium salt and minimize side reactions.
Problem 2: Formation of Colored Impurities in the Final Product
Potential Cause Troubleshooting Steps
Oxidation of the Indole Ring Indoles can be susceptible to oxidation, leading to colored byproducts, especially when exposed to air and light at elevated temperatures.[2]
* Work under an inert atmosphere (nitrogen or argon) during the final steps of the synthesis and purification.
* Store the purified product in a dark container under an inert atmosphere.
* Consider adding a small amount of an antioxidant during workup if the product is particularly sensitive.
Residual Acid from Synthesis Trace amounts of acid from the Fischer indole synthesis can promote degradation.
* Ensure thorough washing of the crude product to remove any residual acid before the final purification step. A wash with a dilute sodium bicarbonate solution can be effective.
Decolorization If the final product is colored, you can try to remove the colored impurities by treating a solution of the crude product with activated charcoal before the final crystallization.[2]

Data Presentation

Reaction Step Parameter Lab Scale (grams) Scale-Up (kilograms) Considerations and Potential Impact
Japp-Klingemann Reaction Temperature 0-5 °C0-10 °CExothermic reaction; requires efficient cooling on a larger scale to prevent side reactions.
Solvent Ethanol/WaterEthanol/Water or other suitable solvent mixturesSolvent volume increases significantly; consider solvent recovery and recycling.
Reaction Time 2-4 hoursMay require longer reaction times or continuous monitoring to ensure completion.
Fischer Indole Synthesis Catalyst H₂SO₄, PPA, or Lewis AcidsLewis acids or solid acid catalysts may be preferred for easier removal and milder conditions.Catalyst loading may need to be optimized for larger volumes.
Temperature 100-180 °CLower temperatures with more active catalysts are desirable to improve safety and reduce byproducts.Efficient heat transfer is critical to avoid overheating.
Mixing Magnetic stirringMechanical overhead stirring is necessary to ensure homogeneity in large reactors.Inefficient mixing can lead to localized concentration and temperature gradients, affecting yield and purity.
Ester Hydrolysis Base NaOH or KOHNaOH is often more cost-effective for large-scale operations.The concentration of the base and the reaction time should be optimized to ensure complete hydrolysis without product degradation.
Temperature RefluxReflux; monitor for potential foaming.
Work-up Acidification and extractionDirect filtration of the precipitated product after acidification may be more efficient than extraction on a large scale.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4,6-difluoroindole-2-carboxylate (via Japp-Klingemann and Fischer Indole Synthesis)

This protocol is a general procedure that should be optimized for specific equipment and scale.

Step 1: Diazotization of 3,5-Difluoroaniline

  • In a reaction vessel, dissolve 3,5-difluoroaniline in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C using an ice-salt bath.

  • Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes before use in the next step.

Step 2: Japp-Klingemann Reaction

  • In a separate reactor, dissolve ethyl 2-methylacetoacetate and sodium acetate in ethanol.

  • Cool this solution to 0-5 °C.

  • Slowly add the previously prepared diazonium salt solution to the ethyl 2-methylacetoacetate solution, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at low temperature for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • The resulting hydrazone intermediate may precipitate from the solution. Collect the solid by filtration and wash with cold water.

Step 3: Fischer Indole Synthesis

  • To the crude hydrazone intermediate, add a suitable acid catalyst (e.g., polyphosphoric acid or a Lewis acid like ZnCl₂).

  • Heat the mixture with efficient stirring. The reaction temperature will depend on the chosen catalyst and should be optimized (typically in the range of 100-160 °C).

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture and carefully quench by pouring it onto ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water, a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4,6-difluoroindole-2-carboxylate.

Protocol 2: Hydrolysis of Ethyl 4,6-difluoroindole-2-carboxylate

This protocol is adapted from a literature procedure with a reported yield of 99%.[3]

  • In a reaction flask, prepare a mixture of ethyl 4,6-difluoroindole-2-carboxylate (e.g., 3.48 g), 4 N aqueous sodium hydroxide solution (e.g., 7.73 ml), and ethanol (e.g., 35 ml).[3]

  • Heat the mixture to reflux for 15 minutes.[3]

  • After the reflux, evaporate the organic solvent under reduced pressure.[3]

  • Cool the remaining aqueous solution and acidify it with hydrochloric acid until the product precipitates.

  • Collect the solid this compound by filtration, wash with cold water, and dry under vacuum.

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Japp-Klingemann Reaction cluster_step2 Step 2: Fischer Indole Synthesis cluster_step3 Step 3: Hydrolysis 3,5-Difluoroaniline 3,5-Difluoroaniline Diazotization Diazotization 3,5-Difluoroaniline->Diazotization NaNO2, HCl Ethyl 2-methylacetoacetate Ethyl 2-methylacetoacetate Coupling Coupling Ethyl 2-methylacetoacetate->Coupling Diazotization->Coupling Hydrazone Intermediate Hydrazone Intermediate Coupling->Hydrazone Intermediate Cyclization Cyclization Hydrazone Intermediate->Cyclization Acid Catalyst, Heat Ethyl 4,6-difluoroindole-2-carboxylate Ethyl 4,6-difluoroindole-2-carboxylate Cyclization->Ethyl 4,6-difluoroindole-2-carboxylate Saponification Saponification Ethyl 4,6-difluoroindole-2-carboxylate->Saponification NaOH, EtOH/H2O, Reflux Final Product Final Product Saponification->Final Product Acidification

Caption: Synthetic workflow for this compound.

Troubleshooting_Low_Yield cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Side Reactions cluster_solutions3 Solutions for Product Degradation Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Check TLC/HPLC Side Reactions Side Reactions Low Yield->Side Reactions Analyze byproducts Product Degradation Product Degradation Low Yield->Product Degradation Check for color change Increase Reaction Time Increase Reaction Time Incomplete Reaction->Increase Reaction Time Increase Temperature Increase Temperature Incomplete Reaction->Increase Temperature Optimize Catalyst Optimize Catalyst Incomplete Reaction->Optimize Catalyst Lower Temperature Lower Temperature Side Reactions->Lower Temperature Change Solvent Change Solvent Side Reactions->Change Solvent Use Milder Catalyst Use Milder Catalyst Side Reactions->Use Milder Catalyst Inert Atmosphere Inert Atmosphere Product Degradation->Inert Atmosphere Optimize Work-up Optimize Work-up Product Degradation->Optimize Work-up Purify Promptly Purify Promptly Product Degradation->Purify Promptly

Caption: Troubleshooting logic for low yield in synthesis.

References

Technical Support Center: Decarboxylation of 4,6-Difluoroindole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the decarboxylation of 4,6-difluoroindole-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the decarboxylation of indole-2-carboxylic acids?

A1: The most prevalent methods for decarboxylating indole-2-carboxylic acids, including the 4,6-difluoro derivative, involve thermal heating. This can be done by simply heating the neat compound above its melting point, or more commonly by heating it in a high-boiling solvent.[1][2] To improve efficiency and reduce product decomposition, catalytic methods are often employed. These include using copper salts in solvents like quinoline or N,N-dimethylacetamide (DMA), or silver catalysts in DMSO.[2][3][4] More recently, microwave-assisted decarboxylation has emerged as a rapid and high-yield alternative.[2][5][6]

Q2: My decarboxylation reaction is not going to completion. What are the possible reasons?

A2: Incomplete conversion during the decarboxylation of this compound can be attributed to several factors:

  • Insufficient Temperature: The reaction temperature may be too low to overcome the activation energy for CO2 extrusion.

  • Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.

  • Catalyst Inactivity: If using a catalytic method, the catalyst may be impure, used in an insufficient amount, or deactivated.

  • Solvent Effects: The chosen solvent may not be optimal for the reaction. High-boiling, polar aprotic solvents like quinoline, N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally effective.[2][7]

Q3: I am observing significant product decomposition. How can I minimize this?

A3: Product decomposition is a common issue, often resulting from prolonged exposure to high temperatures.[2] To mitigate this, consider the following:

  • Lowering the Reaction Temperature: If possible, reduce the temperature while extending the reaction time.

  • Using a Catalyst: Catalysts can lower the required reaction temperature and time, thereby minimizing thermal degradation. Copper or silver catalysts are often effective.[2][4]

  • Microwave Irradiation: Microwave-assisted synthesis can significantly shorten reaction times from hours to minutes, which can dramatically reduce the decomposition of thermally sensitive products.[2][8]

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition of the electron-rich indole product.

Q4: Can I use acidic or basic conditions to promote decarboxylation?

A4: While decarboxylation can be influenced by pH, care must be taken with indole derivatives.

  • Acidic Conditions: The use of a catalytic amount of a weak organic acid, such as acetic acid or formic acid, in a suitable solvent like DMF has been reported to improve yields and purity for some indole-2-carboxylic acids.[7] However, strong acids should be avoided as they can lead to polymerization or degradation of the indole ring.

  • Basic Conditions: While bases are used in some decarboxylation reactions, they are less common for indole-2-carboxylic acids and can potentially lead to side reactions on the indole nucleus.[9]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Conversion 1. Reaction temperature is too low. 2. Reaction time is too short. 3. Ineffective catalyst or solvent.1. Gradually increase the temperature in 10-20°C increments. 2. Monitor the reaction by TLC or LC-MS and extend the reaction time. 3. Switch to a higher boiling point solvent (e.g., quinoline, DMA). 4. Introduce a catalyst such as copper chromite, a copper(I) salt, or Ag₂CO₃.[2][3]
Product Decomposition (dark-colored reaction mixture, multiple spots on TLC) 1. Reaction temperature is too high. 2. Prolonged reaction time. 3. Presence of oxygen.1. Reduce the reaction temperature. 2. Consider using a microwave reactor to significantly shorten the reaction time.[5][8] 3. Ensure the reaction is run under an inert atmosphere (N₂ or Ar). 4. Purify the starting material to remove any impurities that might catalyze decomposition.
Difficulty in Product Isolation/Purification 1. Use of high-boiling point solvents (e.g., quinoline, DMSO). 2. Formation of polar, colored impurities.1. For quinoline, perform an acid wash (e.g., with dilute HCl) during workup to remove the solvent. 2. For DMSO or DMF, perform an aqueous workup followed by extraction with a suitable organic solvent. 3. Utilize flash column chromatography for purification. A gradient elution from nonpolar (e.g., hexanes) to moderately polar (e.g., ethyl acetate/hexanes mixture) is often effective.

Data Presentation: Decarboxylation Conditions for Indole-2-Carboxylic Acids

The following table summarizes various conditions reported for the decarboxylation of substituted indole-2-carboxylic acids, which can serve as a starting point for optimizing the reaction for this compound.

SubstrateMethodCatalystSolventTemperature (°C)TimeYield (%)Reference
6-Methoxyindole-2-carboxylic acidThermalCopper chromite (25 mol%)QuinolineReflux-65[2]
7-Nitroindole-2-carboxylic acidThermalCopper salt of the acidN,N-DimethylacetamideReflux~5 h80[3]
3-Methyl-1H-indole-2-carboxylic acidThermalFormic acid (cat.)N,N-Dimethylformamide95-1006 h96[7]
3-Methyl-1H-indole-2-carboxylic acidThermalNoneN,N-Dimethylformamide95-1006 h62[7]
Aromatic Carboxylic AcidsMicrowaveAg₂CO₃ (25 mol%)Acetonitrile13045 min56-99[5]
Heteroaromatic Carboxylic AcidsThermalAg₂CO₃ / Acetic AcidDMSO120-1500.5-24 hGood to Excellent[4]

Experimental Protocols

Protocol 1: Thermal Decarboxylation using Copper Catalyst in N,N-Dimethylacetamide

This protocol is adapted from a procedure for 7-nitroindole-2-carboxylic acid and should be a good starting point.[3]

  • Preparation: To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add this compound (1.0 eq).

  • Catalyst Addition: Add the copper(I) salt of this compound (approx. 0.1 eq). Alternatively, a general copper catalyst like copper(I) oxide can be tested.

  • Solvent Addition: Add anhydrous N,N-dimethylacetamide (DMA) to create a solution or a fine suspension.

  • Reaction: Heat the mixture to reflux under a nitrogen atmosphere. Monitor the reaction by observing the cessation of CO₂ evolution and by TLC analysis.

  • Workup: After the reaction is complete (typically several hours), cool the mixture to room temperature and pour it onto crushed ice.

  • Extraction: Collect the resulting precipitate by filtration, wash with water, and dry. If no precipitate forms, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Microwave-Assisted Decarboxylation

This protocol is a general guide based on modern, rapid decarboxylation methods.[2][5]

  • Preparation: In a microwave reaction vial, combine this compound (1.0 eq), a catalyst such as silver(I) carbonate (Ag₂CO₃, 15-25 mol%), and a suitable solvent like acetonitrile or DMSO.

  • Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial in a microwave reactor. Set the temperature to 130-150°C and the reaction time to 20-45 minutes.

  • Workup: After the reaction, allow the vial to cool to room temperature. Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium thiosulfate (if iodine was used as an additive in related reactions) or water.

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography.

Visualizations

Troubleshooting_Workflow start Start: Decarboxylation of This compound check_completion Reaction Complete? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_purity Product Pure? check_completion->check_purity Yes temp Increase Temperature? incomplete->temp time Increase Time? temp->time catalyst Add Catalyst? (e.g., Cu or Ag salt) time->catalyst catalyst->start Retry Reaction decomposition Decomposition Observed check_purity->decomposition No purify Purify Product (Chromatography) check_purity->purify Yes lower_temp Lower Temperature? decomposition->lower_temp mw Use Microwave? lower_temp->mw inert Use Inert Atmosphere? mw->inert inert->start Retry Reaction end End: Pure 4,6-Difluoroindole purify->end

Caption: Troubleshooting workflow for decarboxylation experiments.

Thermal_Decarboxylation_Pathway reactant 4,6-Difluoroindole- 2-carboxylic Acid transition_state Cyclic Transition State (Pericyclic) reactant->transition_state Heat (Δ) [Solvent/Catalyst] enol_intermediate Enol Intermediate transition_state->enol_intermediate co2 CO₂ transition_state->co2 product 4,6-Difluoroindole enol_intermediate->product Tautomerization

Caption: General pathway for thermal decarboxylation of indole-2-carboxylic acid.

Microwave_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification prep_node Combine Reactant, Catalyst (optional), and Solvent in Microwave Vial react_node Seal Vial and Place in Reactor Irradiate at Set Temp (e.g., 130-150°C) for Short Duration (e.g., 20-45 min) prep_node->react_node workup_node Cool, Dilute with Solvent, Perform Aqueous Wash react_node->workup_node purify_node Purify via Flash Chromatography workup_node->purify_node

Caption: Experimental workflow for microwave-assisted decarboxylation.

References

Protecting group strategies for 4,6-Difluoroindole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4,6-Difluoroindole-2-carboxylic Acid

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for handling protecting group strategies for this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in multi-step syntheses?

The primary challenges stem from the two reactive functional groups: the acidic indole N-H and the carboxylic acid (-COOH). Both sites can participate in reactions, leading to unwanted side products. Key challenges include:

  • Competing Reactivity: The indole nitrogen can be deprotonated by strong bases and can act as a nucleophile. The carboxylic acid is acidic and can interfere with base-catalyzed reactions or react with nucleophiles.[1]

  • Need for Orthogonal Protection: In complex syntheses, it is often necessary to protect both the indole nitrogen and the carboxylic acid. The protecting groups chosen must be "orthogonal," meaning one can be removed without affecting the other.[2]

  • Risk of Decarboxylation: Indole-2-carboxylic acids are susceptible to decarboxylation (loss of CO2), especially when heated or under certain catalytic conditions (e.g., using copper salts in quinoline).[3][4][5] This reaction can be an unwanted side reaction or a desired transformation.

Q2: What are the recommended protecting groups for the indole nitrogen?

Protecting the indole nitrogen is crucial to prevent N-alkylation or N-acylation in subsequent steps. The choice of protecting group depends on its stability to the planned reaction conditions and the ease of its removal.

  • 2-(Trimethylsilyl)ethoxymethyl (SEM): This group is robust and can be introduced using SEM-Cl and a base like NaH. It is stable to many conditions but can be removed with fluoride sources (like TBAF) or strong acids.[6]

  • tert-Butoxycarbonyl (Boc): N-Boc protection is common for indoles. It is stable to many reagents but is easily cleaved under acidic conditions (e.g., TFA). This makes it a good choice for orthogonal strategies with acid-labile ester protecting groups.

  • Sulfonyl Groups (e.g., Tosyl, Ts): Groups like p-toluenesulfonyl (Ts) are very stable and electron-withdrawing, which can decrease the nucleophilicity of the indole ring. However, their removal often requires harsh conditions, such as strong reducing agents or bases.

Q3: What are the most effective strategies for protecting the carboxylic acid group?

The most common strategy for protecting a carboxylic acid is to convert it into an ester.[7] The choice of ester depends on the desired deprotection method.

  • Methyl or Ethyl Esters: These are readily formed using Fischer esterification (alcohol with an acid catalyst like H2SO4) or by reaction with an alkyl halide after converting the carboxylic acid to a carboxylate salt.[8][9] They are typically removed by saponification (hydrolysis with a base like NaOH or LiOH).

  • Benzyl (Bn) Esters: Benzyl esters are useful because they can be cleaved under neutral conditions via catalytic hydrogenation (H2, Pd/C), which is orthogonal to many other protecting groups.

  • tert-Butyl (t-Bu) Esters: These esters are stable to basic conditions but are easily cleaved with moderate acids (e.g., TFA), making them orthogonal to base-labile protecting groups.

Q4: How can one selectively protect either the indole nitrogen or the carboxylic acid?

Selective protection can be achieved by carefully choosing the reaction conditions:

  • For Carboxylic Acid Protection (Esterification): Standard Fischer esterification conditions (e.g., refluxing in an alcohol with a catalytic amount of strong acid) will typically favor ester formation without significant reaction at the indole nitrogen.

  • For Indole N-H Protection: To protect the indole nitrogen, the carboxylic acid is often first deprotonated with a non-nucleophilic base. Then, a stronger base (like NaH) is used to deprotonate the indole N-H, followed by the addition of the protecting group electrophile (e.g., SEM-Cl). This two-step process can favor N-protection.

Troubleshooting Guides

Problem 1: Low Yield During Indole N-Protection

Possible CauseRecommended Solution
Incomplete Deprotonation Use a stronger base (e.g., NaH instead of K2CO3) in an appropriate aprotic solvent like DMF or THF to ensure complete deprotonation of the indole N-H.
Steric Hindrance If using a bulky protecting group, consider switching to a smaller alternative. Ensure the reaction temperature is optimal for the specific reagents used.
Reagent Quality Use freshly opened and high-purity reagents. Ensure solvents are anhydrous, as water can quench the base and react with the electrophile.[6]

Problem 2: Unwanted Decarboxylation Occurs During a Subsequent Reaction Step

Possible CauseRecommended Solution
High Reaction Temperature Indole-2-carboxylic acids can decarboxylate upon heating.[3] Whenever possible, perform subsequent reactions at lower temperatures. If high temperatures are necessary, protect the carboxylic acid group as an ester first.
Presence of Metal Catalysts Copper and other transition metals can catalyze decarboxylation.[10] If a metal-catalyzed step is required elsewhere in the molecule, it is crucial to protect the carboxylic acid group beforehand.
Strongly Acidic or Basic Conditions Both strong acids and bases can promote decarboxylation. Use milder conditions or buffer the reaction mixture if possible. A patent describes decarboxylation using an organic acid catalyst in DMF at temperatures between 85-150 °C.[11]

Problem 3: Esterification of the Carboxylic Acid is Incomplete

Possible CauseRecommended Solution
Unfavorable Equilibrium (Fischer Esterification) Use a large excess of the alcohol as the solvent to drive the equilibrium towards the product. Alternatively, use a method that removes water as it is formed (e.g., Dean-Stark apparatus).
Low Reactivity of Carboxylic Acid Activate the carboxylic acid first. Convert it to an acid chloride using thionyl chloride (SOCl2) or oxalyl chloride, followed by the addition of the alcohol. Alternatively, use standard peptide coupling reagents like EDC/HOBt or DCC/DMAP to facilitate ester formation.[12]
Presence of Water Ensure all glassware is oven-dried and use anhydrous solvents, especially when using activating agents like acid chlorides or carbodiimides.

Data Summary

Table 1: Comparison of Selected N-Protecting Groups for Indoles

Protecting GroupCommon Formation ConditionsStabilityCommon Deprotection Conditions
SEM SEM-Cl, NaH, DMF, 0 °C to RTStable to bases, nucleophiles, mild acidsTBAF in THF; or strong acid (e.g., HCl in EtOH)
Boc (Boc)2O, DMAP, THFStable to bases, hydrogenolysisTFA in CH2Cl2; or HCl in dioxane
Tosyl (Ts) TsCl, Pyridine or other baseVery stable to acid, oxidationStrong reducing agents (e.g., Na/NH3); or strong base (e.g., NaOH at high temp)

Table 2: Comparison of Selected Carboxylic Acid Protecting Groups (Esters)

Ester TypeCommon Formation ConditionsStabilityCommon Deprotection Conditions
Methyl/Ethyl MeOH or EtOH, cat. H2SO4, reflux[8]Stable to mild acid, hydrogenolysisSaponification (e.g., LiOH or NaOH in H2O/THF)
Benzyl (Bn) Benzyl alcohol, acid catalyst; or Benzyl bromide, baseStable to acid and baseCatalytic Hydrogenation (H2, Pd/C)
tert-Butyl Isobutylene, cat. H2SO4Stable to base, hydrogenolysisModerate to strong acid (e.g., TFA in CH2Cl2)[7]

Experimental Protocols

Protocol 1: N-Protection of this compound with SEM-Cl

  • Suspend this compound (1.0 eq) in anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath under an inert atmosphere (N2 or Ar).

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) portion-wise, allowing for gas evolution to cease between additions.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Cool the reaction back to 0 °C and add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Esterification of this compound

  • Suspend this compound (1.0 eq) in methanol (or another suitable alcohol).

  • Cool the suspension to 0 °C and slowly add concentrated sulfuric acid (H2SO4, ~0.1 eq) as a catalyst.[8]

  • Heat the mixture to reflux (e.g., 80 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC.[8]

  • After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO3 solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the ester product. Purify further if necessary.

Visualized Workflows and Logic

G cluster_start Starting Material cluster_decision Strategic Decision cluster_paths Protection Pathways cluster_end Reaction Readiness start 4,6-Difluoroindole- 2-carboxylic Acid decision Is the next reaction step sensitive to N-H or -COOH? start->decision protect_N Protect Indole N-H (e.g., with SEM-Cl) decision->protect_N N-H is reactive protect_COOH Protect Carboxylic Acid (e.g., Esterification) decision->protect_COOH -COOH is reactive protect_both Orthogonal Protection of Both Groups decision->protect_both Both are reactive proceed Proceed to Next Synthetic Step protect_N->proceed protect_COOH->proceed protect_both->proceed

Caption: Strategic workflow for selecting a protecting group strategy.

G start Low or No Yield During Esterification Reaction q1 Were anhydrous conditions used? start->q1 s1 Redo reaction using oven-dried glassware and anhydrous solvents. q1->s1 No q2 Is Fischer esterification equilibrium unfavorable? q1->q2 Yes end Problem Resolved s1->end s2 Use excess alcohol as solvent or remove water azeotropically. q2->s2 Yes q3 Is the carboxylic acid unreactive? q2->q3 No s2->end s3 Activate the acid: 1. Convert to acid chloride (SOCl2). 2. Use coupling agents (EDC/HOBt). q3->s3 Yes s3->end

References

Validation & Comparative

Comparative Analysis of 4,6-Difluoroindole-2-carboxylic Acid Purity via High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the purity of 4,6-Difluoroindole-2-carboxylic acid from various sources, employing a robust High-Performance Liquid Chromatography (HPLC) method. The data presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions when selecting this critical intermediate for their synthetic endeavors.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] The purity of this starting material is paramount, as impurities can lead to undesirable side reactions, lower yields, and complications in the purification of the final product. This guide outlines a standardized HPLC protocol for the quality assessment of this compound and presents a comparative analysis of hypothetical commercial samples.

HPLC Purity Analysis: A Comparative Study

A reverse-phase HPLC method was developed to separate this compound from potential impurities. The method utilizes a C18 stationary phase and a gradient elution with a mobile phase consisting of acetonitrile and water with trifluoroacetic acid as a modifier. Detection is carried out using a UV detector.

The following table summarizes the hypothetical purity analysis of this compound samples obtained from three different fictional suppliers.

SupplierLot NumberRetention Time (min)Peak Area (%)Purity (%)
Supplier A A-1235.2199.8599.85
Supplier B B-4565.2298.9298.92
Supplier C C-7895.2099.5399.53

As indicated in the table, Supplier A provided the material with the highest purity, followed by Supplier C and Supplier B. The consistent retention time across all samples suggests that the primary peak corresponds to this compound.

Alternative Analytical Techniques

While HPLC is a widely accepted method for purity determination, other techniques could be employed as complementary methods:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can provide information about the molecular weight of the main component and any impurities, aiding in their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can provide structural information and help to identify and quantify impurities that may not be chromophorically active and thus not detectable by UV-based HPLC.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS can be a powerful analytical tool.

A multi-technique approach is often recommended for a comprehensive purity assessment of critical raw materials.

Experimental Workflow and Protocols

The following sections detail the experimental workflow and the HPLC protocol used for the purity analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Obtain Sample of This compound Dissolve Dissolve in Diluent (e.g., Acetonitrile/Water) Sample->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject Sample into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity Integrate->Calculate Report Generate Report Calculate->Report

Figure 1. Workflow for HPLC purity analysis.

Experimental Protocol: HPLC Purity Determination

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and UV detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 10% B

    • 12.1-15 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm[2]

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of diluent to obtain a concentration of 1 mg/mL.

  • Sample Preparation: Prepare the sample solution in the same manner as the standard solution.

4. Analysis:

  • Inject the diluent (blank), followed by the standard solution and then the sample solution.

  • Identify the peak for this compound in the sample chromatogram by comparing the retention time with that of the standard.

  • Calculate the purity of the sample by the area percentage method.

Logical_Relationship cluster_input Inputs cluster_process Analytical Process cluster_output Outputs cluster_decision Decision Making Compound This compound Analysis Purity Analysis Compound->Analysis Method HPLC Method Method->Analysis Purity Purity Data Analysis->Purity Impurity Impurity Profile Analysis->Impurity Decision Supplier Selection Purity->Decision Impurity->Decision

Figure 2. Logical relationship for supplier selection.

Conclusion

The presented HPLC method provides a reliable and reproducible approach for the purity assessment of this compound. The comparative data, although hypothetical, underscores the importance of analytical testing in qualifying raw materials. For critical applications, it is recommended to perform in-house purity analysis of materials from different suppliers to ensure the quality and consistency of the starting material. This due diligence is a crucial step in robust process development and the successful synthesis of target molecules.

References

Quantitative Analysis of 4,6-Difluoroindole-2-carboxylic Acid: A Comparative Guide to LC-MS and HPLC-UV Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of novel chemical entities like 4,6-Difluoroindole-2-carboxylic acid is paramount for advancing preclinical and clinical studies. This guide provides an objective comparison of two prominent analytical techniques: Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The selection between these methods hinges on specific analytical requirements such as sensitivity, selectivity, sample matrix complexity, and available resources. This document presents detailed experimental protocols and comparative performance data to inform the selection of the most suitable analytical approach.

Method Performance Comparison

The choice between LC-MS/MS and HPLC-UV often involves a trade-off between performance and accessibility. LC-MS/MS is renowned for its superior sensitivity and selectivity, making it the gold standard for trace-level quantification in complex biological matrices.[1][2] In contrast, HPLC-UV is a robust, cost-effective, and widely available technique suitable for routine analysis of less complex samples where high sensitivity is not the primary requirement.[3][4]

Below is a summary of typical performance characteristics for each method, based on data from the analysis of similar small molecule carboxylic acids.

Performance MetricLC-MS/MS (Typical)HPLC-UV (Typical)Reference
Limit of Detection (LOD) 0.01 - 1 ng/mL10 - 100 ng/mL[5][6][7]
Limit of Quantification (LOQ) 0.1 - 5 ng/mL40 - 200 ng/mL[5][6][7]
**Linearity (R²) **> 0.99> 0.99[5][7]
Accuracy (% Bias) Within ±15%Within ±15%[1][8]
Precision (% CV) < 15%< 15%[1][8]
Selectivity Very High (based on m/z)Moderate (based on UV λ)[2][3]
Matrix Effect Potential for ion suppression/enhancementLess susceptible than ESI-MS[1]

Experimental Protocols

Detailed methodologies for both a proposed LC-MS/MS method and a comparative HPLC-UV method for the analysis of this compound are provided below. These protocols are based on established methods for similar indole carboxylic acids and small molecules and should be optimized and validated for specific applications.[5][7][9]

Protocol 1: High-Sensitivity LC-MS/MS Method

This method is designed for the sensitive and selective quantification of this compound in biological matrices such as plasma or serum.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample, add 10 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte, if available, or a structurally similar compound).

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.[5][8]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.[5]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear ramp to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Instrument: Triple Quadrupole Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode. (Carboxylic acids generally ionize well in negative mode).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte (this compound, C₉H₅F₂NO₂): Precursor ion [M-H]⁻ m/z 196.02 -> Product ion (requires optimization, e.g., m/z 152.0 after loss of CO₂).

    • Internal Standard: To be determined based on the selected IS.

  • Key Parameters: Capillary voltage, source temperature, and collision energy should be optimized for the specific analyte and instrument.

Protocol 2: Routine HPLC-UV Method

This method is suitable for the quantification of this compound in less complex sample matrices, such as bulk drug substance or formulation analysis.

1. Sample Preparation

  • Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to achieve a concentration within the calibration range.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

2. High-Performance Liquid Chromatography Conditions

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Isocratic Elution: 60% Mobile Phase A, 40% Mobile Phase B. (This may require optimization to achieve adequate retention and peak shape).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: To be determined by measuring the UV absorbance spectrum of this compound (typically in the range of 220-300 nm for indole derivatives).

Visualization of Analytical Workflows

Diagrams created using Graphviz are provided to illustrate the experimental workflow for the LC-MS/MS method and a decision-making framework for selecting the appropriate analytical technique.

LCMS_Workflow Sample Biological Sample (e.g., Plasma) Spike_IS Spike with Internal Standard Sample->Spike_IS Precipitate Protein Precipitation (Acetonitrile) Spike_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Extraction Centrifuge->Extract LC_Inject LC Injection Extract->LC_Inject Separation Chromatographic Separation (C18 Column) LC_Inject->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MS_Analysis MS/MS Analysis (MRM Mode) Ionization->MS_Analysis Data_Acq Data Acquisition MS_Analysis->Data_Acq Quant Quantification (Peak Area Ratio) Data_Acq->Quant Result Final Concentration Report Quant->Result Method_Selection Start Start: Analytical Need Sensitivity Trace Level Quantification Required? Start->Sensitivity Matrix Complex Matrix? (e.g., Plasma, Tissue) Sensitivity->Matrix Yes Cost Budget / Equipment Constraints? Sensitivity->Cost No Confirmation High Specificity/ ID Confirmation Needed? Matrix->Confirmation Yes HPLC Choose HPLC-UV Matrix->HPLC No LCMS Choose LC-MS/MS Confirmation->LCMS Yes Confirmation->HPLC No Cost->LCMS No Cost->HPLC Yes

References

A Comparative Analysis of the Reactivity of 4,6-Difluoroindole-2-carboxylic Acid and Indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of heterocyclic compounds is paramount for the rational design of novel therapeutics. This guide provides a detailed comparison of the reactivity of 4,6-Difluoroindole-2-carboxylic acid and its non-fluorinated counterpart, Indole-2-carboxylic acid, with a focus on electrophilic aromatic substitution. The inclusion of fluorine atoms significantly modulates the electronic properties of the indole ring, leading to notable differences in reactivity, regioselectivity, and reaction kinetics.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of fluorine atoms can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity. This comparison aims to elucidate the impact of fluorine substitution at the 4 and 6 positions of indole-2-carboxylic acid on its chemical behavior.

Executive Summary of Reactivity Comparison

The presence of two electron-withdrawing fluorine atoms, in addition to the deactivating carboxylic acid group at the 2-position, renders the indole nucleus of this compound significantly less reactive towards electrophilic attack compared to indole-2-carboxylic acid. Electrophilic substitution on indole-2-carboxylic acid typically occurs on the benzene ring, favoring the 5- and 6-positions. For the difluorinated analogue, the strong inductive effect of the fluorine atoms further deactivates the entire molecule, making electrophilic substitution challenging and often requiring harsher reaction conditions.

FeatureIndole-2-carboxylic acidThis compound
Overall Reactivity Moderately deactivatedHeavily deactivated
Favored Position for Electrophilic Substitution 5- and 6-positionsSubstitution is difficult; likely to occur at the remaining C-H positions on the benzene ring (5 or 7) under forcing conditions.
Influence of Substituents -COOH at C2 is electron-withdrawing and deactivating.-COOH at C2, and -F at C4 and C6 are all strongly electron-withdrawing and deactivating.

Theoretical Background: Electronic Effects

The reactivity of the indole ring is governed by the electron density of its aromatic system. The lone pair of electrons on the nitrogen atom contributes to the π-system, making the indole ring generally electron-rich and susceptible to electrophilic attack, primarily at the C3 position.

However, the presence of an electron-withdrawing carboxylic acid group at the C2 position significantly deactivates the ring towards electrophilic substitution by pulling electron density away from the aromatic system.

In the case of this compound, the two fluorine atoms exert a powerful electron-withdrawing inductive effect (-I effect) on the benzene portion of the indole ring. This effect drastically reduces the electron density of the entire aromatic system, making it much less nucleophilic and therefore less reactive towards electrophiles.

G cluster_0 Indole-2-carboxylic acid cluster_1 This compound I2CA Indole Ring COOH_I2CA -COOH (C2) (Electron-withdrawing) I2CA->COOH_I2CA Deactivation Reactivity_I2CA Moderate Reactivity I2CA->Reactivity_I2CA DFI2CA Indole Ring COOH_DFI2CA -COOH (C2) (Electron-withdrawing) DFI2CA->COOH_DFI2CA Deactivation F4_DFI2CA -F (C4) (Strongly Electron-withdrawing) DFI2CA->F4_DFI2CA Strong Deactivation F6_DFI2CA -F (C6) (Strongly Electron-withdrawing) DFI2CA->F6_DFI2CA Strong Deactivation Reactivity_DFI2CA Low Reactivity DFI2CA->Reactivity_DFI2CA

Caption: Electronic effects on the reactivity of the indole ring.

Experimental Data and Protocols

While direct comparative quantitative studies on the reactivity of these two specific molecules are limited in publicly available literature, we can infer their relative reactivity from documented synthetic procedures for related compounds.

Nitration

Nitration of indole derivatives is a classic example of electrophilic aromatic substitution.

Indole-2-carboxylic acid: The nitration of ethyl indole-2-carboxylate, a closely related derivative, has been reported to yield a mixture of 5-nitro and 6-nitro isomers, indicating that the benzene ring is the site of electrophilic attack.[1]

Experimental Protocol for Nitration of Ethyl Indole-2-carboxylate (Illustrative):

  • Dissolve ethyl indole-2-carboxylate in concentrated sulfuric acid at a low temperature (e.g., 0 °C).

  • Add a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, dropwise while maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir for a specified time.

  • Pour the reaction mixture over ice and extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine, dry over a drying agent (e.g., sodium sulfate), and concentrate under reduced pressure.

  • Purify the product by column chromatography to separate the isomers.

This compound: Due to the severe deactivation of the ring, direct nitration of this compound is expected to be very difficult and may require harsh conditions, potentially leading to decomposition. Functionalization is more commonly achieved through multi-step synthetic sequences rather than direct electrophilic substitution on the pre-formed difluorinated indole.

Halogenation

Halogenation is another important electrophilic substitution reaction.

Indole-2-carboxylic acid: Bromination of indole-2,3-dicarboxylic acids has been shown to occur, often accompanied by decarboxylation.[2]

Experimental Protocol for Bromination of a Substituted Indole (General):

  • Dissolve the indole substrate in a suitable solvent (e.g., DMF or acetic acid).

  • Add a brominating agent, such as N-bromosuccinimide (NBS), portion-wise at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

  • Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).

  • Extract the product with an organic solvent, wash with water and brine, and dry.

  • Purify the product by recrystallization or column chromatography.

This compound: Direct halogenation of this compound is not well-documented. The high degree of deactivation makes it a challenging substrate for electrophilic halogenation.

Acylation

Friedel-Crafts acylation is a key method for introducing acyl groups onto aromatic rings.

Indole-2-carboxylic acid: The acylation of indole-2-carboxylates is challenging due to the deactivating nature of the ester group.[3]

This compound: Given the even greater deactivation, Friedel-Crafts acylation on this substrate is highly unlikely to proceed under standard conditions.

Logical Workflow for Reactivity Assessment

The following diagram illustrates the logical process for assessing the reactivity of a substituted indole in electrophilic aromatic substitution.

G Start Start: Assess Reactivity Indole Indole Derivative Start->Indole Substituents Identify Substituents Indole->Substituents Electronic_Effects Determine Electronic Effects (Activating/Deactivating) Substituents->Electronic_Effects Reactivity_Prediction Predict Relative Reactivity Electronic_Effects->Reactivity_Prediction Experimental_Design Design Experiment Reactivity_Prediction->Experimental_Design Reaction Perform Reaction Experimental_Design->Reaction Analysis Analyze Results (Yield, Regioselectivity) Reaction->Analysis Conclusion Draw Conclusion on Reactivity Analysis->Conclusion

Caption: Workflow for assessing indole reactivity.

Conclusion

References

The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Indole-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, lauded for its ability to enhance a compound's metabolic stability, binding affinity, and overall pharmacokinetic profile. This guide provides an objective comparison of the biological activities of fluorinated and non-fluorinated indole-2-carboxylic acids, a privileged scaffold in drug discovery. By presenting supporting experimental data, detailed methodologies, and clear visualizations, we aim to illuminate the nuanced effects of fluorination on this important class of compounds.

Executive Summary

Fluorination of the indole-2-carboxylic acid core can significantly modulate its biological activity. While direct comparative data on identical molecular skeletons is sparse in publicly available literature, analysis of various derivatives consistently points towards altered, and often enhanced, potency in several key therapeutic areas. This guide will delve into the observed differences in anticancer, enzyme inhibitory, and antibacterial activities, providing a framework for understanding the potential benefits of fluorinating this versatile heterocyclic system.

Anticancer Activity: A Tale of Mixed Effects

The introduction of fluorine to the indole-2-carboxylic acid backbone has shown varied effects on anticancer activity, with the position of the fluorine atom playing a critical role in determining cytotoxicity. While some studies suggest that fluorination does not uniformly lead to improved anti-cancer activity, specific fluorinated derivatives have demonstrated potent cytotoxicity against various cancer cell lines.

Table 1: Comparative Cytotoxicity (IC50, µM) of Indole-2-Carboxylic Acid Derivatives

Compound ClassDerivativeCancer Cell LineIC50 (µM)
Non-Fluorinated Indole-2-carboxylic acid benzylidene-hydrazide (3a)T47D (Breast)~2.0
Fluorinated 5-Methyl-3-phenyl-indole-2-carboxylic acid (4-methylbenzylidene)-hydrazide (9a)T47D (Breast)0.1
Fluorinated 5-Chloro-3-phenyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide (9b)T47D (Breast)0.1

Note: The data presented is a compilation from various sources and is intended for comparative illustration. Direct comparison between different studies should be made with caution.

Enzyme Inhibition: Targeting Key Pathological Pathways

Indole-2-carboxylic acid derivatives have been extensively investigated as inhibitors of various enzymes implicated in disease. Fluorination has emerged as a key strategy to enhance their inhibitory potency.

HIV-1 Integrase Inhibition

Derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle. Structural optimizations, including the introduction of fluorine atoms, have led to compounds with significantly improved inhibitory effects. For instance, derivative 20a , a fluorinated indole-2-carboxylic acid, exhibited a marked increase in integrase inhibitory effect with an IC50 value of 0.13 µM.[1]

IDO1/TDO Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are crucial enzymes in tryptophan metabolism and are considered important targets for cancer immunotherapy. A number of 6-acetamido-indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors of IDO1 and TDO, with IC50 values in the low micromolar range.[2] For example, compound 9o-1 was found to be a potent inhibitor with an IC50 of 1.17 µM for IDO1 and 1.55 µM for TDO.[2] While direct comparative data is limited, the exploration of fluorinated analogs in this area is an active field of research.

Table 2: Comparative Enzyme Inhibition (IC50) of Indole-2-Carboxylic Acid Derivatives

Compound ClassTarget EnzymeDerivativeIC50
Non-Fluorinated HIV-1 IntegraseIndole-2-carboxylic acid derivative 3-
Fluorinated HIV-1 IntegraseDerivative 20a0.13 µM
Non-Fluorinated IDO1Compound 9o-11.17 µM
Non-Fluorinated TDOCompound 9o-11.55 µM

Antibacterial Activity

Experimental Protocols

To facilitate the replication and validation of the findings discussed, detailed methodologies for key experiments are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (fluorinated and non-fluorinated indole-2-carboxylic acids)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the complete culture medium.

  • Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Enzyme Inhibition Assay: IDO1

This protocol describes a cellular assay to determine the inhibitory effect of test compounds on IDO1 activity by measuring the production of kynurenine.

Materials:

  • SK-OV-3 human ovarian cancer cells

  • Complete cell culture medium

  • Interferon-gamma (IFN-γ)

  • Test compounds

  • Trichloroacetic acid (TCA)

  • HPLC system with UV detection

Procedure:

  • Seed SK-OV-3 cells in a 96-well plate and allow them to adhere overnight.

  • Induce IDO1 expression by treating the cells with IFN-γ (e.g., 100 ng/mL) for 24 hours.

  • Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include a vehicle control.

  • Incubate the plate for 24-48 hours.

  • Collect the cell culture supernatant.

  • Precipitate proteins by adding TCA to a final concentration of 10% (w/v).

  • Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine.

  • Centrifuge to pellet the precipitated protein.

  • Analyze the supernatant for kynurenine content using HPLC.

  • Calculate the percentage of IDO1 inhibition and determine the IC50 value.

Visualizing the Concepts

To further elucidate the concepts discussed, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

signaling_pathway cluster_0 Tumor Microenvironment cluster_1 T-Cell Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 Metabolism T-Cell Proliferation T-Cell Proliferation Tryptophan->T-Cell Proliferation Essential for Kynurenine Kynurenine IDO1->Kynurenine Production T-Cell Apoptosis T-Cell Apoptosis Kynurenine->T-Cell Apoptosis Induces Indole-2-Carboxylic Acid Inhibitor Indole-2-Carboxylic Acid Inhibitor Indole-2-Carboxylic Acid Inhibitor->IDO1 Inhibits

Caption: IDO1 signaling pathway and the inhibitory action of indole-2-carboxylic acids.

experimental_workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Compound_Treatment Treat with Fluorinated & Non-Fluorinated Compounds Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72h Compound_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Dissolve Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure Absorbance at 570nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 Values Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: General workflow for determining cytotoxicity using the MTT assay.

Conclusion

The strategic fluorination of indole-2-carboxylic acids presents a promising avenue for enhancing their therapeutic potential. While the available data underscores the complex and often context-dependent effects of fluorination, a clear trend towards increased potency in enzyme inhibition is evident. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and to guide the rational design of next-generation therapeutics based on this versatile scaffold. This guide serves as a foundational resource for researchers embarking on the exploration of fluorinated indole-2-carboxylic acids in drug discovery.

References

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 4,6-Difluoroindole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 4,6-difluoroindole-2-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutics. This guide provides a comparative analysis of its derivatives, focusing on their anti-tubercular and anti-cancer activities, supported by experimental data and detailed protocols.

The strategic incorporation of fluorine atoms into the indole ring at positions 4 and 6 has been shown to significantly influence the biological activity of indole-2-carboxamide derivatives. This core structure has been explored for various therapeutic targets, leading to the identification of potent inhibitors of bacterial enzymes and cancer cell proliferation.

Anti-Tubercular Activity of 4,6-Difluoroindole-2-carboxamide Derivatives

Derivatives of this compound have demonstrated significant potential as anti-tubercular agents, primarily targeting the MmpL3 transporter in Mycobacterium tuberculosis (M. tb).[1][2] The following table summarizes the in vitro activity of key derivatives against the H37Rv strain of M. tb.

CompoundR GroupMIC (μM) vs. M. tb H37RvReference
1 AdamantylNot specified (Lead compound)[1]
3 Adamantyl (4,6-dihalo)Potent (Lead compound)[1]
4 Adamantyl (4,6-dihalo)Potent (Lead compound)[1]
8i Quinolone-2-carboxamide9.97[1]
9a Benzyl>50[2]
13c Naphthamide6.55[1]
13d Naphthamide7.11[1]
15 Adamantane-piperazine1.83[2]
18b 4-(2,4-dichlorophenyl)thiazole9.82[1]
Ethambutol (Reference Drug)4.89[1]
Isoniazid (Reference Drug)Not specified (Control)[2]

Key Structure-Activity Relationship (SAR) Insights:

  • Lipophilicity is Key: A general trend observed is that increased lipophilicity in the substituent at the 2-carboxamide position correlates with higher anti-tubercular activity.[2]

  • Bulky Substituents: The incorporation of bulky, hydrophobic groups such as adamantyl and naphthyl moieties leads to potent MmpL3 inhibition.[1]

  • Aromatic Systems: The introduction of certain aromatic systems, like quinolones and substituted thiazoles, can also confer significant activity.[1]

  • Piperazine Linker: The use of a piperazine linker to attach an adamantyl group, as in compound 15 , results in a highly potent derivative.[2]

Experimental Workflow for Anti-Tubercular Screening

G cluster_0 Compound Preparation cluster_1 In Vitro M. tb Screening cluster_2 Cytotoxicity Assessment start This compound step1 Amide Coupling with desired amine start->step1 product Final Derivative step1->product assay Microplate Alamar Blue Assay (MABA) product->assay cyto_assay MTT or similar assay product->cyto_assay result Determine MIC assay->result mtb M. tb H37Rv mtb->assay cell_line Mammalian Cell Line (e.g., HFF1) cell_line->cyto_assay ic50 Determine IC50 cyto_assay->ic50

Caption: Workflow for synthesis and evaluation of anti-tubercular agents.

Anti-Cancer Activity of 4,6-Difluoroindole-2-carboxamide Derivatives

The 4,6-difluoroindole-2-carboxamide scaffold has also been investigated for its anti-cancer properties, particularly against pediatric brain tumors.[2][3] The cytotoxic and antiproliferative activities of selected derivatives are presented below.

CompoundR GroupCell LineIC50 (Viability) (μM)IC50 (Proliferation) (μM)Reference
8a N-benzylKNS428.259.85[3]
8a N-benzylDAOY>10>10[3]
8c N-(4-fluorobenzyl)KNS423.414.34[3]
8c N-(4-fluorobenzyl)DAOY4.10>10[3]
8f N-(homopiperonyl)DAOY3.659.91[3]
9a BenzylBT120.897.44[2]
9a BenzylBT161.816.06[2]
9a BenzylHFF1 (non-neoplastic)119Not specified[2]

Key Structure-Activity Relationship (SAR) Insights:

  • Substitution on Benzyl Ring: The introduction of a fluorine atom at the 4-position of the N-benzyl group (compound 8c ) enhanced both cytotoxic and antiproliferative activities against KNS42 cells compared to the unsubstituted analog (8a ).[3]

  • Cell Line Specificity: The anti-cancer activity of these derivatives appears to be cell-line dependent, with some compounds showing greater potency against specific types of pediatric brain tumor cells.[2][3]

  • Selectivity: Compound 9a demonstrated remarkable selectivity, being highly cytotoxic to atypical teratoid/rhabdoid tumor cells (BT12 and BT16) while showing low toxicity to non-neoplastic human fibroblast cells (HFF1).[2]

G compound 4,6-Difluoroindole- 2-carboxamide Derivative target Putative Cellular Target(s) compound->target apoptosis Induction of Apoptosis target->apoptosis downstream signaling proliferation Inhibition of Proliferation target->proliferation downstream signaling cell_death Cancer Cell Death apoptosis->cell_death proliferation->cell_death

References

A Comparative Analysis of Difluoroindole-2-Carboxylic Acid Isomers for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the physicochemical properties, synthesis, and biological activities of various difluoroindole-2-carboxylic acid isomers reveals key insights for researchers and drug development professionals. This guide provides a comparative overview of these promising compounds, supported by experimental data and detailed methodologies, to inform their potential applications in medicinal chemistry.

Difluoroindole-2-carboxylic acids represent a class of fluorinated heterocyclic compounds that have garnered significant interest in the field of drug discovery. The strategic placement of fluorine atoms on the indole ring can profoundly influence the molecule's physicochemical properties, such as acidity and lipophilicity, as well as its biological activity. This, in turn, can lead to enhanced potency, improved metabolic stability, and better pharmacokinetic profiles of drug candidates. This comparative guide delves into the nuanced differences between various difluoroindole-2-carboxylic acid isomers, providing a foundation for their further exploration as therapeutic agents.

Physicochemical Properties: A Comparative Overview

The position of the fluorine substituents on the indole ring significantly impacts the physicochemical characteristics of difluoroindole-2-carboxylic acid isomers. These properties are crucial for predicting a compound's behavior in biological systems. A summary of available data is presented below.

IsomerMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa (Predicted)Appearance
4,6-Difluoroindole-2-carboxylic acidC₉H₅F₂NO₂197.14Not availableNot availableNot available
5,6-Difluoroindole-2-carboxylic acidC₉H₅F₂NO₂197.14Not availableNot availableNot available
4-Fluoroindole-2-carboxylic acidC₉H₆FNO₂179.15220-224Not availablePale yellow to beige powder[1]
5-Fluoroindole-2-carboxylic acidC₉H₆FNO₂179.15259 (dec.)Not availableYellow-brown crystalline powder
6-Fluoroindole-2-carboxylic acidC₉H₆FNO₂179.15244-250 (dec.)~4.38 ± 0.30[2][3]Light yellow to yellow or orange powder/crystals[2]

Synthesis of Difluoroindole-2-Carboxylic Acid Isomers

The synthesis of indole-2-carboxylic acids can be achieved through several established methods, which can be adapted for the preparation of their difluorinated analogs. Key synthetic strategies include the Reissert and Fischer indole syntheses.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of indole-2-carboxylic acids, adaptable for difluoro-isomers.

G cluster_reissert Reissert Indole Synthesis cluster_fischer Fischer Indole Synthesis Reissert_Start ortho-Nitrotoluene derivative Reissert_Step1 Condensation with Diethyl Oxalate Reissert_Start->Reissert_Step1 Reissert_Intermediate Ethyl o-Nitrophenylpyruvate Reissert_Step1->Reissert_Intermediate Reissert_Step2 Reductive Cyclization Reissert_Intermediate->Reissert_Step2 Reissert_End Indole-2-carboxylic acid Reissert_Step2->Reissert_End Fischer_Start Phenylhydrazine derivative Fischer_Step1 Condensation with Pyruvic Acid Fischer_Start->Fischer_Step1 Fischer_Intermediate Phenylhydrazone Fischer_Step1->Fischer_Intermediate Fischer_Step2 Acid-catalyzed Cyclization Fischer_Intermediate->Fischer_Step2 Fischer_End Indole-2-carboxylic acid Fischer_Step2->Fischer_End

General synthetic routes to indole-2-carboxylic acids.
Experimental Protocols

Reissert Indole Synthesis: This method involves the condensation of a substituted ortho-nitrotoluene with diethyl oxalate to form an o-nitrophenylpyruvate, which then undergoes reductive cyclization to yield the indole-2-carboxylic acid[6][7][8].

  • Step 1: Condensation: A difluorinated ortho-nitrotoluene is treated with diethyl oxalate in the presence of a strong base like potassium ethoxide.

  • Step 2: Reductive Cyclization: The resulting ethyl difluoro-o-nitrophenylpyruvate is then reduced, typically using zinc dust in acetic acid or iron in acetic acid, to effect cyclization and form the desired difluoroindole-2-carboxylic acid[7].

Fischer Indole Synthesis: This approach utilizes the reaction of a substituted phenylhydrazine with an α-keto acid, such as pyruvic acid, in the presence of an acid catalyst[9][10].

  • Step 1: Hydrazone Formation: A difluorophenylhydrazine is condensed with pyruvic acid to form the corresponding phenylhydrazone.

  • Step 2: Cyclization: The hydrazone is then heated in the presence of an acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or zinc chloride) to induce cyclization and subsequent aromatization to the difluoroindole-2-carboxylic acid[9][10].

Comparative Biological Activities

Difluoroindole-2-carboxylic acid isomers and their derivatives have shown promise in a range of therapeutic areas, including oncology, infectious diseases, and neurology. The position of the fluorine atoms can significantly influence the biological activity profile.

Anticancer Activity

Derivatives of fluoroindole-2-carboxylic acids have demonstrated notable anticancer properties. For instance, a copper(II) complex of 6-fluoroindole-2-carboxylic acid exhibited a 90% inhibition of breast cancer cell lines (MDA-MB-231 and MCF-7) at a concentration of 20 µM[11][12]. While direct comparative data for various difluoro-isomers is limited, the initial findings suggest that these compounds are valuable scaffolds for the development of novel anticancer agents.

Antimicrobial Activity

The indole nucleus is a common motif in antimicrobial agents. Derivatives of this compound have been investigated for their activity against Mycobacterium tuberculosis. For example, certain N-rimantadine indoleamide derivatives have shown potent anti-TB activity with MIC values as low as 0.32 μM[13]. The difluoromethyl group, in general, has been shown to enhance antibacterial activity and selectivity towards M. smegmatis, a model for M. tuberculosis[14].

NMDA Receptor Antagonism

The following diagram illustrates the general mechanism of NMDA receptor antagonism.

G cluster_pathway NMDA Receptor Signaling and Antagonism Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Glycine Glycine Glycine->NMDA_Receptor Ion_Channel Ion Channel NMDA_Receptor->Ion_Channel opens Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Neuronal_Activation Neuronal Activation Ca_Influx->Neuronal_Activation Antagonist Difluoroindole-2-carboxylic acid (Antagonist) Antagonist->NMDA_Receptor blocks Glycine binding

Mechanism of NMDA receptor antagonism by indole-2-carboxylic acids.

Conclusion

The comparative analysis of difluoroindole-2-carboxylic acid isomers, though hampered by a lack of comprehensive and directly comparable data for all isomers, reveals their significant potential in drug discovery. The position of the fluorine atoms clearly modulates their physicochemical properties and biological activities. The available data on their anticancer, antimicrobial, and NMDA receptor antagonist activities provide a strong rationale for the synthesis and evaluation of a broader range of these isomers. Further systematic studies are warranted to fully elucidate the structure-activity relationships and to identify the most promising candidates for development into novel therapeutics. The synthetic methodologies outlined provide a clear path for accessing these valuable compounds for further investigation.

References

A Comparative Guide to the Bioisosteric Replacement of the Carboxylic Acid in 4,6-Difluoroindole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic replacement of a carboxylic acid group with a bioisostere is a cornerstone of modern medicinal chemistry. This approach aims to mitigate the inherent liabilities of carboxylic acids, such as poor metabolic stability, limited membrane permeability, and potential toxicity, while preserving or enhancing the desired biological activity. This guide provides an objective comparison of potential bioisosteric replacements for the carboxylic acid moiety in 4,6-difluoroindole-2-carboxylic acid, a scaffold of interest in various therapeutic areas. The following sections present a compilation of experimental data on key physicochemical properties, detailed experimental protocols for relevant biological assays, and a discussion of the synthetic accessibility of these analogs.

Introduction to Bioisosterism for Carboxylic Acids

Carboxylic acids are prevalent in biologically active molecules due to their ability to form strong interactions with biological targets. However, their ionizable nature at physiological pH can lead to rapid excretion and poor oral bioavailability. Bioisosteric replacement seeks to substitute the carboxylic acid with a functional group that mimics its size, shape, and electronic properties, thereby retaining the pharmacophoric interactions while improving the overall drug-like properties of the molecule. Common bioisosteres for carboxylic acids include tetrazoles, sulfonamides, acylsulfonamides, and hydroxamic acids, among others. Each of these replacements imparts distinct physicochemical characteristics to the parent molecule, influencing its acidity (pKa), lipophilicity (logP/logD), and metabolic fate.

Physicochemical Properties of Carboxylic Acid Bioisosteres

The choice of a suitable bioisostere is guided by its impact on the molecule's physicochemical profile. The following table summarizes the experimental pKa and logD values for common carboxylic acid bioisosteres, providing a basis for rational drug design.

BioisostereRepresentative StructurepKalogD at pH 7.4Key Characteristics
Carboxylic Acid -COOH~4-5Typically negativeHigh acidity, often leads to high polarity and rapid clearance.
Tetrazole -CN4H~4.5-5.5Generally negativeAcidity similar to carboxylic acids, metabolically stable.[1]
Sulfonamide -SO2NHR~9-10VariableWeaker acidity, can improve membrane permeability.[1]
Acylsulfonamide -CONHSO2R~4-6VariableAcidity comparable to carboxylic acids, can enhance metabolic stability.
Hydroxamic Acid -CONHOH~8-9VariableLess acidic, known for metal-chelating properties.
1,2,4-Oxadiazol-5(4H)-one C3H2N2O2~6.0-6.5VariableModerately acidic, can serve as a neutral bioisostere precursor.

Note: The pKa and logD values are general ranges and can vary depending on the overall structure of the molecule.

Synthetic Accessibility of this compound Analogs

The feasibility of synthesizing bioisosteric analogs is a critical consideration in drug development. The this compound scaffold provides a versatile starting point for various synthetic transformations.

Workflow for the Synthesis of Bioisosteric Analogs:

Synthesis Workflow This compound This compound Amide Amide This compound->Amide Amide Coupling Acylsulfonamide Acylsulfonamide This compound->Acylsulfonamide Sulfonamide Coupling Hydroxamic Acid Hydroxamic Acid This compound->Hydroxamic Acid Hydroxylamine Coupling Nitrile Nitrile Amide->Nitrile Dehydration Tetrazole Tetrazole Nitrile->Tetrazole [3+2] Cycloaddition Sulfonamide Sulfonamide Indole 4,6-Difluoroindole Indole->Sulfonamide Sulfonylation

Caption: General synthetic routes to bioisosteric analogs of this compound.

The synthesis of amides from this compound is a straightforward and high-yielding reaction, typically achieved through standard amide coupling conditions.[2][3][4] These amides can then be dehydrated to the corresponding nitriles , which serve as key intermediates for the synthesis of tetrazoles via a [3+2] cycloaddition reaction with an azide source.

The preparation of acylsulfonamides involves the coupling of the carboxylic acid with a sulfonamide. Direct synthesis of sulfonamides at the 2-position of the indole can be more challenging and may require alternative synthetic strategies starting from the indole core. Hydroxamic acids can be synthesized by coupling the carboxylic acid with hydroxylamine.

Comparative Biological Evaluation

While direct comparative biological data for a wide range of bioisosteres on the this compound scaffold is not extensively available in the public domain, we can infer potential activities based on studies of related indole derivatives and the known biological profiles of the bioisosteres themselves.

Potential Therapeutic Applications and Relevant Biological Assays:

  • Anticancer Activity: Indole-2-carboxamide derivatives have shown cytotoxic and antiproliferative activities against various cancer cell lines.[5] The replacement of the carboxylic acid with bioisosteres could modulate this activity and improve pharmacokinetic properties.

  • Antimicrobial Activity: Certain indole derivatives exhibit potent antitubercular activity.[2][4] Bioisosteric replacement could lead to analogs with improved efficacy and reduced toxicity.

  • Cannabinoid Receptor Modulation: The indole-2-carboxamide scaffold is a known modulator of cannabinoid receptors.[6] Bioisosteric modifications can fine-tune the affinity and selectivity for CB1 and CB2 receptors.

  • HIV-1 Integrase Inhibition: Indole-2-carboxylic acids have been identified as inhibitors of HIV-1 integrase.[7][8][9] The acidic functionality is often crucial for chelating metal ions in the active site, making the choice of an appropriate acidic bioisostere critical.

Logical Relationship of Bioisostere Choice to Biological Outcome:

Bioisostere Selection Goal Goal Increase_Permeability Increase Permeability Goal->Increase_Permeability Maintain_Acidity Maintain Acidity Goal->Maintain_Acidity Improve_Metabolic_Stability Improve Metabolic Stability Goal->Improve_Metabolic_Stability Introduce_Chelating_Group Introduce Chelating Group Goal->Introduce_Chelating_Group Sulfonamide Sulfonamide Increase_Permeability->Sulfonamide Tetrazole Tetrazole Maintain_Acidity->Tetrazole Improve_Metabolic_Stability->Tetrazole Acylsulfonamide Acylsulfonamide Improve_Metabolic_Stability->Acylsulfonamide Hydroxamic_Acid Hydroxamic_Acid Introduce_Chelating_Group->Hydroxamic_Acid Bioisostere Bioisostere Sulfonamide->Bioisostere Tetrazole->Bioisostere Acylsulfonamide->Bioisostere Hydroxamic_Acid->Bioisostere

Caption: Decision-making framework for selecting a carboxylic acid bioisostere based on desired property modulation.

Experimental Protocols

Cannabinoid Receptor (CB1/CB2) Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the CB1 and CB2 receptors.

Materials:

  • HEK-293 cells stably expressing human CB1 or CB2 receptors.

  • Membrane preparation from the above cells.

  • Radioligand: [³H]CP-55,940.

  • Non-specific binding control: WIN-55,212-2.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.

  • 96-well plates.

  • Glass fiber filter mats.

  • Scintillation counter.

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compound in assay buffer.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, [³H]CP-55,940 (final concentration ~0.7 nM), and either assay buffer (for total binding), WIN-55,212-2 (10 µM, for non-specific binding), or the test compound.

  • Incubation: Incubate the plate at 30°C for 90 minutes.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester and wash with ice-cold assay buffer.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the IC₅₀ value of the test compound. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.[6]

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., KNS42).

  • Complete cell culture medium.

  • Test compound.

  • 96-well plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control to determine the IC₅₀ value.[1][2][10][11]

HIV-1 Integrase Strand Transfer Assay

This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.

Materials:

  • Recombinant HIV-1 integrase.

  • Donor substrate (DS) DNA (biotinylated LTR U5).

  • Target substrate (TS) DNA.

  • Streptavidin-coated 96-well plates.

  • HRP-labeled antibody against the TS DNA modification.

  • TMB substrate.

  • Assay buffer.

Procedure:

  • Plate Preparation: Coat a streptavidin plate with the biotinylated DS DNA.

  • Enzyme Binding: Add HIV-1 integrase to the wells and incubate.

  • Inhibitor Addition: Add the test compound to the wells.

  • Strand Transfer Reaction: Add the TS DNA to initiate the integration reaction and incubate.

  • Detection: Detect the integrated product using the HRP-labeled antibody and TMB substrate.

  • Data Analysis: Measure the absorbance at 450 nm and calculate the percent inhibition of integrase activity to determine the IC₅₀ value.[3][5]

Experimental Workflow for Biological Assays:

Assay Workflow cluster_0 Cell-Based Assays cluster_1 Biochemical Assays Cell_Culture Cell Culture & Seeding Compound_Treatment Compound Treatment Cell_Culture->Compound_Treatment Incubation Incubation Compound_Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay CB_Binding_Assay Cannabinoid Receptor Binding Assay Incubation->CB_Binding_Assay Data_Analysis_Cell Data Analysis (IC50/Ki) MTT_Assay->Data_Analysis_Cell CB_Binding_Assay->Data_Analysis_Cell Assay_Setup Assay Setup (Enzyme, Substrate) Inhibitor_Addition Inhibitor Addition Assay_Setup->Inhibitor_Addition Reaction Enzymatic Reaction Inhibitor_Addition->Reaction Detection Detection Reaction->Detection Data_Analysis_Biochem Data Analysis (IC50) Detection->Data_Analysis_Biochem

Caption: Generalized workflow for in vitro biological evaluation of test compounds.

References

A Comparative Guide to Validated Analytical Methods for 4,6-Difluoroindole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methodologies for the quantitative and qualitative analysis of 4,6-Difluoroindole-2-carboxylic acid. The selection of an appropriate analytical technique is critical for ensuring the quality, purity, and potency of this compound in research and pharmaceutical development. This document outlines key performance characteristics and detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS), alongside a discussion of supplementary spectroscopic methods. All data presented is based on established analytical practices for structurally similar compounds and validated according to ICH Q2(R1) guidelines.[1][2][3][4]

Chromatographic Methodologies: A Comparative Analysis

Chromatographic techniques are central to the separation, identification, and quantification of this compound. The choice between HPLC, LC-MS, and GC-MS will depend on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix.

Table 1: Comparison of Chromatographic Methods for the Analysis of this compound

ParameterHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer.Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.
Suitability Highly suitable for direct analysis of the carboxylic acid.Excellent for identification, confirmation, and quantification, especially at low levels.Requires derivatization to increase volatility and thermal stability.
Typical Stationary Phase C18 reverse-phase columns are most common.[5][6]C18 or other reverse-phase columns.[7][8]Capillary columns with polar stationary phases.
Detection UV-Vis/Diode Array Detector (DAD).[5]Mass Spectrometer (e.g., Quadrupole, Time-of-Flight).[7]Mass Spectrometer (MS).[9]
Sample Preparation Dissolution in a suitable solvent and filtration.Simple dissolution and filtration.Derivatization (e.g., esterification) is necessary.[9]
Advantages Robust, reproducible, and widely available.High sensitivity, high selectivity, provides molecular weight and structural information.High resolution and sensitivity.
Limitations Lower sensitivity compared to MS-based methods.Higher cost and complexity.Sample derivatization can be time-consuming and introduce variability.

Experimental Protocols

Detailed methodologies are essential for the successful validation and implementation of analytical methods. The following protocols are representative of standard practices for the analysis of indole carboxylic acid derivatives.

This method is suitable for the quantification and purity assessment of this compound.

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[5]

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 30 °C.

    • Detection Wavelength: 280 nm.[5]

    • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a final concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Validation Parameters: The method should be validated for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.[1][2][3][4][10]

This method is ideal for the identification and trace-level quantification of this compound and its potential impurities or metabolites.

  • Instrumentation: An HPLC or UHPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size.

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI negative.

    • Scan Mode: Full scan for identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

  • Sample Preparation: Prepare samples as described for HPLC, but at lower concentrations (e.g., 1-10 µg/mL).

GC-MS can be employed for the analysis of this compound after derivatization to a more volatile form, such as a methyl or ethyl ester.

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector and coupled to a mass spectrometer.

  • Derivatization (Esterification):

    • Dissolve approximately 1 mg of the sample in 1 mL of methanol.

    • Add 50 µL of thionyl chloride dropwise while cooling in an ice bath.

    • Allow the reaction to proceed at room temperature for 1 hour.

    • Evaporate the solvent under a stream of nitrogen and reconstitute the residue in ethyl acetate.

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-500.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the described chromatographic methods, based on typical validation results for similar analytes.

Table 2: Performance Characteristics of Validated Analytical Methods

ParameterHPLC-UVLC-MSGC-MS (after derivatization)
Linearity (r²) > 0.999> 0.999> 0.998
Range (µg/mL) 1 - 2000.01 - 100.1 - 50
Accuracy (% Recovery) 98 - 102%95 - 105%90 - 110%
Precision (% RSD) < 2.0%< 5.0%< 10%
LOD (µg/mL) ~0.1~0.005~0.05
LOQ (µg/mL) ~0.3~0.015~0.15

Alternative Analytical Methods: Spectroscopic Characterization

Spectroscopic techniques are invaluable for the structural elucidation and confirmation of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and chemical environment of protons in the molecule.

    • ¹³C NMR: Reveals the carbon skeleton of the compound.

    • ¹⁹F NMR: Is particularly useful for fluorine-containing compounds, providing distinct signals for each fluorine atom, which can be highly sensitive to the molecular environment.[11][12][13][14]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecule, allowing for the confirmation of its elemental composition.[15] The presence of halogen isotopes, such as chlorine or bromine, would produce characteristic isotopic patterns in the mass spectrum.[16][17][18]

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups, such as the carboxylic acid O-H (broad peak ~2500-3300 cm⁻¹) and C=O (strong peak ~1700 cm⁻¹) stretches, as well as C-F bond vibrations.[19]

  • UV-Vis Spectroscopy: The indole ring system exhibits characteristic UV absorbance maxima. For indole-2-carboxylic acid, absorbance is typically observed around 216 nm and 270 nm.[20][21]

Mandatory Visualizations

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_documentation Documentation define_purpose Define Analytical Procedure's Purpose set_acceptance_criteria Set Acceptance Criteria (ICH Q2(R1)) define_purpose->set_acceptance_criteria Leads to specificity Specificity set_acceptance_criteria->specificity linearity Linearity & Range set_acceptance_criteria->linearity accuracy Accuracy set_acceptance_criteria->accuracy precision Precision (Repeatability & Intermediate) set_acceptance_criteria->precision lod_loq LOD & LOQ set_acceptance_criteria->lod_loq robustness Robustness set_acceptance_criteria->robustness data_analysis Data Analysis & Statistical Evaluation specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis compare_to_criteria Compare Results to Acceptance Criteria data_analysis->compare_to_criteria validation_report Prepare Validation Report compare_to_criteria->validation_report

Caption: Workflow for the validation of an analytical method according to ICH Q2(R1) guidelines.

Chromatographic_Analysis_Workflow sample_prep Sample Preparation (Dissolution, Filtration, Derivatization if needed) hplc_injection HPLC/LC-MS/GC-MS Injection sample_prep->hplc_injection separation Chromatographic Separation (e.g., C18 Column) hplc_injection->separation detection Detection (UV, MS) separation->detection data_acquisition Data Acquisition detection->data_acquisition data_processing Data Processing (Integration, Calibration) data_acquisition->data_processing result_reporting Result Reporting (Quantification, Purity) data_processing->result_reporting

Caption: General workflow for the analysis of this compound by chromatographic methods.

References

Benchmarking the synthesis of 4,6-Difluoroindole-2-carboxylic acid against other methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Difluoroindole-2-carboxylic acid is a key building block in medicinal chemistry, serving as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds, including novel agents for tuberculosis and cancer. The strategic placement of fluorine atoms on the indole ring can significantly enhance the metabolic stability and binding affinity of drug candidates. Given its importance, the efficient and scalable synthesis of this compound is of considerable interest. This guide provides a comparative benchmark of the most probable synthetic routes to this compound, offering an objective analysis of their respective advantages and disadvantages, supported by generalized experimental data and detailed methodologies.

Two classical and robust methods for indole synthesis, the Fischer indole synthesis and the Reissert indole synthesis, are evaluated for their applicability to the preparation of this compound.

Comparative Analysis of Synthetic Methods

The selection of an optimal synthetic route depends on several factors, including the availability of starting materials, desired scale, and the specific capabilities of the laboratory. The following table summarizes the key quantitative and qualitative aspects of the Fischer and Reissert syntheses for the preparation of this compound.

ParameterFischer Indole SynthesisReissert Indole Synthesis
Starting Materials (3,5-Difluorophenyl)hydrazine, Pyruvic acid1,3-Difluoro-2-nitrotoluene, Diethyl oxalate
Key Reagents/Catalysts Strong acids (e.g., H₂SO₄, HCl, polyphosphoric acid), Lewis acids (e.g., ZnCl₂)Strong base (e.g., sodium ethoxide), Reducing agent (e.g., Fe/CH₃COOH, Zn/CH₃COOH)
Typical Reaction Yield Moderate to good (dependent on substrate and conditions)Moderate to good (can be variable)
Reaction Conditions Typically harsh, requiring elevated temperatures and strong acids.Multi-step process with potentially milder reduction conditions.
Scalability Generally scalable, but harsh conditions can pose challenges.Scalable, with well-established procedures for each step.
Safety Considerations Use of potentially carcinogenic hydrazines and corrosive acids.Use of nitroaromatics (potentially explosive) and strong bases.

Detailed Experimental Protocols

The following protocols are generalized procedures for the Fischer and Reissert indole syntheses, adapted for the synthesis of this compound.

Method 1: Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for constructing the indole ring. The reaction proceeds by heating a phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.[1] For the synthesis of this compound, (3,5-difluorophenyl)hydrazine would be reacted with pyruvic acid.

Experimental Protocol:

  • Hydrazone Formation: (3,5-Difluorophenyl)hydrazine (1.0 eq) is dissolved in a suitable solvent such as ethanol or acetic acid. Pyruvic acid (1.1 eq) is added, and the mixture is stirred at room temperature for 1-2 hours to form the corresponding phenylhydrazone. The formation of the hydrazone can often be monitored by TLC or by the precipitation of the product.

  • Indolization: The solvent is removed under reduced pressure. The crude hydrazone is then treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol. The mixture is heated to a temperature typically ranging from 80 to 150 °C for several hours. The progress of the reaction should be monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and carefully poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Method 2: Reissert Indole Synthesis

The Reissert indole synthesis provides a route to indole-2-carboxylic acids from o-nitrotoluenes and diethyl oxalate.[2] For the target molecule, the synthesis would commence with 1,3-difluoro-2-nitrotoluene.

Experimental Protocol:

  • Condensation: To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol), 1,3-difluoro-2-nitrotoluene (1.0 eq) and diethyl oxalate (1.2 eq) are added. The mixture is stirred at room temperature or with gentle heating for several hours to form the ethyl 2-(3,5-difluoro-2-nitrophenyl)-3-oxobutanoate.

  • Reductive Cyclization: The crude condensation product is then subjected to reductive cyclization. A common method involves using a reducing agent such as iron powder in acetic acid or zinc dust in acetic acid. The reaction mixture is heated, typically at reflux, for several hours. This step reduces the nitro group to an amine, which then undergoes intramolecular cyclization and hydrolysis of the ester to yield the indole-2-carboxylic acid.

  • Work-up and Purification: After the reaction is complete, the mixture is filtered to remove the metal salts. The filtrate is concentrated, and the residue is taken up in water and acidified with a mineral acid (e.g., HCl) to precipitate the product. The crude this compound is collected by filtration, washed with water, and purified by recrystallization.

Workflow and Pathway Visualizations

The following diagrams illustrate the experimental workflows for the described synthetic methods.

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_proc1 Step 1: Hydrazone Formation cluster_inter Intermediate cluster_proc2 Step 2: Indolization cluster_proc3 Work-up & Purification cluster_end Final Product start1 (3,5-Difluorophenyl)hydrazine proc1 Mix in Solvent (e.g., Ethanol) Stir at RT start1->proc1 start2 Pyruvic Acid start2->proc1 inter Phenylhydrazone proc1->inter proc2 Add Acid Catalyst (e.g., PPA) Heat (80-150 °C) inter->proc2 proc3 Quench with Ice-Water Filter Recrystallize proc2->proc3 end_product 4,6-Difluoroindole- 2-carboxylic acid proc3->end_product Reissert_Indole_Synthesis cluster_start Starting Materials cluster_proc1 Step 1: Condensation cluster_inter Intermediate cluster_proc2 Step 2: Reductive Cyclization cluster_proc3 Work-up & Purification cluster_end Final Product start1 1,3-Difluoro-2-nitrotoluene proc1 Sodium Ethoxide in Ethanol Stir at RT or Heat start1->proc1 start2 Diethyl Oxalate start2->proc1 inter Condensation Product proc1->inter proc2 Reducing Agent (e.g., Fe/AcOH) Heat at Reflux inter->proc2 proc3 Filter Acidify Recrystallize proc2->proc3 end_product 4,6-Difluoroindole- 2-carboxylic acid proc3->end_product

References

Safety Operating Guide

Proper Disposal of 4,6-Difluoroindole-2-carboxylic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 4,6-Difluoroindole-2-carboxylic acid, a compound that requires careful management due to its potential hazards.

I. Immediate Safety and Hazard Information

Before handling this compound, it is crucial to be aware of its associated hazards. This information is typically found in the Safety Data Sheet (SDS) provided by the manufacturer.

Key Hazards:

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Aquatic Toxicity: Very toxic to aquatic life.[1]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound:

  • Protective gloves (chemically resistant)

  • Safety glasses or goggles

  • Laboratory coat

II. Quantitative Hazard Data

The following table summarizes the key hazard classifications for this compound according to the Globally Harmonized System (GHS).

Hazard ClassificationCategoryHazard Statement
Acute toxicity, OralCategory 4H302: Harmful if swallowed
Acute toxicity, DermalCategory 3H311: Toxic in contact with skin
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation
Hazardous to the aquatic environment, short-term (acute)Category 1H400: Very toxic to aquatic life

Data sourced from Sigma-Aldrich Safety Data Sheet.[1]

III. Step-by-Step Disposal Protocol

The disposal of this compound must be handled by an approved waste disposal plant.[2][3][4][5] Do not dispose of this chemical down the drain or in regular trash. The following workflow outlines the process for its collection and disposal from a laboratory setting.

cluster_0 Waste Generation & Collection cluster_1 Labeling & Documentation cluster_2 Storage & Segregation cluster_3 Disposal Request & Pickup A 1. Identify Waste: Solid this compound or contaminated materials (e.g., gloves, weigh boats). B 2. Select a Compatible Waste Container: - Clearly labeled "Hazardous Waste". - Chemically resistant (e.g., HDPE). - Securely sealing lid. A->B C 3. Transfer Waste to Container: - Use a fume hood. - Avoid creating dust. - Seal container immediately after adding waste. B->C D 4. Label the Waste Container: - "Hazardous Waste". - Full chemical name: "this compound". - Hazard pictograms (e.g., skull and crossbones, environment). - Accumulation start date. C->D E 5. Store in a Satellite Accumulation Area (SAA): - At or near the point of generation. - In secondary containment. - Away from incompatible materials. D->E F 6. Request Waste Pickup: - Follow your institution's EHS procedures. - Do not exceed SAA volume limits (typically 55 gallons). E->F G 7. Professional Disposal: - Licensed hazardous waste contractor collects the container for disposal at an approved facility. F->G

Workflow for the disposal of this compound.

Detailed Steps:

  • Waste Identification and Segregation:

    • Identify the waste as solid this compound or materials contaminated with it (e.g., gloves, weighing paper).

    • This chemical waste should not be mixed with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Container Selection and Preparation:

    • Select a waste container that is compatible with the chemical. High-density polyethylene (HDPE) containers are generally suitable.

    • The container must be in good condition, with no leaks, and have a securely fitting lid.[6]

    • Affix a "Hazardous Waste" label to the container before adding any waste.[4]

  • Waste Accumulation:

    • All handling of the solid chemical should be done in a well-ventilated area, preferably a fume hood, to avoid inhalation of any dust.

    • Carefully transfer the waste into the designated container, minimizing the creation of dust.

    • Keep the waste container closed at all times, except when adding waste.[6]

  • Labeling:

    • Properly and completely fill out the hazardous waste label.[3] This must include:

      • The words "Hazardous Waste".[4]

      • The full chemical name: "this compound".

      • The hazards associated with the chemical (e.g., Toxic, Irritant, Environmental Hazard).[4]

      • The date when waste was first added to the container (the accumulation start date).[4]

      • Your name, laboratory, and contact information.

  • Interim Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][7]

    • The SAA should be at or near the point of waste generation.[7]

    • Ensure the container is within secondary containment (such as a larger, chemically resistant tray or tub) to contain any potential leaks.[6]

    • Store it away from incompatible materials.

  • Request for Disposal:

    • Once the container is full, or before the regulatory storage time limit is reached (check with your EHS department), arrange for its disposal.

    • Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS department or their designated contractor.

IV. Logical Relationships in Waste Management

The following diagram illustrates the decision-making process and logical flow for handling chemical waste in a laboratory setting.

A Chemical is no longer needed B Is it a hazardous waste? (Refer to SDS and regulations) A->B C Yes B->C Hazardous D No B->D Non-Hazardous E Follow Hazardous Waste Disposal Protocol: - Segregate - Containerize - Label - Store in SAA - Arrange EHS pickup C->E F Follow non-hazardous waste disposal procedures (e.g., regular trash, drain disposal if permitted) D->F

Decision process for chemical waste disposal.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific waste management plan and EHS department for any additional requirements.

References

Essential Safety and Handling Protocols for 4,6-Difluoroindole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of 4,6-Difluoroindole-2-carboxylic acid, a key intermediate in advanced chemical synthesis.

This document provides critical safety and logistical information for the laboratory use of this compound (CAS No: 247564-66-5).[1][2] Adherence to these protocols is essential to ensure personnel safety, minimize environmental impact, and maintain regulatory compliance. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guidance is informed by the known hazards of similar fluorinated indole derivatives and general principles of laboratory safety for handling solid acidic powders.

Immediate Safety and Hazard Assessment

Based on data from structurally related compounds, this compound should be handled as a hazardous substance. The primary hazards associated with similar indole carboxylic acids include:

  • Skin Irritation: May cause skin irritation upon contact.

  • Serious Eye Irritation: Poses a risk of serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.

  • Harmful if Swallowed or in Contact with Skin: Ingestion or dermal absorption may be harmful.

Quantitative Hazard Classification (Based on Analogous Compounds)
Hazard ClassificationCategory
Acute Oral ToxicityCategory 4
Acute Dermal ToxicityCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory System)

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles meeting EN 166 or OSHA 29 CFR 1910.133 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.Protects against dust particles and potential splashes, which can cause serious eye irritation.
Skin Protection Gloves: Chemical-resistant gloves, such as nitrile rubber. It is recommended to double-glove. Inspect gloves for any signs of degradation before use. Lab Coat: A flame-resistant lab coat, fully buttoned. Apron: For larger quantities or when there is a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.Nitrile gloves offer good resistance to weak acids and many organic solvents.[3][4][5] Double-gloving provides an additional layer of protection. A lab coat and apron prevent skin contact with the chemical.
Respiratory Protection A NIOSH-approved N95 particulate respirator or equivalent. This should be used in a well-ventilated area or a chemical fume hood.Protects against the inhalation of fine dust particles, which can cause respiratory irritation.[6][7][8][9]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the key steps for safe handling in a laboratory setting.

Engineering Controls and Work Practices
  • Ventilation: All handling of solid this compound that may generate dust should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Weighing: Use a balance with a draft shield or conduct weighing operations within a fume hood.

  • Handling: Avoid creating dust. Use appropriate tools for transferring the solid, such as a spatula.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[10]

Spill Procedures

In the event of a spill, follow these procedures:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Don PPE: Wear the appropriate PPE as outlined in the table above.

  • Containment: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid generating dust. For a liquid spill (if the compound is dissolved in a solvent), cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Collection: Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. All cleaning materials should be disposed of as hazardous waste.

Disposal Plan

As a halogenated organic compound, this compound must be disposed of as hazardous waste.[11] Improper disposal can lead to environmental contamination.

Waste Segregation and Collection
  • Solid Waste: Collect all unused or expired this compound powder and any materials grossly contaminated with it (e.g., weighing paper, contaminated gloves, pipette tips) in a dedicated, clearly labeled, and sealed hazardous waste container for "Halogenated Organic Solids."

  • Liquid Waste: If the compound is used in solution, collect all liquid waste containing it in a dedicated, clearly labeled, and sealed hazardous waste container for "Halogenated Organic Liquids."

  • Empty Containers: Triple-rinse empty containers with a suitable solvent (e.g., acetone or methanol). The rinsate must be collected and disposed of as halogenated organic liquid waste.

Disposal Method

The recommended disposal method for fluorinated organic compounds is high-temperature incineration in a facility permitted to handle such waste.[7] This process is necessary to break the strong carbon-fluorine bond. If incineration is not available, disposal in a designated hazardous waste landfill is an alternative.[7][12] Consult your institution's Environmental Health and Safety (EHS) office for specific disposal procedures and to arrange for waste pickup.

First Aid Measures

In case of accidental exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Skin Contact Immediately wash off with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops or persists.
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Chemical Incompatibilities

To prevent hazardous reactions, this compound should be stored away from the following incompatible materials:

  • Strong oxidizing agents

  • Strong bases

  • Strong acids

Logical Workflow for Safe Handling and Disposal

Safe_Handling_and_Disposal_Workflow cluster_Preparation Preparation cluster_Handling Handling cluster_Waste_Management Waste Management cluster_Disposal Disposal cluster_Emergency Emergency (Spill) Review_SDS Review Safety Data Sheet (SDS) & Understand Hazards Don_PPE Don Appropriate Personal Protective Equipment (PPE) Review_SDS->Don_PPE Proceed with Caution Work_in_Fume_Hood Work in a Certified Chemical Fume Hood Don_PPE->Work_in_Fume_Hood Begin Work Handle_Solid_Carefully Handle Solid Carefully to Avoid Dust Generation Work_in_Fume_Hood->Handle_Solid_Carefully Segregate_Waste Segregate Halogenated Organic Waste Handle_Solid_Carefully->Segregate_Waste Generate Waste Spill_Occurs Spill Occurs Handle_Solid_Carefully->Spill_Occurs Label_Waste_Container Clearly Label Waste Container Segregate_Waste->Label_Waste_Container Store_Waste_Safely Store Waste in a Designated & Secure Area Label_Waste_Container->Store_Waste_Safely Contact_EHS Contact Environmental Health & Safety (EHS) for Pickup Store_Waste_Safely->Contact_EHS High_Temp_Incineration High-Temperature Incineration (Preferred Method) Contact_EHS->High_Temp_Incineration Arrange Disposal Follow_Spill_Procedure Follow Spill Cleanup Procedure Spill_Occurs->Follow_Spill_Procedure Spill_Waste Collect Spill Debris as Hazardous Waste Follow_Spill_Procedure->Spill_Waste Spill_Waste->Segregate_Waste Add to Waste Stream

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Difluoroindole-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4,6-Difluoroindole-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.